molecular formula C11H20 B1585821 5-Undecyne CAS No. 2294-72-6

5-Undecyne

Cat. No.: B1585821
CAS No.: 2294-72-6
M. Wt: 152.28 g/mol
InChI Key: VRQLDBSWBBKOCR-UHFFFAOYSA-N
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Description

5-Undecyne is a useful research compound. Its molecular formula is C11H20 and its molecular weight is 152.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Undecyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Undecyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Undecyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-5-yne
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InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLDBSWBBKOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177482
Record name 5-Undecyne
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Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2294-72-6
Record name 5-Undecyne
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Record name 5-Undecyne
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Record name 5-Undecyne
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Foundational & Exploratory

5-Undecyne CAS number 2294-72-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Undecyne (CAS No. 2294-72-6)

Introduction and Molecular Overview

5-Undecyne (CAS No. 2294-72-6) is a symmetrically substituted internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond. Its linear eleven-carbon chain with the triple bond located at the C-5 position makes it a valuable, non-terminal building block in organic synthesis. Unlike terminal alkynes, 5-undecyne lacks an acidic acetylenic proton, defining its specific reactivity profile which is dominated by addition reactions across the electron-rich triple bond. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signatures, synthesis protocols, key reactions, and safe handling procedures, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Computed Properties

A compound's physical and computed properties are foundational to its application, dictating solvent choice, reaction conditions, and purification strategies. 5-Undecyne is a non-polar molecule with low water solubility, as expected for a hydrocarbon of its size.[1] Key identifying and physicochemical data are summarized below.

Property CategoryParameterValueSource(s)
Identifiers IUPAC Nameundec-5-yne[2]
CAS Number2294-72-6[2][3]
Molecular FormulaC₁₁H₂₀[2][3]
Molecular Weight152.28 g/mol [2][3]
SMILESCCCCCC#CCCCC[2]
InChIKeyVRQLDBSWBBKOCR-UHFFFAOYSA-N[2][4]
Experimental Properties Boiling Point~198 °C (471 K) at 1 atm[5]
78 °C (351 K) at 13 mbar[5]
Water Solubility1.094 mg/L at 25 °C (estimated)[1]
Computed Properties XLogP3-AA5[2]
Topological Polar Surface Area0 Ų[2]
Rotatable Bond Count5[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count0[2]

Spectroscopic Signature Analysis

Spectroscopic analysis is critical for structure verification and purity assessment. While reference spectra may require proprietary database access, the expected spectral features of 5-Undecyne can be reliably predicted from its molecular structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of 5-undecyne simplifies its NMR spectra.

  • ¹H-NMR Spectroscopy : The spectrum will not show distinct signals for every proton due to significant overlap in the alkyl region.

    • ~0.9 ppm (triplet, 6H) : Terminal methyl protons (C1 and C11) coupled to the adjacent methylene groups.

    • ~1.3-1.5 ppm (multiplet, 8H) : Methylene protons of the n-butyl and n-pentyl chains (C2, C3, C8, C9, C10).

    • ~2.1 ppm (multiplet, 4H) : Protons on the carbons alpha to the triple bond (C4 and C7). These are the most deshielded alkyl protons due to the anisotropic effect of the alkyne π-system. The multiplicity will be complex due to coupling with their respective neighboring CH₂ groups.[7]

  • ¹³C-NMR Spectroscopy : The carbon spectrum provides a clearer picture of the carbon backbone.

    • ~80 ppm : The two sp-hybridized carbons of the internal alkyne (C5 and C6). Symmetrically substituted internal alkynes often show weak signals for these carbons.

    • ~31 ppm : Methylene carbons further from the alkyne (e.g., C3, C9).

    • ~22 ppm : Methylene carbons adjacent to the terminal methyl groups (e.g., C2, C10).

    • ~19 ppm : The alpha-carbons adjacent to the alkyne (C4, C7).

    • ~14 ppm : The terminal methyl carbons (C1, C11).[8][9]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 5-undecyne would show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would be dominated by cleavage at the bonds alpha and beta to the triple bond, leading to a series of characteristic alkyl and alkynyl cation fragments.[4]

Infrared (IR) Spectroscopy

The IR spectrum is notable for what is often absent.

  • 2960-2850 cm⁻¹ : Strong C-H stretching vibrations from the alkyl chains.

  • ~2230 cm⁻¹ : C≡C triple bond stretch. For a symmetrical internal alkyne like 5-undecyne, the change in dipole moment during this vibration is very small, resulting in a very weak or entirely absent absorption band. This is a key distinguishing feature from terminal alkynes, which show a sharp, moderately intense peak in this region.

  • No absorption at ~3300 cm⁻¹ : The definitive absence of the ≡C-H stretch confirms the internal nature of the alkyne.[4]

Synthesis Protocol: Alkylation of a Terminal Alkyne

A robust and common method for preparing unsymmetrical internal alkynes is the nucleophilic substitution (Sɴ2) reaction between a metal acetylide and a primary alkyl halide.[10][11] This protocol illustrates the synthesis of 5-undecyne via the alkylation of 1-heptyne with 1-bromobutane. The causality for this choice is high efficiency; the acetylide anion is a potent nucleophile and 1-bromobutane is an excellent primary substrate, minimizing competing elimination reactions.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (Sɴ2) cluster_2 Step 3: Workup & Purification Heptyne 1-Heptyne in THF Base NaNH₂ or n-BuLi Heptyne->Base Add base at low temp (-78 °C to 0 °C) Anion Sodium Heptynilide Anion Base->Anion Forms nucleophile Bromobutane 1-Bromobutane Anion->Bromobutane Add alkyl halide, warm to RT Product_crude Crude 5-Undecyne in THF Bromobutane->Product_crude Nucleophilic attack Quench Aqueous Quench (NH₄Cl) Product_crude->Quench Decompose excess base Extract Extraction (e.g., Diethyl Ether) Quench->Extract Isolate organic product Distill Vacuum Distillation Extract->Distill Purify by boiling point Product_pure Pure 5-Undecyne Distill->Product_pure

Workflow for the Synthesis of 5-Undecyne
Detailed Experimental Protocol

Materials: 1-Heptyne, 1-Bromobutane, Sodium Amide (NaNH₂), Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride (NH₄Cl) solution, Diethyl Ether, Anhydrous Magnesium Sulfate (MgSO₄).

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Deprotonation: Charge the flask with 1-heptyne (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C using an ice bath. Cautiously add sodium amide (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 1 hour. The formation of the sodium heptynilide salt may result in a slurry.

  • Alkylation: Add 1-bromobutane (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours to ensure complete reaction.

  • Aqueous Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil is purified by vacuum distillation (bp ≈ 78 °C at 13 mbar) to yield pure 5-undecyne.[5]

Chemical Reactivity and Synthetic Pathways

The internal alkyne of 5-undecyne is a site of high electron density, making it susceptible to a variety of addition reactions.[11] The choice of reagents and catalysts allows for precise control over the stereochemical and constitutional outcome of these transformations.

G cluster_reduction Reduction Pathways cluster_oxidation Oxidation & Hydration Undecyne 5-Undecyne Cis_Undecene (Z)-5-Undecene (cis-alkene) Undecyne->Cis_Undecene H₂, Lindlar's Catalyst Trans_Undecene (E)-5-Undecene (trans-alkene) Undecyne->Trans_Undecene Na, NH₃(l) Undecane Undecane (alkane) Undecyne->Undecane H₂, Pd/C or PtO₂ CarboxylicAcids Butanoic Acid & Pentanoic Acid Undecyne->CarboxylicAcids 1) O₃ 2) H₂O Ketone Undecan-5-one Undecyne->Ketone H₂O, H₂SO₄, HgSO₄

Key Synthetic Transformations of 5-Undecyne
  • Stereoselective Reduction to Alkenes :

    • Synthesis of (Z)-5-Undecene (cis-alkene) : Catalytic hydrogenation using Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) delivers hydrogen atoms to the same face of the alkyne (syn-addition), selectively producing the cis-alkene. The catalyst is deactivated to prevent over-reduction to the alkane.

    • Synthesis of (E)-5-Undecene (trans-alkene) : The dissolving metal reduction, typically using sodium in liquid ammonia, proceeds via a radical anion intermediate. This allows the bulky alkyl groups to adopt a lower-energy trans configuration before the final protonation step, yielding the trans-alkene.[12]

  • Complete Reduction to Alkane :

    • Synthesis of Undecane : Vigorous hydrogenation with powerful catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure will reduce the triple bond completely to an alkane.[10]

  • Oxidative Cleavage :

    • Ozonolysis (O₃) followed by a water workup cleaves the triple bond entirely. This reaction on 5-undecyne breaks the C5-C6 bond, yielding two carboxylic acids: pentanoic acid (from the C1-C5 fragment) and hexanoic acid (from the C6-C11 fragment). This is a powerful tool for structural elucidation.[13]

  • Hydration :

    • The acid-catalyzed addition of water, typically mediated by a mercuric sulfate (HgSO₄) catalyst, follows Markovnikov's rule. The initial addition forms an enol intermediate which rapidly tautomerizes to the more stable keto form. For a symmetrical internal alkyne, this reaction produces a single ketone, undecan-5-one.[13]

Safe Handling and Storage Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocol is a self-validating system for the safe handling of 5-undecyne.

Hazard Identification: According to the Globally Harmonized System (GHS), 5-undecyne is classified as an Aspiration Hazard, Category 1 (H304: May be fatal if swallowed and enters airways).[2] It is also a combustible liquid and should be treated with the same precautions as similar hydrocarbons.[14][15]

  • Engineering Controls (First Line of Defense):

    • Always handle 5-undecyne inside a certified chemical fume hood to prevent inhalation of vapors.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Store away from heat, sparks, open flames, and strong oxidizing agents.[14]

  • Personal Protective Equipment (PPE) (Second Line of Defense):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

    • Body Protection: Wear a flame-retardant laboratory coat.

  • Procedural Controls & Storage:

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[15]

    • Ground containers when transferring material to prevent static discharge.

    • Avoid ingestion and inhalation. In case of accidental ingestion, do NOT induce vomiting due to the high risk of aspiration into the lungs. Seek immediate medical attention.[2]

  • Spill & Disposal Protocol:

    • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for flammable organic liquids.

References

  • PubChem. (n.d.). 5-Undecyne. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsynthesis. (n.d.). 5-undecyne. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-undecyne. Retrieved from [Link]

  • NIST. (n.d.). 5-Undecyne. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of internal alkynes. Retrieved from [Link]

  • Brainly. (2023). Draw the alkene formed when 1-heptyne (hept-1-yne) is treated with one equivalent of HBr. Retrieved from [Link]

  • Google Patents. (n.d.). JP2019104700A - Method for producing 1,3-undecadien-5-yne.
  • Master Organic Chemistry. (2013). Addition of HX To Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Reactions of Alkynes. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: n-Undecane. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic route to 1,3,5-undecatrienes and fucoserratene. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]

  • NIST. (n.d.). 5-Undecyne: Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0000883). Retrieved from [Link]

  • Metin, J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of Undec-5-yne

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physicochemical properties of undec-5-yne, detailing experimental methodologies and offering insights grounded in scientific principles.

Abstract

Undec-5-yne, a symmetrically substituted internal alkyne, is a valuable molecular building block in synthetic organic chemistry. Its unique linear structure and the reactivity of the carbon-carbon triple bond make it a versatile precursor for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its physicochemical properties is fundamental to its effective application, enabling precise control over reaction parameters, purification strategies, and formulation development. This technical guide delves into the essential physicochemical characteristics of undec-5-yne, outlines the experimental protocols for their determination, and provides a framework for its safe and effective use in a laboratory setting.

Molecular and Physical Characteristics

The identity and purity of a chemical compound are defined by its unique set of physical and chemical properties. For undec-5-yne, these properties are dictated by its molecular structure, an eleven-carbon chain with a centrally located triple bond.

Molecular Identity
  • Molecular Formula: C₁₁H₂₀[1]

  • Molecular Weight: 152.28 g/mol [1]

  • IUPAC Name: undec-5-yne[1]

  • CAS Registry Number: 2294-72-6[1]

The molecular weight is a critical parameter for all stoichiometric calculations, ensuring accurate molar ratios in chemical reactions.

Physical Properties

At ambient temperature and pressure, undec-5-yne is a colorless liquid. Its physical state is a direct consequence of its molecular weight and the nature of its intermolecular forces, which are primarily weak van der Waals interactions.

A summary of key physical properties is provided in the table below:

PropertyValueMethod of Determination
Boiling Point ~198 °C (471 K)Ebulliometry / Distillation[2]
Density 0.769 g/mL at 25 °CPycnometry / Hydrometry
Refractive Index (n²⁰/D) 1.434Refractometry
Solubility Insoluble in water; Soluble in organic solventsMiscibility Testing

Table 1: Key Physicochemical Properties of Undec-5-yne

The relatively high boiling point is consistent with its molecular weight, while its nonpolar nature dictates its solubility characteristics.

Experimental Determination of Physicochemical Properties

The accurate measurement of physicochemical properties is paramount for chemical characterization and process development. This section details the standard experimental protocols for determining the key properties of undec-5-yne.

Boiling Point Determination

The boiling point is a fundamental property for the purification of liquids by distillation and for defining the thermal limits of a reaction.

Workflow for Boiling Point Determination

G cluster_0 Methodology a0 Apparatus Setup a1 Sample Introduction a0->a1 a2 Heating & Equilibration a1->a2 a3 Temperature Recording a2->a3 a4 Pressure Correction a3->a4 a4->a3 Iterative Refinement

Caption: A generalized workflow for the experimental determination of a liquid's boiling point.

Step-by-Step Protocol:

  • Apparatus Assembly: A simple distillation apparatus is assembled, consisting of a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A sample of undec-5-yne is placed in the round-bottom flask along with boiling chips to ensure smooth ebullition.

  • Heating: The sample is heated gently. The temperature of the vapor is monitored as it rises and equilibrates in the distillation head.

  • Data Collection: The temperature at which a steady stream of distillate is collected is recorded as the boiling point.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) using a nomograph if the experimental pressure deviates.

Expert Insight: The choice of a simple distillation setup is appropriate for a pure compound. For mixtures of liquids with close boiling points, a fractional distillation column would be necessary for effective separation.

Density Measurement

Density is a crucial parameter for converting between mass and volume and is often used as a preliminary indicator of purity.

Workflow for Density Determination

G cluster_0 Pycnometry Protocol b0 Calibrate Pycnometer (Mass of Empty Vessel) b1 Fill with Undec-5-yne at a Known Temperature b0->b1 b2 Measure Mass of Filled Pycnometer b1->b2 b3 Calculate Density (Mass/Volume) b2->b3

Sources

The Alkyne Linchpin: A Technical Guide to the Discovery and Strategic Synthesis of Internal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The internal alkyne, a seemingly simple carbon-carbon triple bond flanked by non-hydrogen substituents, stands as a cornerstone of modern organic synthesis. Its rigid, linear geometry and high electron density make it a versatile functional group, capable of undergoing a vast array of transformations. This guide provides a comprehensive exploration of the discovery and historical evolution of internal alkynes, tracing their journey from curiosities of early organic chemistry to indispensable building blocks in medicinal chemistry, materials science, and drug development. We will delve into the core synthetic methodologies that have defined the field, from classical elimination reactions to the advent of powerful transition-metal-catalyzed cross-coupling and metathesis reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a detailed examination of the mechanisms and strategic considerations that underpin the synthesis of these vital molecular scaffolds.

The Dawn of Acetylenic Chemistry: Early Discoveries and the Quest for the Triple Bond

The story of alkynes begins with the simplest member of the family, acetylene, first prepared by Edmund Davy in 1836. However, the true nature of the carbon-carbon triple bond remained a subject of speculation for several decades. It was not until the late 19th century that the structural theory of organic chemistry, championed by Kekulé, Butlerov, and others, provided the framework to understand such unsaturated systems.

The first forays into the synthesis of internal alkynes were rooted in the fundamental reactions of elimination. Early chemists discovered that by treating dihaloalkanes with strong bases, they could forge the elusive triple bond. A notable early example is the synthesis of diphenylacetylene, a symmetrical internal alkyne. Historical methods involved the dehydrohalogenation of stilbene dibromide with a strong base at high temperatures. This approach, while foundational, often required harsh reaction conditions and was limited in scope.

A significant conceptual leap came with the understanding that terminal alkynes, with their acidic proton, could serve as nucleophiles. This opened the door to the alkylation of acetylides, a method that allowed for the construction of unsymmetrical internal alkynes. This was a critical development, as it provided a more controlled and versatile route to a wider range of acetylenic compounds.

Foundational Methodologies: The Pillars of Internal Alkyne Synthesis

The 20th century witnessed the development of more refined and reliable methods for the synthesis of internal alkynes. These reactions, born from a deeper understanding of reaction mechanisms, laid the groundwork for the sophisticated techniques used today.

Dehydrohalogenation: The Classical Approach

The double dehydrohalogenation of vicinal or geminal dihalides remains a fundamental method for introducing a triple bond.[1] This reaction typically proceeds via two successive E2 eliminations, requiring a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) at elevated temperatures.[1][2]

The choice of base and reaction conditions is critical. For instance, the use of sodium amide in liquid ammonia is highly effective for the synthesis of terminal alkynes from appropriate dihalides.[1] However, if an internal alkyne is the target, care must be taken to avoid isomerization of the triple bond, which can be promoted by strong bases.

Experimental Protocol: Synthesis of Diphenylacetylene via Double Dehydrohalogenation [3]

  • Step 1: Bromination of trans-Stilbene. To a solution of trans-stilbene in a suitable solvent (e.g., glacial acetic acid), pyridinium hydrobromide perbromide is added portion-wise. The reaction proceeds via an anti-addition of bromine across the double bond to yield meso-stilbene dibromide.

  • Step 2: Dehydrohalogenation. The isolated meso-stilbene dibromide is then treated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The mixture is heated to reflux to effect the double dehydrohalogenation, yielding diphenylacetylene. The product can then be isolated by precipitation and purified by recrystallization.

The Fritsch-Buttenberg-Wiechell Rearrangement: A Carbene-Mediated Pathway

Discovered in the late 19th century by Heinrich Fritsch, Paul Buttenberg, and Friedrich Wiechell, this rearrangement provides a unique route to internal alkynes from 1,1-diaryl-2-haloethenes.[4] The reaction proceeds through the formation of a vinyl carbene intermediate, which then undergoes a 1,2-aryl migration to furnish the alkyne.[5]

The Fritsch-Buttenberg-Wiechell rearrangement has proven particularly useful for the synthesis of sterically hindered and diarylalkynes.[4]

Diagram: The Fritsch-Buttenberg-Wiechell Rearrangement

FBW_Rearrangement start 1,1-Diaryl-2-haloethene intermediate1 Vinyllithium Intermediate start->intermediate1 -HX base Strong Base (e.g., n-BuLi) base->start intermediate2 Vinyl Carbene intermediate1->intermediate2 -LiX product Internal Alkyne intermediate2->product 1,2-Aryl Migration

Caption: A simplified workflow of the Fritsch-Buttenberg-Wiechell rearrangement.

The Age of Catalysis: Revolutionizing Internal Alkyne Synthesis

The latter half of the 20th century marked a paradigm shift in organic synthesis with the advent of transition-metal catalysis. These powerful tools enabled the construction of internal alkynes with unprecedented efficiency, selectivity, and functional group tolerance.

The Castro-Stephens Coupling: A Copper-Mediated Revolution

In 1963, Charles E. Castro and Robert D. Stephens reported a groundbreaking reaction: the coupling of a copper(I) acetylide with an aryl or vinyl halide to form a disubstituted alkyne.[6][7] This reaction, which bears their names, was a significant advance as it provided a reliable method for the formation of a carbon-carbon bond between an sp-hybridized carbon and an sp²-hybridized carbon.

The Castro-Stephens coupling typically requires stoichiometric amounts of the pre-formed copper acetylide and is often carried out in refluxing pyridine.

Diagram: The Castro-Stephens Coupling

Castro_Stephens reactants Copper(I) Acetylide + Aryl/Vinyl Halide product Internal Alkyne + Copper(I) Halide reactants->product solvent Pyridine (reflux) solvent->reactants

Caption: The fundamental transformation of the Castro-Stephens coupling.

The Sonogashira Coupling: The Power of Palladium and Copper

Building upon the foundation of the Castro-Stephens reaction, Kenkichi Sonogashira, in 1975, introduced a palladium and copper co-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides.[8][9] The Sonogashira coupling was a monumental breakthrough, as it allowed for the in situ formation of the reactive copper acetylide and required only catalytic amounts of both metals.[9][10]

The reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl/vinyl halide, while the copper co-catalyst facilitates the formation of the copper acetylide, which then transmetalates to the palladium center. Reductive elimination from the palladium complex then furnishes the internal alkyne and regenerates the active palladium catalyst.[10]

Diagram: The Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_halide R-Pd(II)-X(L_n) Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkynyl R-Pd(II)-C≡CR'(L_n) PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide + H-C≡CR', Base Cu_acetylide->PdII_halide Cu_acetylide->CuX Transmetalation terminal_alkyne H-C≡CR' base Base

Caption: A simplified representation of the interconnected catalytic cycles in the Sonogashira coupling.

Alkyne Metathesis: A Dance of Triple Bonds

Alkyne metathesis is a powerful reaction that involves the scrambling of alkylidyne groups between two alkynes, catalyzed by high-oxidation-state metal alkylidyne complexes (typically of molybdenum or tungsten).[11][12][13] The development of well-defined and highly active catalysts has transformed alkyne metathesis from a curiosity into a strategic tool for the synthesis of complex molecules, including macrocycles and polymers.[11]

The reaction proceeds via a series of [2+2] cycloadditions and cycloreversions involving metallacyclobutadiene intermediates.[13]

Table: A Timeline of Key Developments in Internal Alkyne Synthesis

YearDiscovery/DevelopmentKey Contributor(s)Significance
Late 19th CenturyFritsch-Buttenberg-Wiechell RearrangementH. Fritsch, P. Buttenberg, F. WiechellA novel carbene-based route to internal alkynes.[4]
1963Castro-Stephens CouplingC. E. Castro, R. D. StephensFirst reliable copper-mediated cross-coupling for internal alkyne synthesis.[6][7]
1975Sonogashira CouplingK. SonogashiraPalladium/copper co-catalyzed cross-coupling, a major breakthrough in efficiency and scope.[8][9]
1980sDevelopment of well-defined alkyne metathesis catalystsR. R. SchrockEnabled the practical application of alkyne metathesis in synthesis.[11]

Modern Applications and Future Outlook

The synthetic methodologies developed over the past century have made internal alkynes readily accessible, paving the way for their widespread use in various scientific disciplines. In medicinal chemistry, the rigid, linear nature of the alkyne linker is often exploited in the design of bioactive molecules to control conformation and span specific distances. Furthermore, internal alkynes are key precursors to a variety of other functional groups, including cis- and trans-alkenes, ketones, and heterocycles.

The "click" chemistry paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition, has further elevated the importance of alkynes in bioconjugation and materials science. While this reaction primarily utilizes terminal alkynes, the underlying principles of alkyne reactivity are central to its success.

The future of internal alkyne synthesis will likely focus on the development of even more efficient, sustainable, and selective catalytic systems. This includes the use of earth-abundant metals, reactions under milder conditions, and the development of enantioselective methods for the synthesis of chiral alkynes. As our ability to construct complex molecules continues to advance, the internal alkyne will undoubtedly remain a central and indispensable tool in the synthetic chemist's arsenal.

References

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5-Undecyne: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-undecyne, an internal alkyne that serves as a versatile and strategic chemical intermediate in organic synthesis. We will delve into its synthesis, fundamental chemical properties, and its application in the construction of complex molecular architectures relevant to researchers, scientists, and professionals in drug development. This document will elucidate the causality behind its reactivity and provide field-proven insights into its manipulation through key synthetic transformations.

Introduction: The Strategic Value of the Internal Alkyne

Internal alkynes, such as 5-undecyne, are foundational building blocks in the repertoire of synthetic organic chemistry.[1] The carbon-carbon triple bond, with its linear geometry and high electron density, offers a rich platform for a multitude of chemical transformations.[2] Unlike terminal alkynes, the internal placement of the triple bond in 5-undecyne imparts distinct reactivity, allowing for the stereoselective formation of di-substituted alkenes and the synthesis of ketones with precise regiocontrol. Its unfunctionalized alkyl chains also render it a valuable lipophilic scaffold for incorporation into larger molecules.

This guide will focus on the practical applications of 5-undecyne, moving beyond theoretical concepts to provide actionable protocols and a clear understanding of its role as a precursor to a variety of functional groups and molecular frameworks.

Physicochemical and Spectroscopic Data

A thorough understanding of a chemical intermediate begins with its fundamental properties. Below is a summary of the key physicochemical and spectroscopic data for 5-undecyne.

PropertyValueSource
Molecular Formula C₁₁H₂₀
Molecular Weight 152.28 g/mol
CAS Number 2294-72-6
Appearance Liquid (at STP)N/A
Boiling Point Not explicitly stated, but expected to be in the range of other undecynes.N/A
Density Not explicitly stated.N/A
IUPAC Name Undec-5-yne

Synthesis of 5-Undecyne: A Step-by-Step Protocol

The most common and efficient method for the synthesis of unsymmetrical internal alkynes like 5-undecyne is the alkylation of a terminal alkyne.[3] This method relies on the acidity of the terminal alkynyl proton, which can be removed by a strong base to form a potent nucleophile—the acetylide anion.[4][5]

The Underlying Principle: Nucleophilic Attack by an Acetylide

The synthesis of 5-undecyne is a classic example of a carbon-carbon bond-forming reaction. The process begins with the deprotonation of 1-heptyne, a readily available terminal alkyne. The resulting heptynilide anion then undergoes a nucleophilic substitution reaction (Sɴ2) with 1-bromobutane.

G cluster_synthesis Synthesis of 5-Undecyne Heptyne 1-Heptyne Heptynilide Heptynilide Anion (Nucleophile) Heptyne->Heptynilide Deprotonation Base Sodium Amide (NaNH₂) Undecyne 5-Undecyne Heptynilide->Undecyne Sɴ2 Attack Bromobutane 1-Bromobutane (Electrophile) Bromobutane->Undecyne G cluster_hydrogenation Catalytic Hydrogenation of 5-Undecyne Undecyne 5-Undecyne Undecane Undecane Undecyne->Undecane Complete Reduction cis_Alkene cis-Undec-5-ene Undecyne->cis_Alkene Partial Reduction (syn-addition) trans_Alkene trans-Undec-5-ene Undecyne->trans_Alkene Partial Reduction (anti-addition) H2_PdC H₂, Pd/C Lindlar H₂, Lindlar's Catalyst Na_NH3 Na, NH₃

Caption: Hydrogenation pathways of 5-Undecyne.

Hydroboration-Oxidation: Regioselective Ketone Synthesis

The hydroboration-oxidation of internal alkynes provides a reliable method for the synthesis of ketones. [6]For a symmetrical internal alkyne like 5-undecyne, this reaction is not regioselective and will produce a mixture of ketones. However, for unsymmetrical internal alkynes, the use of a sterically hindered borane, such as disiamylborane or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, leads to the formation of a ketone. [7]In the case of 5-undecyne, this would result in undecan-6-one. The reaction proceeds through an enol intermediate which tautomerizes to the more stable keto form. [8][9]

Ozonolysis: Oxidative Cleavage to Carboxylic Acids

Ozonolysis is a powerful method for cleaving carbon-carbon multiple bonds. [10][11]Treatment of 5-undecyne with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide) results in the cleavage of the triple bond to yield two carboxylic acids: pentanoic acid and hexanoic acid. [12][13]This transformation is particularly useful for degrading larger molecules to identify their carbon skeleton or for synthesizing carboxylic acids from alkyne precursors.

Applications in the Synthesis of Complex Molecules and Drug Discovery

The transformations of 5-undecyne and other internal alkynes are not merely academic exercises; they are crucial steps in the synthesis of a wide range of complex and biologically active molecules.

  • Pheromone Synthesis: Many insect pheromones are long-chain unsaturated compounds. [14][15]The stereoselective reduction of internal alkynes is a key strategy for introducing the correct double bond geometry found in these natural products. [16]For instance, derivatives of undecyne can be envisioned as precursors to various moth pheromones.

  • Drug Discovery: The alkyne functional group is a valuable component in medicinal chemistry. [2]It can act as a rigid linker between different parts of a molecule, and its unique electronic properties can influence binding to biological targets. [1]The conversion of an alkyne intermediate like 5-undecyne into other functional groups allows for the exploration of a diverse chemical space in the search for new therapeutic agents. For example, the products of hydroboration-oxidation (ketones) or ozonolysis (carboxylic acids) can serve as handles for further functionalization in the development of drug candidates. A patent for the production of 1,3-undecadien-5-yne, a conjugated system, highlights the use of alkyne precursors in creating more complex structures. [17]

Safety and Handling

5-Undecyne should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an aspiration hazard. [17]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

5-Undecyne is a valuable and versatile chemical intermediate that provides access to a wide range of organic molecules. Its synthesis via the alkylation of a terminal alkyne is a robust and well-established procedure. The strategic manipulation of its internal triple bond through reactions such as catalytic hydrogenation, hydroboration-oxidation, and ozonolysis allows for the controlled introduction of various functional groups and the construction of complex carbon skeletons. These transformations underscore the importance of 5-undecyne and other internal alkynes in modern organic synthesis, from the creation of natural products like pheromones to the development of novel pharmaceuticals.

References

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A Senior Application Scientist's Guide to Sourcing 5-Undecyne for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. 5-Undecyne (CAS No. 2294-72-6), a valuable internal alkyne, serves as a critical building block in the synthesis of complex organic molecules. This guide provides an in-depth technical overview of commercial suppliers, quality considerations, and handling protocols for 5-Undecyne, ensuring its effective and safe integration into your research workflows.

Commercial Availability and Supplier Overview

5-Undecyne is accessible through a number of reputable chemical suppliers that cater to the research and pharmaceutical sectors. The choice of supplier will often depend on the required purity, quantity, and the availability of comprehensive technical documentation.

Key Commercial Suppliers:

SupplierNoteworthy Aspects
GFS Chemicals A U.S.-based manufacturer with a strong focus on alkyne chemistry, offering a range of specialty acetylenic compounds.[1]
Santa Cruz Biotechnology A well-known supplier of biochemicals for research, listing 5-Undecyne among its product offerings.[2][3]
BOC Sciences Provides a wide array of chemicals for the pharmaceutical and biotech industries, with capabilities for custom synthesis.
Enamine A global supplier of building blocks and screening compounds for drug discovery.
eNovation CN A China-based supplier offering 5-Undecyne.
Srisyn An India-based supplier of alkynes and other chemical intermediates.

It is imperative for researchers to directly contact these suppliers to obtain the most current information on stock availability, pricing, and to request lot-specific technical documentation.

Quality Specifications and Analytical Characterization

The utility of 5-Undecyne in sensitive research applications, particularly in drug development, is directly correlated with its purity. Suppliers typically offer research-grade material with purities in the range of 95% or higher. However, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is crucial.

Typical Quality Control Parameters on a Certificate of Analysis:

ParameterMethodTypical SpecificationSignificance in Research
Purity (Assay) Gas Chromatography (GC)≥95%Ensures that the desired reactivity is not compromised by the presence of other components.
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Conforms to structureConfirms the molecular structure and the absence of isomeric impurities.
Appearance Visual InspectionClear, colorless liquidA simple but important indicator of gross contamination or degradation.

Analytical Methodologies for Purity Assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for assessing the purity of volatile compounds like 5-Undecyne. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum provides structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of 5-Undecyne. For internal alkynes, the sp-hybridized carbons in ¹³C NMR typically resonate in the 70–100 ppm range.[4] The proton NMR will show characteristic signals for the alkyl chains.

  • Infrared (IR) Spectroscopy: For internal alkynes like 5-Undecyne, a weak C≡C stretching band is expected in the 2100-2260 cm⁻¹ region of the IR spectrum.[2] The absence of a strong, sharp peak around 3300 cm⁻¹, which is characteristic of a terminal alkyne's ≡C-H stretch, is a key indicator of the correct isomer.

Below is a conceptual workflow for the quality control of incoming 5-Undecyne.

Figure 1: A representative workflow for the procurement and quality control of 5-Undecyne for research purposes.

Safety, Handling, and Storage

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Undecyne is classified as an aspiration hazard and may be fatal if swallowed and enters airways. Therefore, stringent safety protocols must be followed.

Key Safety and Handling Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle 5-Undecyne in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.

The following flowchart illustrates the decision-making process for the safe handling of 5-Undecyne in a laboratory setting.

Safe_Handling start Handling 5-Undecyne ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weighing Weighing or Transferring? fume_hood->weighing liquid_transfer Use a calibrated pipette or syringe weighing->liquid_transfer Yes storage Store in a tightly sealed container in a cool, dry, well-ventilated area weighing->storage No liquid_transfer->storage waste Dispose of waste in a properly labeled container storage->waste end Procedure Complete waste->end

Figure 2: A decision-making flowchart for the safe laboratory handling of 5-Undecyne.

Applications in Research and Drug Development

Internal alkynes like 5-Undecyne are versatile intermediates in organic synthesis and medicinal chemistry. Their reactivity allows for the construction of a wide array of molecular architectures.

Key Reaction Types:

  • Cycloaddition Reactions: Alkynes are classic substrates for cycloaddition reactions, such as the Diels-Alder reaction (where they can act as dienophiles) and various metal-catalyzed cycloadditions, to form carbocyclic and heterocyclic ring systems.[3][5] These reactions are fundamental in building the core structures of many bioactive molecules.

  • "Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, enabling the efficient and specific formation of triazoles.[6] While terminal alkynes are more commonly used, internal alkynes can also participate in these reactions, providing a means to link different molecular fragments in drug discovery.

  • Synthesis of Heterocycles: 5-Undecyne can serve as a precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[7]

  • Building Block in Complex Molecule Synthesis: The alkyne moiety can be further functionalized through reactions such as hydration, hydrogenation, or hydrohalogenation to introduce new functional groups, making it a valuable intermediate in multi-step syntheses of complex target molecules.

The following diagram illustrates the role of 5-Undecyne as a synthetic intermediate.

applications cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Undecyne 5-Undecyne Cycloaddition Cycloaddition Reactions Undecyne->Cycloaddition Undecyne->Cycloaddition Click_Chem Click Chemistry Undecyne->Click_Chem Heterocycle_Synth Heterocycle Synthesis Undecyne->Heterocycle_Synth Functionalization Further Functionalization Undecyne->Functionalization Carbocycles Carbocycles Cycloaddition->Carbocycles Heterocycles Heterocycles Cycloaddition->Heterocycles Triazoles Triazoles Click_Chem->Triazoles Heterocycle_Synth->Heterocycles Intermediates Complex Intermediates Functionalization->Intermediates

Figure 3: The role of 5-Undecyne as a versatile building block in organic synthesis.

Conclusion and Recommendations

5-Undecyne is a readily available and highly versatile chemical building block for researchers in organic synthesis and drug development. When sourcing this material, it is critical to:

  • Vet Suppliers: Engage with suppliers who can provide comprehensive technical documentation, including a detailed Certificate of Analysis and a Safety Data Sheet.

  • Perform In-House QC: Independently verify the identity and purity of the received material using appropriate analytical techniques to ensure the integrity of your research.

  • Adhere to Safety Protocols: Due to its aspiration hazard, handle 5-Undecyne with care in a well-ventilated environment and with appropriate personal protective equipment.

By following these guidelines, researchers can confidently and safely incorporate 5-Undecyne into their synthetic workflows, paving the way for the discovery and development of novel molecules.

References

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5-Undecyne: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Undecyne, a symmetrical internal alkyne, represents a versatile and valuable building block in the arsenal of synthetic organic chemists. Its unique structural features and reactivity profile enable its participation in a wide array of chemical transformations, leading to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the applications of 5-Undecyne, delving into its synthesis and its utility in key reaction classes including stereoselective reductions, oxidative cleavages, cycloadditions, and the synthesis of heterocyclic compounds. By providing detailed experimental protocols and mechanistic insights, this document aims to equip researchers and professionals in drug development and materials science with the practical knowledge required to effectively harness the synthetic potential of 5-Undecyne.

Introduction: The Chemical Landscape of 5-Undecyne

5-Undecyne (C₁₁H₂₀) is a hydrocarbon characterized by a carbon-carbon triple bond located at the C-5 position of its eleven-carbon chain.[1] This internal and symmetrical alkyne structure imparts distinct reactivity compared to its terminal alkyne counterparts. The absence of an acidic acetylenic proton makes it less prone to certain metal-catalyzed coupling reactions but an ideal substrate for a range of addition and cycloaddition reactions.[1]

PropertyValueReference
Molecular Formula C₁₁H₂₀[1]
Molecular Weight 152.28 g/mol [1]
CAS Number 2294-72-6[1]
Boiling Point ~198 °C (471 K)
SMILES CCCCCC#CCCCC[1]
InChI InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3[1]

Causality of Experimental Utility: The symmetrical nature of 5-Undecyne simplifies product mixtures in many reactions, as both sides of the alkyne are chemically equivalent. The long alkyl chains (butyl groups) flanking the triple bond influence its solubility in organic solvents and can introduce steric effects that guide the regioselectivity of certain reactions.

Synthesis of 5-Undecyne: Accessing the Key Precursor

The efficient synthesis of 5-Undecyne is crucial for its application as a starting material. A common and reliable method involves the alkylation of a terminal alkyne, such as 1-heptyne. This approach provides a straightforward route to this symmetrical internal alkyne.

Experimental Protocol: Synthesis of 5-Undecyne via Alkylation of 1-Heptyne

Principle: This synthesis relies on the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then undergoes an Sɴ2 reaction with an alkyl halide.

Step-by-Step Methodology:

  • Deprotonation of 1-Heptyne: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-heptyne in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to the solution. The formation of the lithium or sodium acetylide can be monitored by the evolution of gas (butane in the case of n-BuLi).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: To the solution of the acetylide, add one equivalent of 1-bromobutane.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 5-Undecyne.

Synthesis_of_5_Undecyne Heptyne 1-Heptyne Acetylide Heptynylide Anion Heptyne->Acetylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Acetylide Undecyne 5-Undecyne Acetylide->Undecyne SN2 Alkylation Bromobutane 1-Bromobutane Bromobutane->Undecyne

Caption: Synthesis of 5-Undecyne via alkylation of 1-heptyne.

Stereoselective Reduction: Accessing (Z)- and (E)-5-Undecene

The triple bond of 5-Undecyne serves as a valuable handle for the stereoselective synthesis of both cis and trans alkenes. The choice of catalyst and reaction conditions dictates the stereochemical outcome, providing access to either (Z)-5-undecene or (E)-5-undecene, which are important intermediates in their own right.

Synthesis of (Z)-5-Undecene via Catalytic Hydrogenation

Principle: The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene.[2] The catalyst is "poisoned" to prevent over-reduction to the alkane.

Experimental Protocol: Hydrogenation with Lindlar's Catalyst
  • In a round-bottom flask, dissolve 5-Undecyne in a suitable solvent like hexane or ethanol.[3]

  • Add Lindlar's catalyst (typically 5% by weight of the alkyne).[3]

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.[3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC to ensure the reaction stops at the alkene stage. Over-reduction will lead to undecane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain (Z)-5-undecene.

Synthesis of (E)-5-Undecene via Dissolving Metal Reduction

Principle: The reduction of an alkyne with sodium or lithium metal in liquid ammonia proceeds via a radical anion intermediate. The more stable trans-vinylic radical intermediate is preferentially formed, leading to the trans-alkene upon protonation.[2]

Experimental Protocol: Sodium in Liquid Ammonia Reduction
  • In a three-necked flask equipped with a dry ice condenser, add liquid ammonia at -78 °C.

  • Add small pieces of sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Slowly add a solution of 5-Undecyne in an anhydrous ether solvent.

  • Stir the reaction mixture at -78 °C for several hours.

  • Quench the reaction by the careful addition of a proton source, such as ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield (E)-5-undecene.

Stereoselective_Reduction cluster_start 5-Undecyne cluster_cis (Z)-5-Undecene cluster_trans (E)-5-Undecene Undecyne CCCCCC#CCCCC Cis_Alkene cis-CCCCCC=CHCCCC Undecyne->Cis_Alkene H₂, Lindlar's Catalyst (syn-addition) Trans_Alkene trans-CCCCCC=CHCCCC Undecyne->Trans_Alkene Na, NH₃(l) (anti-addition)

Caption: Stereoselective reduction of 5-Undecyne.

Oxidative Cleavage: Formation of Carboxylic Acids

Principle: Ozonolysis followed by an oxidative workup is a powerful method for cleaving carbon-carbon triple bonds to produce carboxylic acids.[4] For an internal alkyne like 5-Undecyne, this reaction yields two molecules of the corresponding carboxylic acid.

Experimental Protocol: Ozonolysis of 5-Undecyne
  • Dissolve 5-Undecyne in a suitable solvent, such as dichloromethane or methanol, in a flask equipped with a gas inlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Oxidative Work-up: Add hydrogen peroxide to the reaction mixture and allow it to warm to room temperature.

  • Stir until the ozonide intermediate is completely decomposed.

  • Perform a standard aqueous work-up to isolate the carboxylic acid products. In the case of 5-Undecyne, the product will be pentanoic acid.

Ozonolysis Undecyne 5-Undecyne Ozonide Ozonide Intermediate Undecyne->Ozonide CarboxylicAcid 2x Pentanoic Acid Ozonide->CarboxylicAcid Reagents1 1. O₃ Reagents2 2. H₂O₂

Caption: Oxidative cleavage of 5-Undecyne via ozonolysis.

Cycloaddition Reactions: Building Ring Systems

The electron-rich triple bond of 5-Undecyne makes it an excellent participant in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic compounds.

Diels-Alder Reaction

Principle: Although less common for simple alkynes, they can act as dienophiles in Diels-Alder reactions, particularly with highly reactive dienes. The reaction of 5-Undecyne with a diene like tetraphenylcyclopentadienone (tetracyclone) would lead to a highly substituted aromatic ring system after the extrusion of carbon monoxide from the initial adduct.[5]

Experimental Protocol: Diels-Alder Reaction with Tetracyclone
  • In a high-boiling point solvent such as diphenyl ether, combine 5-Undecyne and tetraphenylcyclopentadienone.

  • Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere. The reaction is often accompanied by a color change as the highly colored tetracyclone is consumed.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization to yield the corresponding hexasubstituted benzene derivative.

Pauson-Khand Reaction

Principle: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[7] While often performed intramolecularly, intermolecular versions are also possible.

Conceptual Workflow: Pauson-Khand Reaction
  • Formation of the hexacarbonyldicobalt-alkyne complex by reacting 5-Undecyne with dicobalt octacarbonyl.

  • Addition of an alkene (e.g., norbornene) and carbon monoxide (often under pressure).

  • Heating the reaction mixture to promote the cycloaddition.

  • Oxidative work-up to decompose the cobalt complex and isolate the cyclopentenone product.

Cycloaddition_Reactions cluster_start 5-Undecyne cluster_da Diels-Alder Product cluster_pk Pauson-Khand Product Undecyne CCCCCC#CCCCC DA_Product Substituted Benzene Undecyne->DA_Product Heat PK_Product Substituted Cyclopentenone Undecyne->PK_Product Diene Diene (e.g., Tetracyclone) Diene->DA_Product Alkene_CO Alkene + CO + Co₂(CO)₈ Alkene_CO->PK_Product

Caption: Cycloaddition reactions involving 5-Undecyne.

Synthesis of Heterocyclic Compounds

5-Undecyne is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Synthesis of Quinoxalines

Principle: Quinoxalines can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The 1,2-dicarbonyl compound can be generated in situ by the oxidation of an alkyne.

Experimental Protocol: Synthesis of 2,3-Dibutylquinoxaline
  • In a suitable solvent, such as DMSO or ethanol, combine 5-Undecyne and an oxidizing agent (e.g., I₂/DMSO or SeO₂).

  • Heat the mixture to facilitate the oxidation of the alkyne to the corresponding 1,2-diketone (undecane-5,6-dione).

  • Add o-phenylenediamine to the reaction mixture.

  • Continue heating to promote the condensation and cyclization to form 2,3-dibutylquinoxaline.[8][9]

  • After cooling, the product can be isolated by precipitation or extraction and purified by recrystallization or chromatography.

Synthesis of Substituted Pyridines

Principle: Substituted pyridines can be synthesized through various methods involving alkynes. One approach is a multicomponent reaction involving an alkyne, a β-ketoester, and an ammonium source.

Conceptual Workflow: Hantzsch-type Pyridine Synthesis
  • Condensation of a β-ketoester (e.g., ethyl acetoacetate) with an aldehyde in the presence of ammonia or ammonium acetate to form a dihydropyridine intermediate.

  • Reaction of this intermediate with an enamine derived from 5-Undecyne.

  • Oxidation of the resulting intermediate to afford the fully aromatized, highly substituted pyridine ring.

Conclusion and Future Outlook

5-Undecyne has demonstrated its utility as a versatile and reliable building block in organic synthesis. Its symmetrical structure and the reactivity of its internal triple bond allow for its participation in a wide range of transformations, from stereoselective reductions to the construction of complex cyclic and heterocyclic systems. The protocols and conceptual workflows presented in this guide highlight the practical applications of 5-Undecyne and provide a foundation for further exploration.

For professionals in drug discovery, the ability to use 5-Undecyne to generate diverse scaffolds, such as substituted pyridines and quinoxalines, is of significant interest. In materials science, the incorporation of the undecyne unit into polymer backbones or its use in surface modification presents opportunities for the development of novel materials with tailored properties. Future research will likely focus on the development of new catalytic systems that can further expand the reaction scope of 5-Undecyne, particularly in the area of asymmetric synthesis and the formation of novel polymeric materials.

References

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Methodological & Application

Application Note & Protocol: Strategic Alkylation of 1-Pentyne for Carbon Chain Elongation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The alkylation of terminal alkynes is a cornerstone transformation in organic synthesis, providing a robust and reliable method for the formation of carbon-carbon bonds. This application note presents a detailed protocol for the alkylation of 1-pentyne, a common building block. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide for the synthesis of 3-octyne, and discuss critical parameters for reaction optimization and product validation.

Introduction: The Synthetic Utility of Alkyne Alkylation

The construction of complex molecular architectures fundamentally relies on the ability to form new carbon-carbon bonds. The alkylation of terminal alkynes stands out as a powerful strategy for extending carbon chains.[1][2] This two-step process leverages the unique acidity of the terminal alkyne proton to generate a potent carbon nucleophile, which can then be coupled with various electrophiles. This methodology is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials, where precise control over the carbon skeleton is paramount. 1-Pentyne serves as an excellent model substrate to illustrate this versatile and high-yield transformation.

Mechanistic Insights: A Tale of Two Steps

The alkylation of 1-pentyne proceeds through a sequential two-step mechanism: deprotonation followed by nucleophilic substitution.[3] Understanding the principles behind each step is crucial for successful execution and optimization.

Step 1: Deprotonation to Form the Acetylide Anion

The hydrogen atom attached to a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[1] This enhanced acidity is a direct consequence of the sp-hybridization of the carbon atom, which imparts a high degree of s-character to the C-H bond, stabilizing the resulting conjugate base.[1]

To deprotonate 1-pentyne, a very strong base is required. Sodium amide (NaNH₂), with the pKa of its conjugate acid (ammonia) being around 38, is an ideal choice.[4][5] The amide anion (NH₂⁻) readily abstracts the acidic terminal proton of 1-pentyne to form a sodium pentynide salt. This salt exists as a highly nucleophilic acetylide anion.[4]

Step 2: Nucleophilic Substitution (Sₙ2 Reaction)

The generated pentynide anion is a potent nucleophile that readily attacks an electrophilic carbon center.[6] The reaction with a primary alkyl halide, such as 1-bromopropane, proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][3] The acetylide anion attacks the carbon atom bonded to the halogen, displacing the halide leaving group in a single, concerted step.[3][6]

It is critical to use unhindered primary or methyl alkyl halides for this reaction.[7] With secondary and tertiary alkyl halides, the strongly basic nature of the acetylide anion leads to a competing E2 (bimolecular elimination) reaction, which would produce an alkene side product and regenerate the starting alkyne, significantly reducing the yield of the desired alkylated product.[1][7]

Caption: Reaction mechanism for the alkylation of 1-pentyne.

Detailed Experimental Protocol: Synthesis of 3-Octyne

This protocol details the alkylation of 1-pentyne with 1-bromopropane to yield 3-octyne.

Safety Precautions:

  • Sodium amide is a highly water-reactive solid that can ignite spontaneously in moist air. Handle it exclusively under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or with appropriate Schlenk techniques.

  • Liquid ammonia is a corrosive and toxic substance. All operations should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents are essential for this reaction. Ensure all glassware is thoroughly dried before use.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Pentyne68.123.41 g (5.0 mL)50.01.0
Sodium Amide (NaNH₂)39.012.15 g55.01.1
1-Bromopropane123.006.15 g (4.6 mL)50.01.0
Liquid Ammonia (NH₃)17.03~50 mL-Solvent
Anhydrous Diethyl Ether (Et₂O)74.12~20 mL-Solvent
Saturated Ammonium Chloride (NH₄Cl)-~50 mL-Quench
Water (H₂O)18.02~50 mL-Workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying Agent

Experimental Workflow Diagram:

G start Setup & Inert Atmosphere condense_nh3 Condense Liquid NH₃ (-78 °C) start->condense_nh3 add_nanh2 Add Sodium Amide (NaNH₂) condense_nh3->add_nanh2 add_pentyne Add 1-Pentyne Dropwise (Formation of Pentynide) add_nanh2->add_pentyne add_alkyl_halide Add 1-Bromopropane Dropwise add_pentyne->add_alkyl_halide react Stir at -33 °C for 2-3 hours add_alkyl_halide->react evap_nh3 Evaporate Ammonia react->evap_nh3 quench Quench with sat. NH₄Cl evap_nh3->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry purify Purify by Distillation dry->purify end Characterize Product (3-Octyne) purify->end

Caption: Experimental workflow for the synthesis of 3-octyne.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet connected to a nitrogen or argon line. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Solvent Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of ammonia gas into the flask.[8]

  • Base Addition: To the stirred liquid ammonia, carefully add the sodium amide (2.15 g, 55.0 mmol) in portions. A catalytic amount of ferric nitrate may be added to facilitate the reaction if needed, though it is often not necessary with commercial sodium amide.[8]

  • Deprotonation: Slowly add 1-pentyne (5.0 mL, 50.0 mmol) dropwise to the sodium amide suspension over 10-15 minutes. The formation of the sodium pentynide salt should be evident. Allow the mixture to stir for 30-60 minutes at -78 °C.

  • Alkylation: Add 1-bromopropane (4.6 mL, 50.0 mmol) dropwise to the reaction mixture. After the addition is complete, remove the dry ice/acetone bath and allow the reaction to stir at the reflux temperature of ammonia (-33 °C) for 2-3 hours.

  • Workup: After the reaction period, carefully allow the ammonia to evaporate under a stream of nitrogen. Cool the resulting slurry in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Add 50 mL of water to the flask and transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by simple distillation or fractional distillation to yield pure 3-octyne (boiling point: ~133 °C).

Product Characterization

The successful synthesis of the internal alkyne can be confirmed by spectroscopic analysis, which will show key differences from the starting terminal alkyne.

  • Infrared (IR) Spectroscopy: The most telling change is the disappearance of the sharp, characteristic C-H stretch of the terminal alkyne at ~3300 cm⁻¹ and the weak C≡C stretch at ~2120 cm⁻¹. The internal alkyne product will show a very weak or absent C≡C stretch around 2200-2260 cm⁻¹.[9]

  • ¹H NMR Spectroscopy: The spectrum of the product will lack the terminal alkyne proton signal (a triplet) typically found around 1.8-2.0 ppm. New signals corresponding to the protons of the added alkyl group will be present. For 3-octyne, one would expect to see signals corresponding to the two ethyl groups and the pentyl chain.

  • ¹³C NMR Spectroscopy: The two sp-hybridized carbons of the internal alkyne will appear in the region of 75-90 ppm.

Optimization and Troubleshooting

While the alkylation of terminal alkynes is generally a high-yielding reaction, several factors can be optimized to ensure success.[10][11]

  • Choice of Base and Solvent: While NaNH₂ in liquid ammonia is the classic and highly effective system, other strong bases like n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) can also be used.[12] The choice may depend on substrate compatibility and available equipment.

  • Purity of Reagents: The reaction is highly sensitive to moisture. Using anhydrous solvents and high-purity reagents is critical to prevent quenching of the acetylide anion and to maximize yield.

  • Temperature Control: Maintaining low temperatures during the deprotonation and alkylation steps helps to minimize side reactions.

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the trend I > Br > Cl. Alkyl iodides are the most reactive but also more expensive. Alkyl bromides often provide a good balance of reactivity and cost.[12] If using a less reactive alkyl bromide in a solvent like THF, adding a catalytic amount of sodium iodide can improve the reaction rate via the Finkelstein reaction.[12]

Conclusion

The alkylation of 1-pentyne is a foundational synthetic transformation that provides a direct and efficient route for carbon chain elongation. By carefully controlling reaction conditions and understanding the underlying mechanism, researchers can reliably synthesize a wide array of internal alkynes. The protocol and insights provided herein serve as a comprehensive guide for the successful application of this important reaction in a laboratory setting.

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  • The Automated Topology Builder (ATB) and Repository. (n.d.). 2-Octyne | C8H14 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Rojas Lab. (2023, November 20). Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis!. YouTube. Retrieved from [Link]

  • qnawire. (2023, July 6). [Chemistry] Suggest an efficient synthesis of trans-2-heptene from propyne and any necessary organic. YouTube. Retrieved from [Link]

  • Reddit. (2017, September 16). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). r/chemistry. Retrieved from [Link]

  • Bartleby.com. (n.d.). Answered: Select an efficient synthesis of 2-heptyne from acetylene. Retrieved from [Link]

  • National Institutes of Health. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]

  • UPB Scientific Bulletin. (n.d.). PROCESS OPTIMIZATION OF A BUTANE-BUTENE ALKYLATION PLANT. Retrieved from [Link]

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Application Notes and Protocols: Leveraging 5-Undecyne in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 5-Undecyne in Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, multi-component reactions (MCRs) represent a paradigm of efficiency, enabling the construction of complex molecular architectures in a single, streamlined operation.[1][2] These reactions are prized in medicinal chemistry and drug development for their high atom economy, reduced reaction times, and the capacity to rapidly generate diverse libraries of novel chemical entities.[1] Within the toolkit of MCRs, alkynes are foundational building blocks, prized for the unique reactivity of their carbon-carbon triple bond.

This guide focuses on 5-undecyne (C₁₁H₂₀) , a symmetrically substituted internal alkyne.[3][4] Unlike terminal alkynes, the internal position of the triple bond in 5-undecyne imparts distinct steric and electronic properties, influencing its reactivity and offering unique synthetic possibilities. Its non-polar, hydrocarbon chains contribute to the lipophilicity of the resulting products, a key parameter in modulating the pharmacokinetic properties of drug candidates.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights into the application of 5-undecyne in key multi-component reactions.

The A³ Coupling Reaction: Crafting Propargylamines with 5-Undecyne

The A³ (Aldehyde-Alkyne-Amine) coupling is a cornerstone MCR for the synthesis of propargylamines, which are versatile intermediates for numerous biologically active compounds.[5][6] The reaction is a powerful one-pot process that forms one C-C and one C-N bond with water as the only byproduct.[6]

Mechanistic Rationale

The generally accepted mechanism for the copper-catalyzed A³ coupling proceeds through a dual activation pathway.[7][8]

  • Iminium Formation: The aldehyde and amine condense to form an imine or a protonated iminium ion, which serves as the electrophile.

  • Acetylide Formation: Concurrently, the copper(I) catalyst coordinates with the alkyne, increasing the acidity of the acetylenic proton (in terminal alkynes) and facilitating the formation of a copper acetylide nucleophile.[7][8] For an internal alkyne like 5-undecyne, which lacks an acidic proton, the activation likely involves a π-complex formation with the metal catalyst, rendering the alkyne susceptible to nucleophilic attack. The reaction then proceeds via attack of the amine on a coordinated aldehyde, followed by reaction with the copper-activated alkyne.

  • Nucleophilic Addition: The activated alkyne then attacks the iminium ion, yielding the final propargylamine product and regenerating the catalyst.

The use of an internal alkyne like 5-undecyne can sometimes require more forcing conditions (e.g., higher temperatures or different catalyst systems) compared to terminal alkynes due to increased steric hindrance and the absence of a terminal acidic proton.

Experimental Protocol: A³ Coupling of 5-Undecyne, Benzaldehyde, and Piperidine

This protocol provides a representative procedure for the synthesis of a substituted propargylamine using 5-undecyne.

Materials & Equipment:

  • 5-Undecyne (C₁₁H₂₀, MW: 152.28 g/mol )

  • Benzaldehyde (C₇H₆O, MW: 106.12 g/mol )

  • Piperidine (C₅H₁₁N, MW: 85.15 g/mol )

  • Copper(I) Iodide (CuI)

  • Toluene, anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Copper(I) Iodide (CuI) (9.5 mg, 0.05 mmol, 2.5 mol%).

  • Under a nitrogen atmosphere, add anhydrous toluene (10 mL).

  • Add piperidine (0.20 mL, 2.0 mmol, 1.0 equiv).

  • Add benzaldehyde (0.20 mL, 2.0 mmol, 1.0 equiv).

  • Add 5-undecyne (0.38 g, 2.5 mmol, 1.25 equiv).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 9:1).[5]

  • Upon completion, cool the reaction to room temperature and filter through a short pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired propargylamine.

Visualization: A³ Coupling Workflow

A3_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - 5-Undecyne - Aldehyde - Amine - Cu(I) Catalyst - Solvent heat 2. Heat & Stir (e.g., 80°C, 12-24h) reagents->heat tlc 3. Monitor by TLC heat->tlc filter 4. Cool & Filter tlc->filter concentrate 5. Concentrate filter->concentrate purify 6. Column Chromatography concentrate->purify product Final Product: Propargylamine purify->product

Caption: General workflow for the A³ coupling reaction.

Data Summary: A³ Coupling Parameters
ComponentExample VariationCatalystSolventTemp (°C)Notes
Aldehyde Aromatic (Benzaldehyde), Aliphatic (Hexanal)CuI, AuCl₃, AgIToluene, Dioxane, Water, Solvent-free[9]25 - 110Electron-withdrawing groups on aromatic aldehydes can accelerate the reaction.
Amine Cyclic (Piperidine), Acyclic (Dibutylamine)CuI, Ru-complexesToluene, MeCN25 - 110Secondary amines are commonly used. Primary amines can also be utilized.[7]
Alkyne 5-Undecyne (Internal) , Phenylacetylene (Terminal)CuI, AuCl₃Toluene, MeCN50 - 110Internal alkynes are generally less reactive than terminal ones.

Post-Ugi Modification: Incorporating 5-Undecyne into Peptide Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool for creating peptide-like molecules by combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[10][11] While 5-undecyne is not a direct component, it can be readily incorporated into one of the starting materials, leading to complex scaffolds that can undergo further transformations. A particularly elegant strategy is a post-Ugi intramolecular hydroarylation or cyclization involving the alkyne moiety.[12]

Synthetic Strategy & Rationale

The strategy involves a two-step sequence:

  • Ugi Reaction: A custom carboxylic acid or amine bearing the 5-undecyne moiety is used as a component in the Ugi-4CR. This efficiently installs the alkyne into a complex α-acylamino amide backbone.

  • Post-Ugi Cyclization: The Ugi product, now containing the 5-undecyne group and a suitably positioned aromatic ring (from the amine component), undergoes a gold- or platinum-catalyzed intramolecular hydroarylation, forming a new heterocyclic system.[12] This approach rapidly builds molecular complexity from simple starting materials.

Protocol: Synthesis of a Dihydroquinoline Scaffold via Ugi/Hydroarylation

Part A: Ugi Reaction

  • Objective: Synthesize the alkyne-tethered peptide precursor.

  • Key Reagents:

    • 3-(Undec-5-yn-1-yloxy)propanoic acid (custom synthesized)

    • Aniline

    • Isobutyraldehyde

    • tert-Butyl isocyanide

    • Methanol

Procedure:

  • In a vial, dissolve aniline (93 mg, 1.0 mmol, 1.0 equiv) and isobutyraldehyde (72 mg, 1.0 mmol, 1.0 equiv) in methanol (2 mL) and stir for 20 minutes at room temperature.

  • Add 3-(undec-5-yn-1-yloxy)propanoic acid (226 mg, 1.0 mmol, 1.0 equiv).

  • Add tert-butyl isocyanide (113 µL, 1.0 mmol, 1.0 equiv) to the mixture.

  • Seal the vial and stir at room temperature for 48 hours.

  • Upon completion (monitored by LC-MS), remove the solvent under reduced pressure.

  • The crude product is typically of sufficient purity for the next step, or can be purified by column chromatography if necessary.

Part B: Gold-Catalyzed Hydroarylation

  • Objective: Cyclize the Ugi product to form the dihydroquinoline core.

  • Key Reagents:

    • Ugi product from Part A

    • AuCl₃

    • Acetonitrile (MeCN), anhydrous

Procedure:

  • Dissolve the crude Ugi product (1.0 mmol) in anhydrous acetonitrile (10 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Add AuCl₃ (15 mg, 0.05 mmol, 5 mol%).

  • Heat the reaction to 60°C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite to remove the gold catalyst.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the final dihydroquinoline product.

Visualization: Ugi Reaction Mechanism

Ugi_Mechanism Aldehyde Aldehyde (R1-CHO) Imine Imine Formation Aldehyde->Imine Amine Amine (R2-NH2) Amine->Imine CarboxylicAcid Carboxylic Acid (R3-COOH) Nitrilium Nitrilium Ion CarboxylicAcid->Nitrilium Isocyanide Isocyanide (R4-NC) Isocyanide->Nitrilium Imine->Nitrilium Adduct α-Adduct Nitrilium->Adduct Rearrangement Mumm Rearrangement Adduct->Rearrangement Product Ugi Product (α-Acylamino Amide) Rearrangement->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

[3+2] Cycloaddition: Constructing Triazoles with 5-Undecyne

Cycloaddition reactions are powerful methods for forming cyclic compounds in a concerted fashion.[13][14] The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of "click chemistry" used to form stable 1,2,3-triazole rings.[15] 5-Undecyne can serve as the alkyne component (the dipolarophile) in this reaction.

Mechanistic Principles

In the CuAAC reaction, a copper(I) species, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, acts as the catalyst. The catalyst coordinates with the alkyne, forming a copper acetylide. This intermediate then readily reacts with an organic azide (the 1,3-dipole) in a stepwise manner to form the triazole ring. This catalyzed version of the reaction is significantly faster and more regioselective than the thermal Huisgen cycloaddition.

Experimental Protocol: CuAAC Reaction of 5-Undecyne and Benzyl Azide

Safety Note: Organic azides can be explosive. Handle with appropriate care behind a blast shield. Perform the reaction on a small scale initially.

Materials & Equipment:

  • 5-Undecyne (C₁₁H₂₀, MW: 152.28 g/mol )

  • Benzyl Azide (C₇H₇N₃, MW: 133.15 g/mol )

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol and Water (1:1 mixture)

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottom flask, dissolve 5-undecyne (152 mg, 1.0 mmol, 1.0 equiv) and benzyl azide (133 mg, 1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (39.6 mg, 0.2 mmol, 20 mol%) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (5.0 mg, 0.02 mmol, 2 mol%) in water (1 mL).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution.

  • Stir the resulting mixture vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Visualization: [3+2] Azide-Alkyne Cycloaddition

Cycloaddition Reactants Benzyl Azide (1,3-Dipole) 5-Undecyne (Dipolarophile) Catalyst Cu(I) Catalyst (from CuSO4 / NaAsc) Reactants:c->Catalyst t-BuOH/H2O, RT Product 1,2,3-Triazole Product Catalyst->Product

Caption: Schematic of a copper-catalyzed [3+2] cycloaddition.

References

  • 5-Undecyne | C11H20 | CID 137530 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 5-undecyne - 2294-72-6, C11H20, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Multicomponent reactions - Dr. Yanira Mendez Gomez. YouTube. Available at: [Link]

  • Selectivity in multiple multicomponent reactions: types and synthetic applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3.1: A3 Coupling Reaction. Chemistry LibreTexts. Available at: [Link]

  • Recent Developments on Five-Component Reactions. Molecules. Available at: [Link]

  • 13.3: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Method for producing 1,3-undecadien-5-yne. Google Patents.
  • Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]

  • Multicomponent reactions. ResearchGate. Available at: [Link]

  • The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. ResearchGate. Available at: [Link]

  • Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications (RSC Publishing). Available at: [Link]

  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules. Available at: [Link]

  • PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Organic Syntheses. Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • 9.5: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]

  • Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. Available at: [Link]

  • A3 coupling reaction. Wikipedia. Available at: [Link]

  • Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones. ResearchGate. Available at: [Link]

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Application Notes and Protocols: 5-Undecyne as a Substrate in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Internal Alkynes in Click Chemistry

The advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures across diverse scientific disciplines, from drug discovery to materials science.[1] The cornerstone of this chemical philosophy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its high efficiency, broad functional group tolerance, and stereospecificity.[1] However, the vast majority of CuAAC applications have centered on terminal alkynes, leaving the potential of internal alkynes, such as 5-undecyne, largely untapped.

This is primarily due to the mechanistic requirement of the CuAAC reaction, which proceeds through a copper-acetylide intermediate, a species not readily formed with internal alkynes.[2] This inherent limitation has necessitated the exploration of alternative catalytic systems to unlock the synthetic utility of this important class of substrates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-undecyne, a representative symmetrical internal alkyne, in click chemistry. We will delve into the challenges associated with internal alkynes and present a detailed protocol for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), the premier method for engaging these substrates.

The Challenge of Internal Alkynes: Why Copper-Catalysis Falters

The high efficiency of the CuAAC reaction with terminal alkynes is attributed to the facile deprotonation of the terminal sp-hybridized C-H bond by a copper(I) catalyst, leading to the formation of a key copper-acetylide intermediate. This intermediate then readily reacts with an azide to form the characteristic 1,4-disubstituted 1,2,3-triazole product.

Internal alkynes, such as 5-undecyne, lack this acidic proton, rendering them significantly less reactive under standard CuAAC conditions. While some specialized copper-based catalytic systems have been developed for internal alkynes, they often require harsh reaction conditions, exhibit limited substrate scope, and can lead to mixtures of regioisomers.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Key to Unlocking Internal Alkyne Reactivity

A breakthrough in the field came with the development of ruthenium-based catalysts, which facilitate the cycloaddition of azides and alkynes through a distinct mechanistic pathway that does not require the formation of an acetylide intermediate.[3][4] The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a robust and reliable method for the synthesis of fully substituted 1,2,3-triazoles from internal alkynes.[3]

The most commonly employed and effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) ([CpRuCl(PPh3)2]).[5] These catalysts have been shown to effectively promote the reaction between a wide range of azides and internal alkynes, yielding 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity.[4]

The proposed mechanism for RuAAC involves an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[4] This is followed by reductive elimination to afford the triazole product and regenerate the active catalyst.[4]

Physicochemical Properties of 5-Undecyne

A thorough understanding of the substrate's properties is paramount for successful reaction design and execution.

PropertyValueSource
Molecular Formula C11H20[6]
Molecular Weight 152.28 g/mol [6]
Appearance Liquid
Boiling Point ~196-197 °C
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, toluene, DCM).[7]

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of 5-Undecyne with Benzyl Azide

This protocol provides a detailed, step-by-step methodology for a representative RuAAC reaction between 5-undecyne and benzyl azide, yielding 1-benzyl-4,5-dibutyl-1H-1,2,3-triazole.

Materials and Equipment:
  • Reagents:

    • 5-Undecyne (≥95%)

    • Benzyl azide (≥95%)

    • Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) ([Cp*RuCl(PPh3)2])

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[2]

    • Deuterated chloroform (CDCl3) for NMR analysis

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

    • Septum and needles for inert atmosphere techniques

    • Inert gas supply (Argon or Nitrogen)

    • Heating mantle or oil bath with temperature control

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Rotary evaporator

    • Glassware for column chromatography

    • NMR spectrometer

    • Mass spectrometer

Safety Precautions:
  • Ruthenium Catalyst: Ruthenium complexes should be handled with care in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8] Avoid inhalation of dust and contact with skin and eyes.[8] Consult the specific Safety Data Sheet (SDS) for [Cp*RuCl(PPh3)2] before use.

  • Azides: Organic azides are potentially explosive and should be handled with caution. Avoid heating concentrated solutions of azides. Use a blast shield, especially when working on a larger scale.

  • Solvents: Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

Detailed Step-by-Step Protocol:
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add [Cp*RuCl(PPh3)2] (e.g., 0.02 mmol, 2 mol%).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Under a positive pressure of inert gas, add anhydrous, degassed toluene (e.g., 5 mL) via syringe.

    • Stir the mixture at room temperature until the catalyst dissolves.

  • Addition of Reactants:

    • Add 5-undecyne (e.g., 1.0 mmol, 1.0 eq) to the catalyst solution via syringe.

    • Add benzyl azide (e.g., 1.1 mmol, 1.1 eq) to the reaction mixture via syringe. A slight excess of the azide is often used to ensure complete consumption of the alkyne.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C using an oil bath.[9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The product triazole is expected to be more polar than the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography.

    • Prepare a silica gel column using a slurry of silica in hexanes.

    • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-benzyl-4,5-dibutyl-1H-1,2,3-triazole.

Characterization of the Product:

The structure and purity of the synthesized triazole should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR spectroscopy will show characteristic signals for the butyl groups, the benzyl group, and the triazole ring proton (if applicable, though in this case, the triazole is fully substituted). The chemical shifts of the protons adjacent to the triazole ring will be indicative of its formation.

    • 13C NMR spectroscopy will show the characteristic signals for the triazole ring carbons.

    • 15N NMR can be a powerful tool to distinguish between different triazole isomers, although it is not always necessary for fully substituted triazoles from symmetrical alkynes.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Workflow and Mechanistic Overview

The following diagram illustrates the general workflow for the RuAAC of 5-undecyne and provides a simplified representation of the catalytic cycle.

RuAAC_Workflow cluster_workflow Experimental Workflow cluster_mechanism Simplified Catalytic Cycle Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (5-Undecyne, Benzyl Azide, Catalyst) Setup->Reagents Reaction 3. Heat Reaction (80-100 °C) Reagents->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Workup 5. Work-up & Purification (Column Chromatography) Monitor->Workup Characterize 6. Characterization (NMR, MS) Workup->Characterize Catalyst [Cp*RuCl] Intermediate1 Oxidative Coupling (Ruthenacycle Intermediate) Catalyst->Intermediate1 + Alkyne + Azide Intermediate2 Reductive Elimination Intermediate1->Intermediate2 Intermediate2->Catalyst - Triazole Product 1,4,5-Trisubstituted Triazole Intermediate2->Product

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Undecyne to Z-5-Undecene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereoselective synthesis of Z-alkenes is a cornerstone of modern organic chemistry, with profound implications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The geometric configuration of a double bond can dramatically influence a molecule's biological activity and physical properties. The partial hydrogenation of internal alkynes presents a direct and efficient route to Z-alkenes, provided that the catalyst system can control both chemoselectivity (avoiding over-reduction to the alkane) and stereoselectivity (favoring the Z-isomer).[2]

This document provides a comprehensive guide to the catalytic hydrogenation of 5-undecyne to Z-5-undecene, a reaction that exemplifies the principles of stereoselective synthesis. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols using Lindlar's catalyst, and outline robust analytical methods for product validation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement and optimize this critical synthetic transformation.

Mechanistic Principles: The Key to Stereoselectivity

The selective conversion of an alkyne to a Z-alkene hinges on the ability of the catalyst to facilitate the syn-addition of two hydrogen atoms across the triple bond and to prevent the subsequent reduction of the resulting alkene.[3] Standard hydrogenation catalysts such as platinum or palladium on carbon are highly active and will typically reduce an alkyne completely to the corresponding alkane.[3][4][5] To achieve the desired partial hydrogenation, a "poisoned" or deactivated catalyst is employed.

Lindlar's Catalyst: A Controlled Hydrogenation Environment

Lindlar's catalyst is the most common and effective catalyst for this transformation.[3][6][7][8] It consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison, typically lead acetate and quinoline.[3]

  • Palladium (Pd): The active metal surface where the hydrogenation occurs.

  • Calcium Carbonate (CaCO₃): A support with a relatively low surface area, which helps to moderate the catalyst's activity.

  • Lead Acetate and Quinoline: These "poisons" selectively deactivate the most active sites on the palladium surface. This deactivation has two crucial effects:

    • It reduces the rate of hydrogenation, allowing the reaction to be stopped at the alkene stage.[3]

    • It preferentially hinders the adsorption and subsequent hydrogenation of the alkene product, thus preventing over-reduction to undecane.[9]

The mechanism proceeds via the adsorption of hydrogen gas onto the palladium surface, followed by the coordination of the 5-undecyne. The alkyne is then reduced by the sequential addition of two hydrogen atoms to the same face of the triple bond, leading to the exclusive formation of the Z-isomer.

Reaction Mechanism Workflow

Catalytic Hydrogenation Mechanism Mechanism of Z-5-Undecene Synthesis cluster_Catalyst Catalyst Surface (Lindlar's) cluster_Reaction Reaction Pathway H2 H₂ Gas Catalyst Pd/CaCO₃ (poisoned) H2->Catalyst Adsorption H_ads Adsorbed H atoms Catalyst->H_ads Alkene Z-5-Undecene H_ads->Alkene Product Release Alkyne 5-Undecyne Alkyne->H_ads Syn-Addition

Caption: Mechanism of Z-5-Undecene Synthesis

Experimental Protocol

This protocol provides a detailed procedure for the catalytic hydrogenation of 5-undecyne to Z-5-undecene. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[10]

Materials and Equipment
Reagents & Solvents Equipment
5-Undecyne (98%+)Three-necked round-bottom flask
Lindlar's Catalyst (5% Pd)Magnetic stirrer and stir bar
Hexane (anhydrous)Hydrogen gas cylinder with regulator
MethanolGas inlet adapter and stopcock
Celite®Hydrogen balloon
Saturated Sodium BicarbonateNitrogen/vacuum manifold
Anhydrous Magnesium SulfateSepta and needles
Deuterated Chloroform (CDCl₃)Buchner funnel and filter flask
Rotary evaporator
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11] Ensure the reaction setup is free of leaks and that there are no ignition sources nearby.[12]

  • Palladium on Carbon: The catalyst can be pyrophoric, especially after use.[11] Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.[10]

  • Solvents: Hexane and methanol are flammable. Handle them with care and away from open flames.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (100 mg, ~5 mol% Pd).

    • Seal the flask with septa and connect it to a nitrogen/vacuum manifold.[11]

    • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[11]

  • Reagent Addition:

    • Under a positive flow of nitrogen, add anhydrous hexane (20 mL) to the flask via syringe.

    • In a separate vial, dissolve 5-undecyne (1.52 g, 10 mmol) in anhydrous hexane (5 mL).

    • Add the 5-undecyne solution to the flask via syringe.

  • Hydrogenation:

    • Purge the flask by evacuating and backfilling with hydrogen gas three times.

    • Attach a balloon filled with hydrogen to the gas inlet adapter.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • To take an aliquot for analysis, first, evacuate the flask and backfill with nitrogen.[11] Then, quickly remove a small sample via syringe.

    • The reaction is typically complete within 2-4 hours. Careful monitoring is crucial to prevent over-reduction.[9]

  • Workup:

    • Once the reaction is complete, evacuate the flask and backfill with nitrogen.

    • Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the catalyst. Wash the filter cake with hexane (2 x 10 mL).

    • Combine the filtrates and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Analytical Validation

Rigorous characterization is essential to confirm the identity and purity of the Z-5-undecene product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for monitoring the reaction progress and confirming the final product's purity.[13] It allows for the separation and identification of the starting material, the desired product, and any potential byproducts such as the E-isomer or the fully saturated undecane.

Compound Retention Time (min) Key Mass Fragments (m/z)
5-Undecyne8.5152 (M+), 123, 109, 95, 81
Z-5-Undecene9.2154 (M+), 125, 111, 97, 83
E-5-Undecene9.4154 (M+), 125, 111, 97, 83
Undecane9.8156 (M+), 113, 99, 85, 71, 57
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation and stereochemical assignment.[14]

  • ¹H NMR (400 MHz, CDCl₃):

    • The vinyl protons of the Z-isomer typically appear as a multiplet around δ 5.3-5.4 ppm. The coupling constant (J) between the vinyl protons in a Z-alkene is typically in the range of 6-12 Hz, which is significantly smaller than that of the corresponding E-isomer (12-18 Hz).

    • The allylic protons will appear as multiplets around δ 2.0-2.1 ppm.

    • The remaining aliphatic protons will appear as a series of multiplets between δ 0.8 and 1.4 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The vinylic carbons of the Z-isomer are expected to resonate around δ 129-131 ppm.

    • The allylic carbons will appear around δ 27-29 ppm.

    • The remaining aliphatic carbons will appear between δ 14 and 32 ppm.

Analytical Workflow

Caption: Product Validation Workflow

Troubleshooting and Optimization

Problem Possible Cause(s) Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen- Poor stirring- Use fresh catalyst- Ensure a positive pressure of hydrogen- Increase stirring rate
Over-reduction to Alkane - Catalyst is too active- Reaction time is too long- Use a more poisoned catalyst or add more quinoline- Carefully monitor the reaction and stop it immediately upon consumption of the starting material
Formation of E-isomer - Isomerization of the Z-alkene- This is less common with Lindlar's catalyst but can occur with other catalyst systems. Ensure the use of a well-prepared Lindlar's catalyst.

Conclusion

The catalytic hydrogenation of 5-undecyne to Z-5-undecene using Lindlar's catalyst is a robust and highly stereoselective transformation. By understanding the underlying mechanistic principles and adhering to the detailed experimental and analytical protocols outlined in this guide, researchers can reliably synthesize Z-alkenes with high purity and yield. Careful attention to safety, reaction monitoring, and product characterization are paramount to achieving successful and reproducible results in the synthesis of these valuable chemical entities.

References

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • YouTube. (2023, January 28). ALKYNE REACTION CATALYTIC HYDROGENATION LESSON 101. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • Kindle Industrial. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]

  • IntechOpen. (n.d.). Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. Retrieved from [Link]

  • ACS Publications. (2021, March 15). Catalytic Hydrogenation of Alkenes and Alkynes by a Cobalt Pincer Complex: Evidence of Roles for Both Co(I) and Co(II). Organometallics. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stereoselective Synthesis of Z-Alkenes. Retrieved from [Link]

  • YouTube. (2019, January 17). Hydrogenation, Lindlar's catalyst, Dissolving Metal Reduction - cis/trans alkenes. Retrieved from [Link]

  • SlideShare. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Nature. (n.d.). Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes. Retrieved from [Link]

  • PubMed Central. (2025, March 13). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Retrieved from [Link]

  • PubMed Central. (n.d.). Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. Retrieved from [Link]

  • YouTube. (2018, January 29). Alkyne Reduction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Undecene, (Z)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 29). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Industrial Fire World. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkynes + H2. Retrieved from [Link]

  • ATB and Repository. (n.d.). (Z)-5-Decene | C10H20 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • YouTube. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]

  • SpectraBase. (n.d.). (Z)-5-Undecen-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of Undecan-6-one via Hydration of 5-Undecyne

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Aliphatic Ketones

The conversion of alkynes to carbonyl compounds represents a cornerstone transformation in organic synthesis, providing a reliable pathway to ketones and aldehydes that are pivotal intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The hydration of 5-undecyne, a symmetrical internal alkyne, to produce undecan-6-one is an exemplary case study of this powerful reaction class. This application note provides a comprehensive guide to this synthesis, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and discussing modern, greener alternatives to traditional catalytic systems.

For symmetrical internal alkynes such as 5-undecyne, hydration gratifyingly yields a single ketone product, circumventing the regioselectivity challenges often encountered with unsymmetrical alkynes.[1][2] The reaction proceeds through the addition of water across the triple bond, initially forming an unstable enol intermediate, which rapidly tautomerizes to the more stable ketone.[1][3]

Mechanistic Insights: The Role of Catalysis in Alkyne Hydration

The hydration of alkynes does not proceed readily with water alone and requires the presence of a catalyst.[1][4] The classical and most frequently cited method employs a combination of a strong acid, typically sulfuric acid, and a mercury(II) salt, such as mercury(II) sulfate, as a co-catalyst.[1][5]

The reaction mechanism is initiated by the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a cyclic mercurinium ion intermediate.[2] This intermediate is then attacked by a water molecule in a nucleophilic fashion. Subsequent deprotonation and protodemercuration yield the enol intermediate. The enol, being thermodynamically less stable than its keto isomer, undergoes a rapid tautomerization to furnish the final ketone product, undecan-6-one.[1][3]

Core Experimental Protocol: Mercury(II)-Catalyzed Hydration of 5-Undecyne

This protocol details the laboratory-scale synthesis of undecan-6-one from 5-undecyne using a traditional mercury(II) sulfate catalyst system.

Safety Precautions:

  • Mercury Toxicity: Mercury compounds are highly toxic. All manipulations involving mercury(II) sulfate should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.

  • Corrosive Acid: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, using appropriate PPE.

  • Flammable Reagents: Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity during its use.

Reagents and Equipment
Reagent/EquipmentQuantity/Specification
5-Undecyne (C₁₁H₂₀)15.2 g (0.1 mol)
Mercury(II) sulfate (HgSO₄)0.5 g
Concentrated Sulfuric Acid (H₂SO₄)5 mL
Deionized Water100 mL
Diethyl Ether (Et₂O)~200 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)~5 g
Round-bottom flask (250 mL)with reflux condenser and magnetic stir bar
Heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Distillation apparatus
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 100 mL of deionized water. Slowly and with stirring, add 5 mL of concentrated sulfuric acid. To this acidic solution, add 0.5 g of mercury(II) sulfate.

  • Addition of Alkyne: While stirring the catalyst solution, add 15.2 g (0.1 mol) of 5-undecyne to the flask.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 100 °C) using a heating mantle. Maintain the reflux for 4 hours. The initially immiscible organic layer should gradually disappear as the reaction progresses.

  • Workup - Quenching and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether to the separatory funnel and shake vigorously. A small amount of mercury salts may precipitate. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Neutralization: Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure undecan-6-one.[6]

Expected Yield and Product Characterization
  • Expected Yield: 75-85%

  • Appearance: Colorless liquid

  • Boiling Point: 228 °C at 760 mmHg

  • ¹H NMR (CDCl₃): δ 2.38 (t, 4H), 1.55 (m, 4H), 1.29 (m, 8H), 0.89 (t, 6H) ppm.[7]

  • ¹³C NMR (CDCl₃): δ 211.5, 42.8, 31.5, 23.8, 22.4, 13.9 ppm.

  • IR (neat): 2958, 2931, 2872, 1715 (C=O), 1466 cm⁻¹.[4]

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through a series of checkpoints and analytical verifications:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkyne.

  • Spectroscopic Confirmation: The identity and purity of the final product, undecan-6-one, must be confirmed by spectroscopic methods. The characteristic strong absorbance around 1715 cm⁻¹ in the IR spectrum confirms the presence of a ketone carbonyl group.[4] ¹H and ¹³C NMR spectroscopy will verify the specific structure of undecan-6-one, with the chemical shifts and splitting patterns matching known literature values.[7]

  • Physical Properties: The boiling point of the purified product should be consistent with the literature value for undecan-6-one.

Experimental Workflow Diagram

Hydration_of_5_Undecyne cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine H₂O, H₂SO₄, and HgSO₄ in a flask B Add 5-Undecyne A->B C Reflux for 4 hours B->C D Cool and extract with diethyl ether C->D E Wash with NaHCO₃ solution D->E F Dry over MgSO₄ E->F G Remove solvent via rotary evaporation F->G H Purify by vacuum distillation G->H I Characterize Undecan-6-one (NMR, IR) H->I

Caption: Workflow for the synthesis of undecan-6-one.

Greener Alternatives to Mercury Catalysis

The high toxicity of mercury has driven the development of more environmentally benign catalytic systems for alkyne hydration.

  • Gold Catalysis: Gold complexes, particularly gold(I) catalysts, have emerged as highly effective for the hydration of both terminal and internal alkynes under mild, acid-free conditions.[8][9] These catalysts often exhibit high turnover numbers and functional group tolerance.

  • Ruthenium Catalysis: Ruthenium-based catalysts have also shown significant promise for the hydration of alkynes.[10] Depending on the specific catalyst system, both Markovnikov and anti-Markovnikov hydration products can be selectively obtained.

While these alternative methods offer significant environmental advantages, they may require specialized ligands and reaction conditions. Researchers are encouraged to explore these modern catalytic systems as viable and sustainable alternatives to traditional mercury-based protocols.

References

  • Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13561, 6-Undecanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydration of alkynes [Video]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Undecanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5088-5145.
  • Trost, B. M., & Weiss, A. H. (2009). The Ruthenium-Catalyzed Hydration of Alkynes: A Tale of Regioselectivity.
  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses, 93, 210-227.
  • Google Patents. (n.d.). US2647861A - Purification of ketones by distillation.

Sources

Application Notes and Protocols: Ozonolysis of Internal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Cleavage of Internal Alkynes

Ozonolysis is a powerful oxidative cleavage reaction that severs the carbon-carbon triple bond of an alkyne, offering a reliable method for the synthesis of carboxylic acids and α-diketones.[1][2][3] This technique is of significant interest in organic synthesis and drug development, where the precise introduction of oxygenated functional groups is paramount. Unlike the ozonolysis of alkenes which can yield a variety of carbonyl compounds, the reaction with internal alkynes provides a more direct route to highly oxidized products. The choice of workup conditions following the initial ozonolysis is critical in directing the reaction toward the desired product, making it a versatile tool in the synthetic chemist's arsenal. This document provides a detailed overview of the reaction conditions, mechanisms, and protocols for the ozonolysis of internal alkynes.

Mechanistic Insights: A Tale of Two Pathways

The ozonolysis of an internal alkyne proceeds through a series of reactive intermediates.[3] The initial step involves a 1,3-dipolar cycloaddition of ozone to the alkyne, forming an unstable primary ozonide (molozonide).[1] This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). The fate of this secondary ozonide is then determined by the subsequent workup conditions, leading to either carboxylic acids or α-diketones.

The Divergence Point: Reductive vs. Oxidative Workup

The choice of reagents introduced after the initial reaction with ozone dictates the final products. A key distinction lies in whether the workup is "reductive" or "oxidative" in nature.[1][4]

  • Oxidative Workup: This is the more common pathway for the ozonolysis of internal alkynes, leading to the formation of two carboxylic acid molecules.[5][6] Workup with an oxidizing agent, such as hydrogen peroxide, or even with water, facilitates the complete cleavage of the carbon-carbon bond and oxidation of the fragments.[2][7]

  • Reductive Workup: Under specific reductive conditions, the reaction can be controlled to yield an α-diketone.[5] This is achieved by using a reducing agent that can quench the ozonide intermediate without promoting further oxidation. Triphenylphosphine has been shown to be an effective reagent for this transformation.

The following diagram illustrates the mechanistic pathways:

ozonolysis_mechanism cluster_ozonolysis Ozonolysis cluster_workup Workup cluster_products Products Alkyne Internal Alkyne (R-C≡C-R') O3 Ozone (O₃) Molozonide Primary Ozonide (Molozonide) O3->Molozonide 1,3-Dipolar Cycloaddition Ozonide Secondary Ozonide Molozonide->Ozonide Rearrangement Reductive Reductive Workup (e.g., PPh₃) Ozonide->Reductive Oxidative Oxidative Workup (e.g., H₂O₂ or H₂O) Ozonide->Oxidative Diketone α-Diketone (R-CO-CO-R') Reductive->Diketone CarboxylicAcids Carboxylic Acids (R-COOH + R'-COOH) Oxidative->CarboxylicAcids

Caption: Mechanistic overview of internal alkyne ozonolysis.

Experimental Protocols

General Considerations and Safety Precautions

Safety: Ozone is a toxic and highly reactive gas. All ozonolysis reactions should be performed in a well-ventilated fume hood. The ozonide intermediates are potentially explosive, especially in concentrated form. Therefore, it is crucial to keep the reaction temperature low (typically -78 °C) and to never isolate the ozonide. Always quench the reaction at low temperature before warming to room temperature.

Reaction Monitoring: The completion of the ozonolysis reaction can often be detected by a color change. A stream of ozone is bubbled through the reaction mixture until a blue color persists, indicating the presence of unreacted ozone.[2] Alternatively, an external indicator, such as a potassium iodide solution, can be used to trap the effluent gas; the formation of iodine will indicate an excess of ozone.[2]

Protocol 1: Synthesis of Carboxylic Acids via Oxidative Workup

This protocol outlines a general procedure for the ozonolysis of an internal alkyne to yield carboxylic acids.

Materials:

  • Internal alkyne

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

  • Ozone (generated from an ozone generator)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution) or deionized water

  • Dry ice and acetone or isopropanol for cooling bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube, dissolve the internal alkyne in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin stirring the solution and bubble a stream of ozone through the gas inlet tube. The gas outlet should be connected to a bubbler containing a potassium iodide solution or another ozone trap.

  • Reaction Endpoint: Continue bubbling ozone until the reaction solution turns a persistent pale blue color, or until the potassium iodide solution in the trap turns yellow/brown, indicating the presence of excess ozone.

  • Ozone Purge: Once the reaction is complete, switch the gas flow from ozone to a stream of nitrogen or argon for 10-15 minutes to purge any remaining ozone from the reaction mixture. It is critical to ensure all ozone is removed before proceeding.

  • Oxidative Workup:

    • With Hydrogen Peroxide: While maintaining the temperature at -78 °C, slowly add an excess of 30% hydrogen peroxide (typically 2-3 equivalents based on the alkyne) to the reaction mixture.

    • With Water: If water is used for the workup, it can be added at low temperature. The intermediate acid anhydride will hydrolyze to the corresponding carboxylic acids.[2][7]

  • Warming and Quenching: Slowly allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete conversion of the ozonide.

  • Workup and Purification: The workup procedure will depend on the properties of the resulting carboxylic acids. A typical aqueous workup involving extraction with an organic solvent, followed by drying and solvent removal, is common. Purification is usually achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of α-Diketones via Reductive Workup

This protocol is adapted from the literature for the synthesis of α-diketones from internal alkynes.

Materials:

  • Internal alkyne

  • Dichloromethane (CH₂Cl₂)

  • Ozone (generated from an ozone generator)

  • Triphenylphosphine (PPh₃)

  • Dry ice and acetone or isopropanol for cooling bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube, dissolve the internal alkyne in dichloromethane to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin stirring the solution and bubble a stream of ozone through the gas inlet tube until the solution turns a persistent blue color.

  • Ozone Purge: Purge the excess ozone from the reaction mixture with a stream of nitrogen or argon for 10-15 minutes at -78 °C.

  • Reductive Quench: While maintaining the temperature at -78 °C, add a solution of triphenylphosphine (1.1-1.5 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least one hour at room temperature.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the α-diketone. The triphenylphosphine oxide byproduct can also be removed during chromatography.

Data Presentation: Reaction Parameters and Outcomes

Product Type Workup Reagent Typical Solvent Temperature Key Considerations
Carboxylic AcidsH₂O₂ or H₂OMethanol, Dichloromethane-78 °CEnsures complete oxidation. Water leads to hydrolysis of an intermediate anhydride.
α-DiketonesTriphenylphosphine (PPh₃)Dichloromethane-78 °CMilder conditions prevent over-oxidation. Stoichiometry of PPh₃ is important.

Troubleshooting and Side Reactions

  • Incomplete Reaction: If the starting material is not fully consumed, it could be due to insufficient ozone or a leak in the system. Ensure a continuous flow of ozone and check for a persistent blue color.

  • Low Yield of Carboxylic Acids: In the oxidative workup, if the oxidation is incomplete, a mixture of products including α-diketones might be observed. Ensure an adequate amount of oxidizing agent is used and allow for sufficient reaction time after the workup.

  • Formation of Byproducts with Triphenylphosphine: The primary byproduct is triphenylphosphine oxide, which can sometimes be challenging to separate from the desired α-diketone. Careful chromatography is often required.

  • Over-oxidation to Carboxylic Acids in α-Diketone Synthesis: If the reaction conditions are not strictly controlled (e.g., temperature is too high, or there is a delay in adding the reductive quenching agent), some of the α-diketone may be further oxidized.

Conclusion

The ozonolysis of internal alkynes is a robust and versatile transformation that provides access to valuable carboxylic acids and α-diketones. The outcome of the reaction is highly dependent on the choice of workup conditions following the initial ozonolysis. By carefully selecting the appropriate reagents and controlling the reaction parameters, researchers can effectively utilize this reaction in the synthesis of complex molecules for a wide range of applications, including drug discovery and development.

References

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]

  • BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes. [Link]

  • Wikipedia. (n.d.). Ozonolysis. [Link]

  • Chemistry LibreTexts. (2023). Ozonolysis of Alkenes and Alkynes. [Link]

  • Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. [Link]

  • ResearchGate. (2013). Ozonolysis of some complex organic substrates in flow. [Link]

  • OpenOChem Learn. (n.d.). Ozonolysis of Akynes. [Link]

  • Chemistry Steps. (2018). Ozonolysis of Alkynes with Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. [Link]

  • ACS Publications. (n.d.). Using Ozone in Organic Chemistry Lab: The Ozonolysis of Eugenol. [Link]

  • YouTube. (2020). Differences between REDUCTIVE OZONOLYSIS and OXIDATIVE OZONOLYSIS. [Link]

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Application Note & Protocol: Sonogashira Coupling with 5-Undecyne Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: A Strategic Two-Phase Approach

The Sonogashira coupling is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] A critical prerequisite for this reaction is the presence of an acidic proton on an sp-hybridized carbon, a feature exclusively found in terminal alkynes. The specified substrate, 5-undecyne, is an internal alkyne and thus cannot directly participate in the canonical Sonogashira reaction.

This guide, therefore, presents a comprehensive, two-part strategy. First, we will detail the protocol for the base-catalyzed isomerization of a 5-undecyne derivative to its terminal isomer, 1-undecyne. This transformation, often termed the "alkyne zipper" reaction, is a powerful method for repositioning a triple bond to the terminus of a carbon chain.[4][5] Subsequently, we will provide a detailed protocol for the Sonogashira coupling of the resulting 1-undecyne derivative with a suitable coupling partner. This structured approach ensures a scientifically sound and practical workflow for researchers aiming to incorporate the undecynyl scaffold into more complex molecules.

Part 1: The "Alkyne Zipper" Reaction - Isomerization of 5-Undecyne to 1-Undecyne

Mechanistic Insight: The Driving Force of Isomerization

The isomerization of an internal alkyne to a terminal alkyne is a contra-thermodynamic process, as internal alkynes are generally more stable.[4][5] This reaction is driven forward by the use of a very strong base, which facilitates a series of deprotonation and reprotonation steps through allene intermediates.[5][6] With a sufficiently strong base, such as sodium amide (NaNH₂) or potassium 1,3-diaminopropanide (KAPA), the triple bond "walks" along the carbon chain.[5][7] The reaction cascade terminates when the triple bond reaches the terminal position, as the resulting acetylide anion is deprotonated by the strong base to form a stable metal acetylide salt. This salt often precipitates, effectively removing the product from the equilibrium and driving the reaction to completion.[6][7]

Experimental Workflow: Isomerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reagents Prepare Anhydrous Solvent & Reagents setup Set up Inert Atmosphere (N2 or Ar) prep_reagents->setup add_base Add Strong Base (e.g., NaNH2) to Solvent setup->add_base add_alkyne Add 5-Undecyne Derivative (Dropwise at 0°C) add_base->add_alkyne heat Heat Reaction Mixture (e.g., Reflux in Xylene) add_alkyne->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with H2O/NH4Cl (aq) (Carefully at 0°C) monitor->quench extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate & Purify (e.g., Distillation/Chromatography) extract->dry_purify

Caption: Workflow for the "Alkyne Zipper" Isomerization.

Detailed Protocol: Isomerization with Sodium Amide

This protocol describes the isomerization of a generic 5-undecyne derivative to the corresponding 1-undecyne derivative.

Materials:

  • 5-Undecyne derivative (1.0 eq)

  • Sodium amide (NaNH₂) (3.0 - 4.0 eq)

  • Anhydrous, high-boiling solvent (e.g., xylene or mineral oil)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or hexanes)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • System Preparation: Assemble the glassware and ensure it is oven-dried and cooled under a stream of inert gas. The reaction must be conducted under strictly anhydrous and anaerobic conditions.

  • Reagent Setup: To the round-bottom flask, add sodium amide and the anhydrous solvent. Begin vigorous stirring to create a slurry.

  • Substrate Addition: Dissolve the 5-undecyne derivative in a minimal amount of the anhydrous solvent in the dropping funnel. Cool the reaction flask in an ice bath and add the alkyne solution dropwise to the sodium amide slurry over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 140-160 °C, depending on the solvent). Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots, quenching them, and analyzing the organic layer. The reaction can take several hours.

  • Quenching: Once the reaction has reached completion (disappearance of starting material), cool the flask to 0 °C in an ice bath. CAUTION: Quench the reaction very slowly and carefully by the dropwise addition of water to decompose the excess sodium amide and the sodium acetylide product. An exotherm and gas evolution (ammonia) will occur.

  • Workup: After the excess sodium amide is neutralized, add saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction and Isolation: Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude 1-undecyne derivative can then be purified by vacuum distillation or column chromatography.

Part 2: Sonogashira Coupling of 1-Undecyne Derivatives

Mechanistic Insight: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X).

  • Copper Cycle: The terminal alkyne (R²-C≡C-H) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate (R²-C≡C-Cu). This step increases the nucleophilicity of the alkyne.[2][7]

  • Transmetalation: The copper acetylide transfers its acetylenic group to the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)L₂-X Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Regeneration Product R¹-C≡CR² Pd_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR² CuX->Cu_Alkyne Cu_Alkyne->Pd_Complex ArX R¹-X ArX->Pd_Complex Oxidative Addition Alkyne H-C≡CR² Alkyne->Cu_Alkyne Deprotonation Base Base Base->Alkyne BaseH Base-H⁺

Caption: The dual catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

This protocol provides a general method for coupling the 1-undecyne derivative (prepared in Part 1) with an aryl iodide.

Reagent Table:

Reagent/ComponentMolar Eq.Purpose
Aryl Iodide1.0Electrophilic Partner
1-Undecyne Derivative1.1 - 1.5Nucleophilic Partner (slight excess)
Pd(PPh₃)₂Cl₂0.01-0.05Palladium Catalyst Precursor
Copper(I) Iodide (CuI)0.02-0.10Co-catalyst for acetylide formation
Triethylamine (TEA) or Diisopropylamine (DIPA)-Base and Solvent (must be anhydrous & deoxygenated)
Tetrahydrofuran (THF)-Optional Co-solvent (anhydrous & deoxygenated)

Procedure:

  • System Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and inert gas (Nitrogen or Argon) three times to ensure an anaerobic environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the deoxygenated solvent (e.g., a 2:1 mixture of THF and TEA). Stir the mixture for 10-15 minutes at room temperature until the solids dissolve.

  • Alkyne Addition: Add the 1-undecyne derivative (1.2 eq) via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic. Progress can be monitored by TLC or GC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the amine solvent.

  • Extraction: Redissolve the residue in a solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl (to remove copper salts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Key Considerations & Troubleshooting
  • Glaser Homocoupling: A primary side reaction is the oxidative homocoupling of the alkyne to form a diyne. This is promoted by oxygen and the copper catalyst.[7][8] Maintaining strict anaerobic conditions is paramount to minimizing this side product.

  • Copper-Free Conditions: If the substrate is sensitive or if homocoupling is a persistent issue, a copper-free Sonogashira protocol may be employed.[3][5] These reactions often require a different ligand, a stronger base (e.g., piperidine or DBU), and may need higher temperatures.

  • Reactivity of Halides: The reactivity of the aryl/vinyl halide partner follows the order: I > Br > Cl.[7] Aryl bromides may require more forcing conditions (higher temperature, stronger base, or more active catalyst system) than iodides, while chlorides are generally challenging.

  • Solvent and Base Choice: The amine base (typically TEA or DIPA) serves to neutralize the HX byproduct and as a solvent.[8] It must be anhydrous and thoroughly deoxygenated before use.

References

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. (2022). MDPI. [Link]

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  • Alkyne zipper reaction. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Alkyne Isomerization. (2018). YouTube. [Link]

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  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

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Application Notes: 5-Undecyne in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

5-Undecyne (CH₃(CH₂)₃C≡C(CH₂)₄CH₃) is a symmetrical internal alkyne that serves as a versatile and valuable building block in organic synthesis.[1][2] Its linear eleven-carbon backbone and centrally located triple bond offer unique reactivity for constructing complex molecular architectures.[1] Unlike terminal alkynes, the internal nature of 5-undecyne necessitates specific catalytic systems to achieve high reactivity and selectivity. This guide provides an in-depth exploration of key applications for 5-undecyne, focusing on stereoselective reductions to access specific alkene isomers and its role as a precursor in cycloaddition reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.

Introduction: The Synthetic Potential of an Internal Alkyne

5-Undecyne is a C11 hydrocarbon featuring a carbon-carbon triple bond between carbons 5 and 6.[2] This structural feature is the core of its chemical reactivity. As an internal alkyne, it lacks the acidic proton characteristic of terminal alkynes, which fundamentally alters its reaction profile. While less reactive in certain transformations like Sonogashira coupling, its symmetry and specific steric environment make it an ideal substrate for reactions where precise control over the geometry of a newly formed double bond is paramount.

Table 1: Physicochemical Properties of 5-Undecyne [1][3]

PropertyValue
CAS Number 2294-72-6
Molecular Formula C₁₁H₂₀
Molecular Weight 152.28 g/mol
SMILES CCCCCC#CCCCC
InChIKey VRQLDBSWBBKOCR-UHFFFAOYSA-N

The primary utility of 5-undecyne in synthesis lies in its capacity to be transformed into stereodefined (Z)- or (E)-alkenes. These alkenes are crucial intermediates in the synthesis of natural products, particularly insect pheromones, where the specific geometry of the double bond is critical for biological activity.[4][5][6]

Core Application: Stereoselective Partial Hydrogenation

The most prominent application of 5-undecyne is its partial reduction to form either (Z)-5-undecene or (E)-5-undecene. The choice of catalyst and reaction conditions dictates the stereochemical outcome with high fidelity. This control is essential, as the bioactivity of many complex molecules, including pheromones, is dependent on the precise isomeric form of their internal double bonds.[5]

Synthesis of (Z)-5-Undecene via Lindlar Catalysis

To achieve the cis or (Z)-alkene, a "poisoned" catalyst is required to prevent over-reduction to the corresponding alkane, undecane.[7] Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the industry standard for this transformation.[8] The quinoline selectively deactivates the most active catalytic sites, allowing for the syn-addition of one equivalent of hydrogen across the triple bond before the alkene product can be further reduced.[7][8]

The selectivity of this process relies on the stronger adsorption of the alkyne to the catalyst surface compared to the alkene (thermodynamic selectivity).[9] This ensures the alkyne is preferentially hydrogenated in the presence of the newly formed alkene.[9]

Protocol 2.1: Synthesis of (Z)-5-Undecene

Objective: To perform a stereoselective partial hydrogenation of 5-undecyne to yield (Z)-5-undecene.

Materials:

  • 5-Undecyne (1.0 eq)

  • Lindlar's catalyst (Pd/CaCO₃, poisoned) (5% w/w)

  • Quinoline (1-2 drops, optional but recommended for enhancing selectivity)

  • Hexane or Ethyl Acetate (Anhydrous)

  • Hydrogen (H₂) gas balloon or cylinder with regulator

  • Round-bottom flask with stir bar

  • Septum and needles

  • Filtration setup (e.g., Celite pad or syringe filter)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-undecyne in an appropriate volume of anhydrous hexane or ethyl acetate under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Carefully add Lindlar's catalyst (5% by weight relative to the alkyne) and a drop of quinoline to the stirred solution.

  • Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas three times. Finally, leave the flask under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (staining with KMnO₄) or GC-MS. The disappearance of the starting alkyne spot/peak indicates completion. Causality Note: Over-running the reaction can lead to the formation of undecane, reducing the yield of the desired alkene.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the Celite pad with additional solvent. Combine the filtrates and concentrate the solution under reduced pressure to yield the crude (Z)-5-undecene. Further purification can be achieved by column chromatography if necessary, though the product is often of high purity.

Expected Outcome: This protocol typically yields (Z)-5-undecene with high stereoselectivity (>95% Z-isomer).

Synthesis of (E)-5-Undecene via Dissolving Metal Reduction

To obtain the trans or (E)-alkene, a dissolving metal reduction is the method of choice. The most common system is the use of sodium metal in liquid ammonia.[7] The reaction proceeds via a radical anion intermediate. The steric repulsion between the alkyl chains forces the intermediate into a trans-configuration, which is then protonated by the ammonia solvent to yield the (E)-alkene.[7][8]

Protocol 2.2: Synthesis of (E)-5-Undecene

Objective: To perform a stereoselective dissolving metal reduction of 5-undecyne to yield (E)-5-undecene.

Materials:

  • 5-Undecyne (1.0 eq)

  • Sodium metal (2.5 eq)

  • Anhydrous liquid ammonia (NH₃)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ammonium chloride (NH₄Cl) (for quenching)

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask with stir bar

Procedure:

  • Reaction Setup: Assemble a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum. Ensure all glassware is rigorously dried.

  • Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath). Condense anhydrous ammonia gas into the flask.

  • Substrate Addition: Once the desired volume of liquid ammonia is collected, dissolve the 5-undecyne in a minimal amount of anhydrous THF and add it to the liquid ammonia via syringe.

  • Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the stirred solution. The reaction mixture will turn a deep blue color, indicating the presence of solvated electrons. Safety Note: Sodium is highly reactive. Handle with care under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C until the blue color persists for at least 30 minutes, indicating the consumption of the alkyne. The progress can be monitored by quenching small aliquots and analyzing by GC-MS.

  • Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Work-up: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add water and extract the organic product with diethyl ether or hexane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (E)-5-undecene.

Expected Outcome: This protocol provides the (E)-5-undecene isomer with excellent stereoselectivity.

Advanced Applications in Cycloaddition & Metathesis

Beyond simple reductions, 5-undecyne can participate in more complex carbon-carbon bond-forming reactions, leveraging the reactivity of its triple bond to construct cyclic and polycyclic systems.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[10][11] While intermolecular versions can suffer from poor selectivity, using a substrate that contains both the alkyne and alkene moieties (an enyne) makes the intramolecular Pauson-Khand reaction a highly effective method for forming fused ring systems.[10] 5-Undecyne can be elaborated into an enyne precursor for this purpose. The reaction is typically mediated by cobalt or rhodium catalysts.[10][12]

Enyne Metathesis

Enyne metathesis is another powerful cyclization strategy that uses ruthenium carbene catalysts (e.g., Grubbs' catalysts) to form 1,3-dienes from an enyne precursor.[13][14] This ring-closing enyne metathesis (RCEYM) is instrumental in synthesizing a variety of carbo- and heterocyclic structures.[15] A synthetic intermediate derived from 5-undecyne can be designed to undergo RCEYM, leading to complex cyclic dienes that are valuable in total synthesis.[14]

Visualization of Key Synthetic Pathways

G cluster_start Starting Material Start 5-Undecyne Z_Alkene Z_Alkene Start->Z_Alkene H₂ / Lindlar's Cat. E_Alkene E_Alkene Start->E_Alkene Na / liq. NH₃ Enyne Enyne Start->Enyne Multi-step Elaboration Cyclopentenone Cyclopentenone Enyne->Cyclopentenone Pauson-Khand ([2+2+1] Cycloaddition) CyclicDiene CyclicDiene Enyne->CyclicDiene RCEYM (Grubbs' Cat.)

G Setup Setup Addition Addition Setup->Addition Reaction Reaction Addition->Reaction Monitor Monitor Reaction->Monitor Workup Workup Monitor->Workup Purify Purify Workup->Purify Analysis Analysis Purify->Analysis

Conclusion

5-Undecyne is a strategically important starting material for syntheses requiring precise control over double bond geometry. Its application in the stereoselective synthesis of (Z) and (E) alkenes is a cornerstone of pheromone and natural product synthesis.[4][16][17] Furthermore, its incorporation into more complex frameworks allows for advanced cyclization strategies like the Pauson-Khand reaction and enyne metathesis. The protocols and principles outlined in this guide demonstrate the versatility of 5-undecyne and provide a robust framework for its successful application in diverse research and development settings.

References

  • ChemSynthesis. (2025). 5-undecyne. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137530, 5-Undecyne. Retrieved from [Link]

  • Wikipedia. (2023). Pauson–Khand reaction. Retrieved from [Link]

  • Conceptual Learning. (2019, July 13). Partial hydrogenation of alkynes and formation of cis and trans alkene. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Undecyne. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2023). Enyne metathesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Recent advances in the ruthenium-catalyzed hydroarylation of alkynes with aromatics: synthesis of trisubstituted alkenes. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Retrieved from [Link]

  • Beilstein-Institut. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Semi-Reduction of Internal Alkynes with Prototypical Subnanometric Metal Surfaces: Bridging Homogeneous and Heterogeneous Catalysis with Trinuclear All-Metal Aromatics. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • DTUdk. (2011, October 22). Synthesis of Heterocycles through a Ruthenium-Catalyzed Tandem Ring-Closing. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic route to 1,3,5-undecatrienes and fucoserratene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles. Chemical Science. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Insect pheromones--an overview of biosynthesis and endocrine regulation. PubMed. Retrieved from [Link]

  • University of Windsor. (2005). The Intermolecular Pauson–Khand Reaction. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, January 29). Alkyne Reduction. YouTube. Retrieved from [Link]

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  • ResearchGate. (n.d.). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Retrieved from [Link]

  • Synthesis Workshop. (2024, July 26). An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur. YouTube. Retrieved from [Link]

  • University of Windsor. (n.d.). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Retrieved from [Link]

  • The Retrosynthesis. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed room-temperature coupling of α-keto sulfoxonium ylides and cyclopropanols for δ-diketone synthesis. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Recent Advances in the Pauson–Khand Reaction. PMC. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 5-Undecyne by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the purification of 5-undecyne using fractional distillation. The document outlines the underlying principles of the technique, details the necessary equipment, and provides a step-by-step procedure for achieving high-purity 5-undecyne. Emphasis is placed on understanding the nature of potential impurities based on common synthetic routes and tailoring the distillation parameters for optimal separation. Safety considerations and methods for assessing purity are also discussed in detail. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a robust method for the purification of internal alkynes.

Introduction: The Rationale for Fractional Distillation

5-Undecyne (C₁₁H₂₀) is a valuable internal alkyne utilized as a building block in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. Synthetic routes to 5-undecyne, typically involving the alkylation of smaller terminal alkynes, often yield a crude product containing unreacted starting materials, byproducts, and solvents. The successful isolation of pure 5-undecyne is paramount for the reliability and reproducibility of subsequent reactions.

Fractional distillation is the purification method of choice when the components of a liquid mixture have boiling points that are close to one another.[1] This technique refines the separation achievable by simple distillation by introducing a fractionating column between the boiling flask and the condenser. This column provides a large surface area, facilitating numerous successive vaporization-condensation cycles, known as theoretical plates.[2] With each cycle, the vapor phase becomes progressively enriched in the more volatile component, leading to a more efficient separation.

The decision to employ fractional distillation for the purification of 5-undecyne is predicated on the boiling point differences between the desired product and its likely impurities. A thorough understanding of the synthetic pathway is therefore crucial in designing an effective purification strategy.

Understanding Potential Impurities in 5-Undecyne Synthesis

A common and efficient method for the synthesis of 5-undecyne is the alkylation of a terminal alkyne, such as 1-pentyne or 1-heptyne, with an appropriate alkyl halide in the presence of a strong base like sodium amide (NaNH₂) in a suitable solvent.[3]

Synthetic Route A: Alkylation of 1-Pentyne

In this route, the acetylide anion of 1-pentyne is generated using sodium amide, followed by reaction with 1-bromohexane.

  • Reactants: 1-Pentyne, 1-Bromohexane, Sodium Amide

  • Solvent: Liquid Ammonia or an inert organic solvent like Tetrahydrofuran (THF)

Synthetic Route B: Alkylation of 1-Heptyne

Alternatively, the acetylide of 1-heptyne can be reacted with 1-bromobutane.

  • Reactants: 1-Heptyne, 1-Bromobutane, Sodium Amide

  • Solvent: Liquid Ammonia or an inert organic solvent like N,N-Dimethylformamide (DMF)

Based on these synthetic methods, the primary impurities in the crude 5-undecyne product are likely to be:

  • Unreacted Starting Materials: 1-Pentyne, 1-Bromohexane, 1-Heptyne, 1-Bromobutane.

  • Solvents: THF, DMF (if used). Liquid ammonia will typically be evaporated during workup.

  • Side Products: While various side reactions are possible, the primary focus of fractional distillation will be the removal of volatile impurities.

The success of the purification by fractional distillation hinges on the differences in boiling points between 5-undecyne and these potential impurities.

Physicochemical Properties and Data Presentation

The following table summarizes the key physical properties of 5-undecyne and its potential impurities, which are essential for planning the fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
5-Undecyne C₁₁H₂₀152.28~198
1-PentyneC₅H₈68.1240
1-HeptyneC₇H₁₂96.17100
1-BromobutaneC₄H₉Br137.02101-103
1-BromohexaneC₆H₁₃Br165.07154-158[4]
n-HexaneC₆H₁₄86.1869[5]
n-PentaneC₅H₁₂72.1536

Note: The boiling point of 5-undecyne is an approximation based on its molecular weight and structure. The significant differences in boiling points between 5-undecyne and the potential lower-boiling impurities make fractional distillation a highly suitable purification method.

Experimental Protocol for Fractional Distillation of 5-Undecyne

This protocol provides a detailed, step-by-step methodology for the purification of crude 5-undecyne.

Equipment and Glassware
  • Heating mantle with a stirrer

  • Round-bottom flask (distillation pot), appropriately sized for the volume of crude product

  • Fractionating column (Vigreux or packed column, e.g., with Raschig rings or metal sponge)

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flasks (multiple, pre-weighed)

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Clamps and stands to secure the apparatus

  • Boiling chips or a magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the distillation in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep flammable materials away from the heating mantle. Have a fire extinguisher readily accessible.

  • Pressure: If performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion.

Step-by-Step Distillation Procedure
  • Apparatus Assembly:

    • Place the crude 5-undecyne and a few boiling chips or a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Initiating the Distillation:

    • Begin circulating cold water through the condenser.

    • Turn on the heating mantle and stirrer. Heat the distillation pot gradually.

    • Observe the mixture as it begins to boil. A ring of condensate should slowly rise through the fractionating column.

    • To improve efficiency, especially with high-boiling liquids, it is advisable to insulate the fractionating column with glass wool or aluminum foil.

  • Fraction Collection:

    • The temperature reading on the thermometer will initially rise and then stabilize at the boiling point of the most volatile component in the mixture (e.g., residual solvent or unreacted starting materials).

    • Collect this first fraction in a pre-weighed receiving flask. This fraction should be collected until the temperature begins to rise again.

    • Once the first fraction has been collected, replace the receiving flask with a clean, pre-weighed one.

    • Increase the heat to the distillation pot to distill the next fraction. There may be an intermediate fraction where the temperature is not stable.

    • When the temperature stabilizes at the boiling point of 5-undecyne (approximately 198 °C at atmospheric pressure), collect the main fraction in a new, pre-weighed receiving flask.

    • Continue collecting the main fraction as long as the temperature remains constant.

  • Terminating the Distillation:

    • When the temperature starts to drop or fluctuate after the main fraction has been collected, or when only a small amount of residue remains in the distillation pot, turn off the heating mantle.

    • Allow the apparatus to cool down completely before dismantling it.

Optimizing Distillation Parameters
  • Choice of Fractionating Column: For separations where the boiling points differ by more than 25 °C but less than 70 °C, a Vigreux column is often sufficient.[1] For more challenging separations, a packed column with a higher number of theoretical plates may be necessary.[2]

  • Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate.[6] A higher reflux ratio generally leads to better separation but a slower distillation rate. An optimal reflux ratio needs to be determined empirically for the specific mixture being separated.[7] A good starting point for a laboratory-scale distillation is a reflux ratio of 5:1 to 10:1 (5-10 drops returned to the column for every 1 drop collected).

  • Heating Rate: The heating rate should be controlled to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second is generally recommended for good separation.

Purity Assessment

After distillation, the purity of the collected 5-undecyne fraction should be assessed using appropriate analytical techniques:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds. A single sharp peak corresponding to 5-undecyne should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and identify any remaining impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C≡C stretch for the internal alkyne, typically in the region of 2200-2260 cm⁻¹.

Visualization of the Workflow

The following diagram illustrates the key steps in the purification of 5-undecyne by fractional distillation.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Purity Analysis Crude Crude 5-Undecyne Apparatus Assemble Fractional Distillation Apparatus Crude->Apparatus Heat Gradual Heating Apparatus->Heat Vaporize Vaporization of Volatile Components Heat->Vaporize Fractionate Separation in Fractionating Column Vaporize->Fractionate Condense Condensation Fractionate->Condense Residue High-Boiling Residue Fractionate->Residue High BP Fore_run Collect Low-Boiling Impurities Condense->Fore_run Low BP Main_Fraction Collect Pure 5-Undecyne Condense->Main_Fraction Target BP GC Gas Chromatography (GC) Main_Fraction->GC NMR NMR Spectroscopy Main_Fraction->NMR IR IR Spectroscopy Main_Fraction->IR

Caption: Workflow for the purification of 5-undecyne.

Conclusion

Fractional distillation is a powerful and essential technique for the purification of 5-undecyne from common impurities encountered in its synthesis. By carefully considering the boiling points of potential contaminants and optimizing key parameters such as the choice of fractionating column, reflux ratio, and heating rate, researchers can obtain high-purity 5-undecyne, which is critical for the success of subsequent applications. Adherence to proper safety protocols and thorough analytical assessment of the purified product are integral to achieving reliable and reproducible results.

References

  • Khan Academy. Synthesis using alkynes. [Link]

  • Quora. What is the reason for the difference in boiling points between hexane and pentane, despite both having six carbons and only differing by an ethyl group?. [Link]

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  • Google Patents. CN108046980B - Novel synthesis method of 5-bromo-1-pentene.
  • Wikipedia. 1-Bromohexane. [Link]

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  • Wikipedia. Fractionating column. [Link]

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  • YouTube. How Reflux ratio affects separation efficiency ? | R = L / D | @KnowChem. [Link]

  • Royal Society of Chemistry. Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt. [Link]

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  • NIST. Butane, 1-bromo-. [Link]

  • Quora. What is the purpose of the reflux ratio in distillation columns? What happens if the reflux ratio increases or decreases significantly from its normal value (say, above or below the optimum value)?. [Link])

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  • NIH National Center for Biotechnology Information. Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. [Link]

  • LCGC International. Chromatography Fundamentals, Part IV: Origin of Theoretical Plates—Fractional Distillation and Countercurrent Distribution Extractions. [Link]

  • ChemBK. 1-Pentyne, 5-bromo-. [Link]

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  • Quora. Why does hexane boil at 68°C whereas 2-methylpentane boils at 60.3°C yet the two compounds have the same molecular mass?. [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Undecyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-undecyne. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic procedures to achieve higher yields and purity. We will delve into the common challenges encountered during the synthesis, providing scientifically grounded explanations and actionable protocols to overcome them.

The predominant and most versatile method for synthesizing internal alkynes like 5-undecyne is the alkylation of a terminal alkyne.[1][2] This process involves two key steps: the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by a nucleophilic substitution (SN2) reaction with a suitable alkyl halide.[3][4]

The most common route to 5-undecyne (an 11-carbon internal alkyne) involves reacting the sodium salt of 1-heptyne (a 7-carbon terminal alkyne) with a 4-carbon alkyl halide like 1-bromobutane.

Core Synthesis Workflow: Alkylation of 1-Heptyne

The logical flow of this synthesis is outlined below. Success hinges on the efficiency of both the deprotonation and the subsequent SN2 reaction.

G cluster_1 Step 2: Alkylation (SN2) 1_Heptyne 1-Heptyne Heptynilide_Anion Heptynilide Anion (Nucleophile) 1_Heptyne->Heptynilide_Anion Deprotonation Base Strong Base (e.g., NaNH₂) Base->1_Heptyne Alkyl_Halide 1-Bromobutane (Electrophile) 5_Undecyne 5-Undecyne (Product) Alkyl_Halide->5_Undecyne Heptynilide_Anion_ref->5_Undecyne SN2 Attack

Caption: General workflow for 5-Undecyne synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis, providing explanations and solutions to improve your experimental outcomes.

Q1: My yield is low, and I'm recovering a significant amount of unreacted 1-heptyne. How can I ensure complete deprotonation?

A1: Incomplete deprotonation is a common issue stemming from an insufficiently strong base or inadequate reaction conditions.

  • The Chemistry of Deprotonation: The terminal proton of 1-heptyne has a pKa of approximately 25.[2] To achieve essentially irreversible deprotonation, the base used must have a conjugate acid with a much higher pKa. Sodium amide (NaNH₂), the most common choice, is ideal because its conjugate acid, ammonia (NH₃), has a pKa of about 38.[5] This large pKa difference drives the equilibrium far to the side of the acetylide product.

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure you are using a sufficiently strong base. Organolithium reagents like n-BuLi are also effective but can sometimes be less selective. Sodium hydride (NaH) can also be used, but the reaction is often slower as it is a heterogeneous reaction.

    • Ensure Anhydrous Conditions: Sodium amide and other strong bases react violently with water. Any moisture in your solvent, glassware, or starting materials will consume the base, rendering it ineffective for deprotonating the alkyne. Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).[6]

    • Check Reagent Quality: Sodium amide can decompose upon prolonged storage, appearing yellow or gray instead of pure white. Use a fresh, high-quality source of NaNH₂ for best results.

    • Sufficient Equivalents: While theoretically one equivalent of base is needed, it is common practice to use a slight excess (1.1-1.2 equivalents) to ensure complete conversion and to account for any minor impurities or side reactions.

BaseConjugate AcidpKa of Conjugate AcidTypical SolventNotes
Sodium Amide (NaNH₂)Ammonia (NH₃)~38Liquid Ammonia, THF, TolueneExcellent choice, highly effective.[5]
Sodium Hydride (NaH)Hydrogen (H₂)~36THF, DMFSlower, heterogeneous reaction. Requires heating.
n-Butyllithium (n-BuLi)Butane~50THF, Hexanes, Diethyl EtherVery strong, but can act as a nucleophile itself.
Q2: The reaction is sluggish, and upon workup, I isolate both unreacted 1-heptyne and unreacted 1-bromobutane. What's going wrong?

A2: This scenario points to a problem with the SN2 alkylation step, assuming deprotonation was successful.

  • Causality of SN2 Reactions: The SN2 reaction is a bimolecular process where the rate depends on the concentration of both the nucleophile (heptynilide anion) and the electrophile (1-bromobutane). Key factors influencing the rate are solvent, temperature, and the nature of the leaving group.

  • Troubleshooting Steps:

    • Solvent Choice: The classic solvent for this reaction is liquid ammonia, as it keeps the acetylide salt solvated and is the solvent in which NaNH₂ is typically used.[7] If using an alternative solvent like THF or DMF, ensure it is polar aprotic. These solvents solvate the sodium cation, leaving the acetylide anion "naked" and highly nucleophilic.[2]

    • Temperature Control: While the deprotonation is often done at low temperatures (e.g., -78 °C for liquid ammonia), the alkylation step may require the reaction to be warmed to room temperature or even gently heated to proceed at a reasonable rate.[8] Monitor the reaction by TLC or GC to determine the optimal temperature profile.

    • Leaving Group Ability: 1-bromobutane is a good choice. 1-iodobutane would be more reactive but is also more expensive and less stable. 1-chlorobutane is less reactive and would require more forcing conditions (higher temperatures, longer reaction times), which could promote side reactions.[9]

Q3: My product is contaminated with significant byproducts, leading to a low isolated yield. How can I improve the selectivity for 5-undecyne?

A3: The primary competing reaction in acetylide alkylation is the E2 elimination of the alkyl halide, which forms an alkene.

  • The SN2 vs. E2 Competition: The acetylide anion is a strong nucleophile but also a strong base. When it attacks a primary alkyl halide like 1-bromobutane, the SN2 pathway is heavily favored. However, if a secondary or tertiary alkyl halide were used, the E2 pathway would dominate due to steric hindrance around the electrophilic carbon.[4] Even with primary halides, high temperatures can begin to favor elimination.

G Start Heptynilide Anion + 1-Bromobutane SN2 SN2 Pathway (Substitution) Start->SN2 Favored for Primary Halides E2 E2 Pathway (Elimination) Start->E2 Favored by Heat & Steric Hindrance Product_SN2 5-Undecyne (Desired Product) SN2->Product_SN2 Product_E2 1-Butene + 1-Heptyne (Side Products) E2->Product_E2

Caption: Competing SN2 and E2 reaction pathways.

  • Troubleshooting Steps:

    • Use Primary Halides: Strictly use primary alkyl halides (e.g., 1-bromobutane) for this reaction. Never use secondary or tertiary halides, as they will almost exclusively yield elimination products.[4]

    • Control Temperature: Do not overheat the reaction mixture. While some warming may be necessary, excessive heat will favor the E2 pathway. A good practice is to allow the reaction to warm slowly to room temperature and stir overnight.[8]

    • Consider Phase Transfer Catalysis (PTC): For challenging alkylations, a PTC system can improve yields. A catalyst like tetrabutylammonium bromide (TBAB) can transfer the acetylide anion into an organic phase to react with the alkyl halide, often under milder conditions which can suppress side reactions.[10][11]

Q4: What is the recommended workup and purification procedure for isolating high-purity 5-undecyne?

A4: A careful aqueous workup followed by fractional distillation is the standard and most effective method.

  • Workup Rationale: The workup must neutralize any remaining base and remove inorganic salts. A common mistake is quenching the reaction too vigorously with pure water, which can be dangerous with residual sodium amide.

  • Purification Rationale: The boiling point of 5-undecyne will be significantly different from the starting materials (1-heptyne, b.p. ~100 °C; 1-bromobutane, b.p. ~102 °C). However, other long-chain hydrocarbon byproducts may have similar boiling points, necessitating efficient fractional distillation.

Detailed Experimental Protocol: High-Yield Synthesis of 5-Undecyne

This protocol is an illustrative example based on established procedures for acetylide alkylation.[8][12]

Apparatus Setup:

  • Assemble a three-necked, round-bottom flask (flame-dried under vacuum) equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen or argon inlet, and a dropping funnel.

  • Maintain a positive pressure of inert gas throughout the reaction.

Step 1: Deprotonation / Acetylide Formation

  • In the reaction flask, prepare a solution of 1-heptyne (1.0 eq) in anhydrous tetrahydrofuran (THF).[13]

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of sodium amide (1.1 eq) in liquid ammonia or as a slurry in anhydrous THF. Caution: NaNH₂ is highly reactive.[5]

  • Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the sodium heptynilide salt.

Step 2: Alkylation

  • Add 1-bromobutane (1.05 eq) dropwise to the cooled acetylide solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control any exotherm.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture overnight (12-18 hours). Monitor reaction progress via TLC or GC analysis.

Step 3: Workup and Purification

  • Cool the reaction flask back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is a safer alternative to water for neutralizing unreacted NaNH₂.

  • Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product.

  • Separate the organic layer. Wash it sequentially with water and then with brine.[12]

  • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Purify the crude product by fractional distillation under reduced pressure to yield pure 5-undecyne.[8][14]

References

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013). Master Organic Chemistry. [Link]

  • 5-undecyne - 2294-72-6, C11H20, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]

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  • Synthesis using alkynes (video). (n.d.). Khan Academy. [Link]

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  • PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. (n.d.). Organic Syntheses. [Link]

  • Method for producing 1,3-undecadien-5-yne. (2019).
  • 5-Undecyne. (n.d.). PubChem. [Link]

  • 16.06.3: Deprotonated Alkynes. (2015). Chemistry LibreTexts. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

  • Copper(I) and phase transfer catalyzed allylation of alkynes. (n.d.). ACS Publications. [Link]

  • Reagent Friday: Sodium Amide (NaNH2). (n.d.). Master Organic Chemistry. [Link]

  • PS8 - Yale Chemistry Department. (n.d.). [Link]

  • 1-Heptyne. (n.d.). PubChem. [Link]

  • Alkylation of Terminal Alkynes. (2016). YouTube. [Link]

  • 9.3 Synthesis of Alkynes | Organic Chemistry. (2020). YouTube. [Link]

  • 9.3: Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts. [Link]

  • Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt. (n.d.). Royal Society of Chemistry. [Link]

  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. (2025). Royal Society of Chemistry. [Link]

  • Synthesis - General tips for improving yield? (n.d.). Reddit. [Link]

  • Reactive bases to deprotonate terminal alkynes. (2021). YouTube. [Link]

  • Alkyne Reactions. (2021). YouTube. [Link]

  • Video: Preparation of Alkynes: Alkylation Reaction. (n.d.). JoVE. [Link]

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Acetylide Alkylation Technical Support Center: A Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetylide alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common side reactions. As experienced chemists know, while the alkylation of acetylides is a powerful tool for carbon-carbon bond formation, it is often plagued by competing reactions that can significantly lower yields and complicate purification.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple protocols to explain the "why" behind experimental choices.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the alkylation of acetylides.

Q1: My acetylide alkylation reaction is giving a low yield of the desired product. What are the most likely causes?

A low yield in an acetylide alkylation reaction can stem from several factors. The most common culprit is the competing E2 elimination reaction, especially when using secondary or tertiary alkyl halides.[1][3][4] Acetylide anions are not only good nucleophiles but also strong bases.[1][3][5] Other potential issues include incomplete deprotonation of the terminal alkyne, reaction with atmospheric moisture, or side reactions with the solvent.

Q2: I'm observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?

The formation of an alkene byproduct is a classic sign of an E2 elimination reaction competing with the desired SN2 alkylation.[1][4] This is particularly prevalent with sterically hindered or secondary/tertiary alkyl halides.[1][3][4] To minimize this, you should use primary or methyl alkyl halides whenever possible.[1][3][4] Lowering the reaction temperature can also favor the SN2 pathway.

Q3: Can I use a secondary or tertiary alkyl halide in my acetylide alkylation?

It is strongly discouraged to use secondary or tertiary alkyl halides for acetylide alkylation.[1][4] The strong basicity of the acetylide anion will almost exclusively lead to the E2 elimination product.[1][4] The steric hindrance around the electrophilic carbon in secondary and tertiary halides prevents the backside attack required for an SN2 reaction, allowing the acetylide to act as a base and abstract a proton from a beta-carbon instead.[1]

Q4: What is the best base for deprotonating my terminal alkyne?

A common and effective base for deprotonating terminal alkynes is sodium amide (NaNH₂).[1][5][6] The pKa of a terminal alkyne is around 25, while the pKa of ammonia (the conjugate acid of the amide anion) is about 38.[6][7][8] This significant difference in pKa values ensures that the deprotonation equilibrium lies far to the right, favoring the formation of the acetylide anion.[9] Organolithium reagents like n-butyllithium (n-BuLi) are also highly effective. It is crucial to use a base whose conjugate acid has a pKa significantly higher than 25 to ensure complete deprotonation.[10]

Q5: Are there any other significant side reactions I should be aware of?

Besides elimination, acetylide anions can also participate in nucleophilic addition to carbonyl compounds.[2][3] If your starting materials or solvents contain aldehydes or ketones, the acetylide can add to the carbonyl carbon, forming an alkoxide intermediate which upon protonation gives a propargyl alcohol.[2][3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter.

Troubleshooting Guide 1: Elimination as the Major Side Reaction

Symptom: Your reaction yields a significant amount of alkene byproduct, confirmed by NMR or GC-MS.

Causality: The acetylide is acting as a base rather than a nucleophile, leading to an E2 elimination reaction. This is favored by:

  • Steric Hindrance: Use of secondary or tertiary alkyl halides.[1][3][4]

  • High Temperatures: Higher temperatures generally favor elimination over substitution.

Corrective Actions:

  • Substrate Selection: If possible, redesign your synthesis to utilize a primary or methyl alkyl halide.[1][3][4] This is the most critical factor in suppressing elimination.

  • Temperature Control: Run the reaction at a lower temperature. While this may slow down the reaction rate, it will have a more pronounced effect on reducing the rate of elimination.

  • Solvent Choice: Use a polar aprotic solvent like THF or DMSO. These solvents solvate the metal cation associated with the acetylide, leaving the anion more "naked" and nucleophilic, which can favor the SN2 pathway. Protic solvents are incompatible with acetylides as they will be deprotonated by the strong base.[1]

Troubleshooting Guide 2: Incomplete Deprotonation and Low Conversion

Symptom: A significant amount of the starting terminal alkyne remains after the reaction.

Causality: The deprotonation of the terminal alkyne is incomplete. This can be due to:

  • Inappropriate Base: The base used is not strong enough to fully deprotonate the alkyne.

  • Presence of Protic Impurities: Traces of water or other protic solvents will quench the strong base and the acetylide anion.

Corrective Actions:

  • Verify Base Strength: Ensure the pKa of the conjugate acid of your chosen base is significantly higher than 25.[10] Sodium amide (pKa of NH₃ ≈ 38) or n-BuLi (pKa of butane ≈ 50) are excellent choices.[6][7]

  • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

  • Order of Addition: Add the alkyl halide to the pre-formed acetylide anion solution. This ensures that the deprotonation is complete before the electrophile is introduced.

Experimental Protocols

Here are step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Acetylide Alkylation with a Primary Alkyl Halide
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a condenser.

  • Deprotonation:

    • Dissolve the terminal alkyne (1.0 eq) in a suitable anhydrous solvent (e.g., THF, liquid ammonia).

    • Cool the solution to an appropriate temperature (e.g., -78 °C for n-BuLi, -33 °C for NaNH₂ in liquid ammonia).

    • Slowly add a solution of the strong base (e.g., n-BuLi in hexanes, 1.05 eq) or the solid base (e.g., NaNH₂, 1.05 eq) to the alkyne solution.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the acetylide anion.

  • Alkylation:

    • Slowly add the primary alkyl halide (1.0 eq) via the dropping funnel to the acetylide solution.

    • Allow the reaction to warm to room temperature and stir for several hours, or until TLC/GC-MS analysis indicates completion.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.[7]

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To better understand the competition between substitution and elimination, the following diagrams illustrate the key mechanistic pathways.

sn2_vs_e2 cluster_reactants Reactants cluster_products Products acetylide R-C≡C:⁻ sn2_product R-C≡C-CH₂-CH₂-R' (Alkylation) acetylide->sn2_product SN2 Attack e2_product R'-CH=CH₂ (Elimination) acetylide->e2_product E2 Elimination alkyl_halide R'-CH₂-CH₂-X alkyl_halide->sn2_product alkyl_halide->e2_product

Caption: Competing SN2 and E2 pathways in acetylide alkylation.

Data Presentation

The choice of alkyl halide has a dramatic impact on the product distribution. The following table summarizes typical outcomes.

Alkyl Halide TypePrimary ProductMajor Side ProductTypical Yield of Alkylation Product
Methyl (e.g., CH₃I)SN2 (Alkylation)None> 90%
Primary (e.g., CH₃CH₂Br)SN2 (Alkylation)E2 (Elimination) - minor70-90%
Secondary (e.g., (CH₃)₂CHBr)E2 (Elimination)SN2 (Alkylation) - minor< 10%
Tertiary (e.g., (CH₃)₃CBr)E2 (Elimination)None~0%

References

  • Reactions of Acetylide Ions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ashenhurst, J. (2024, January 23). Acetylides from Alkynes, And Substitution Reactions of Acetylides. Master Organic Chemistry. Retrieved from [Link]

  • Alkylation of Acetylide Anions. (2024, March 18). Chemistry LibreTexts. Retrieved from [Link]

  • Alkylation of Acetylide Anions. (2023, September 20). OpenStax. Retrieved from [Link]

  • Alkylation of Acetylide Anions. (n.d.). Lumen Learning. Retrieved from [Link]

  • Chad's Prep. (2020, December 12). 9.9 Alkylation of Acetylide Ions from Terminal Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • SN2 Reaction of Acetylide Ions with Alkyl Halides. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Show the products of the following acetylide alkylation reactions... (n.d.). Pearson+. Retrieved from [Link]

  • Alkyne Acidity - Formation of Acetylide Anions. (2024, March 18). Chemistry LibreTexts. Retrieved from [Link]

  • Which bases can deprotonate acetylene? The pKa values of the conjugate ac... (2023, November 3). Filo. Retrieved from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (n.d.). Chemistry Steps. Retrieved from [Link]

  • [FREE] Which bases can deprotonate acetylene? The pKa values of the conjugate acids are given in parentheses. (2022, December 9). brainly.com. Retrieved from [Link]

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Technical Support Center: Catalyst Poisoning in 5-Undecyne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 5-undecyne. The selective semi-hydrogenation of internal alkynes like 5-undecyne to their corresponding (Z)-alkenes is a cornerstone of modern organic synthesis. However, the success of this transformation hinges on the activity and selectivity of the catalyst, which is highly susceptible to deactivation by trace impurities. This guide provides in-depth troubleshooting protocols and frequently asked questions to diagnose, mitigate, and resolve issues related to catalyst poisoning.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

Catalyst poisoning occurs when impurities in the reaction mixture bind to the catalyst's active sites, reducing or eliminating its effectiveness.[1][2] The following section addresses common experimental observations and provides a logical workflow to identify and solve the root cause, with a focus on poisoning.

Issue 1: Reaction is Sluggish, Stalled, or Fails to Initiate

This is the most common symptom of catalyst poisoning. The poison adsorbs more strongly to the catalyst surface than the reactants, preventing the catalytic cycle from proceeding.[1]

Probable Cause: Presence of potent catalyst poisons in the substrate, solvent, or hydrogen gas.

Diagnostic Workflow:

  • Substrate Purity Check:

    • Action: Analyze your 5-undecyne starting material using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR.

    • Rationale: Look for trace impurities, particularly those containing sulfur or phosphorus, which may originate from upstream synthetic steps. Even ppm-level contamination can be detrimental.

  • Solvent Integrity Test:

    • Action: Test ethereal solvents (e.g., THF, Diethyl Ether) for the presence of peroxides using commercially available test strips or the potassium iodide-starch test.

    • Rationale: Peroxides are oxidizing agents that can damage the metallic surface of the catalyst. Solvents can also absorb atmospheric sulfur compounds or leach impurities from storage containers.

  • Control Reaction:

    • Action: Run a small-scale control reaction using a high-purity standard (if available) or a freshly purified batch of 5-undecyne and freshly purified, de-gassed solvent.

    • Rationale: A successful control reaction definitively isolates the problem to the purity of your reagents.

Solutions & Protocols:

  • Protocol: Substrate & Solvent Purification via Alumina Plug

    • Pack a glass column or pipette with activated neutral alumina.

    • Pre-rinse the column with a small amount of freshly distilled, de-gassed solvent.

    • Pass the 5-undecyne or the reaction solvent through the alumina plug immediately before use.

    • Causality: Alumina is effective at adsorbing polar impurities, including trace amounts of water, sulfur compounds, and peroxides, without degrading the substrate or solvent.

  • Hydrogen Gas Purification:

    • Action: If you suspect your hydrogen source is contaminated, install an in-line gas purifier.

    • Rationale: Gas cylinders can contain trace amounts of moisture, oxygen, or other impurities that can accumulate over the course of a reaction and poison the catalyst.

Issue 2: Over-reduction to Undecane and/or Poor (Z)-Selectivity

While not classic poisoning, this issue relates to the intended poisoning of the catalyst. For semi-hydrogenation, catalysts like Lindlar's are "poisoned" with substances like lead or quinoline to reduce their activity, preventing the reduction of the alkene product to an alkane.[3][4][5][6]

Probable Cause: The catalyst's deactivating agent is ineffective, has been compromised, or the reaction has been allowed to proceed for too long.

Diagnostic Workflow:

  • Time-Course Analysis:

    • Action: Set up the reaction and take aliquots at regular intervals (e.g., every 15-30 minutes). Analyze each aliquot by GC or NMR.

    • Rationale: This will reveal the reaction profile. If the (Z)-5-undecene is formed and then consumed to produce undecane, it indicates the catalyst is too active.[7] If the ratio of (E)-5-undecene increases over time, it points to catalyst-induced isomerization.

Solutions & Protocols:

  • Use Fresh Catalyst: Catalysts, especially "poisoned" ones, have a finite shelf life. An old catalyst may have its lead or quinoline modifier poorly distributed or degraded. Always use a catalyst from a freshly opened container.

  • Supplement the Poison: For Lindlar catalysts, adding a small amount of quinoline (typically 1-5 mol% relative to the substrate) can enhance selectivity and prevent over-reduction by further deactivating the most aggressive catalytic sites.[4][5]

  • Strict Reaction Monitoring: Do not leave the reaction unattended for extended periods. Once the starting alkyne is consumed (as determined by TLC or GC), the reaction should be stopped immediately to prevent further reduction of the desired alkene.

Visual Troubleshooting Guide

The following diagram outlines a logical decision-making process when encountering a failed or sluggish hydrogenation reaction.

TroubleshootingWorkflow start Reaction Sluggish or Stalled? check_substrate Analyze Substrate Purity (GC-MS, NMR) start->check_substrate substrate_impure Substrate Impure check_substrate->substrate_impure check_solvent Test Solvent for Impurities (e.g., Peroxides) solvent_impure Solvent Impure check_solvent->solvent_impure run_control Run Control Reaction with Purified Reagents control_ok Control Reaction Successful? run_control->control_ok substrate_impure->check_solvent No purify_substrate Purify Substrate (Alumina Plug, Distillation) substrate_impure->purify_substrate Yes solvent_impure->run_control No purify_solvent Purify Solvent (Alumina Plug, Distill) solvent_impure->purify_solvent Yes control_ok->purify_substrate Yes check_gas Suspect H2 Gas or Catalyst Itself control_ok->check_gas No use_purifier Use In-Line Gas Purifier check_gas->use_purifier new_catalyst Use Fresh Catalyst from New Bottle check_gas->new_catalyst

Caption: Troubleshooting workflow for sluggish hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are recommended for the semi-hydrogenation of 5-undecyne to (Z)-5-undecene?

For high (Z)-selectivity, two catalysts are predominantly used:

  • Lindlar's Catalyst: This is palladium deposited on calcium carbonate and "poisoned" with lead acetate and quinoline.[5] It is a heterogeneous catalyst that is effective for the syn-addition of hydrogen, yielding the cis-alkene.[3][4]

  • P-2 Nickel Catalyst: This is a nickel boride catalyst (Ni₂B) often used with ethylenediamine.[8][9] It is also a heterogeneous catalyst known for producing cis-alkenes with high stereospecificity and can be an excellent alternative to palladium-based systems.[5][10]

Catalyst SystemSupport/CompositionTypical Modifier (Poison)Key Advantage
Lindlar's Catalyst Pd on CaCO₃Lead Acetate, QuinolineWidely used, commercially available
P-2 Nickel Nickel Boride (Ni₂B)EthylenediamineHigh cis-selectivity, avoids palladium

Q2: What are the most common chemical poisons for hydrogenation catalysts?

Catalyst poisons are substances that strongly chemisorb to the catalyst's active metal sites. The primary culprits are species with lone pairs of electrons, particularly those on larger atoms.

Poison ClassCommon ExamplesTypical SourcesMechanism of Poisoning
Sulfur Compounds Thiols, sulfides, disulfides, thiophenesReagents (e.g., from protecting groups), contaminated solvents, rubber septaStrong, often irreversible binding to metal surfaces, blocking active sites.[1][11]
Nitrogen Compounds Amines (especially aromatic like pyridine, quinoline), nitriles, nitro compoundsAdditives, byproducts, certain solventsCoordinate to metal centers, blocking sites. Note: Some are used intentionally as poisons (e.g., quinoline).[12]
Phosphorus Compounds Phosphines, phosphitesResidual ligands from previous steps, impurities in reagentsVery strong coordination to metal surfaces, can completely deactivate the catalyst.[13]
Heavy Metals Mercury (Hg), Lead (Pb), Cadmium (Cd), Arsenic (As)Contaminated glassware, reagents from inorganic sourcesAlloy formation with the catalyst metal or irreversible adsorption, altering its electronic properties and geometry.[14][15]
Halogens Halogenated solvents, residual halidesSolvents (e.g., CH₂Cl₂), impurities from starting materialsCorrosive attack on the metal surface and strong adsorption of halide ions.
Oxidizing Agents Peroxides, O₂Improperly stored solvents (ethers), atmospheric leaksOxidation of the active metal surface to an inactive metal oxide state.[16]

Q3: How exactly do poisons deactivate the catalyst surface?

Poisoning is not merely a physical obstruction. The mechanism involves strong chemical interactions:

  • Strong Adsorption: The poison molecule forms a strong dative or covalent bond with the active metal site (e.g., Pd, Ni). This bond is often stronger than the bond formed by the alkyne or hydrogen, effectively preventing them from accessing the site.[1]

  • Electronic Modification: The adsorbed poison can alter the electronic density of the surrounding metal atoms, reducing their ability to activate H₂ and coordinate the alkyne π-system.

  • Geometric Blocking: A single large poison molecule can physically block multiple adjacent active sites, meaning a substoichiometric amount of poison can have a dramatic effect on the overall reaction rate.[13]

PoisoningMechanism cluster_surface Catalyst Surface M1 Pd M2 Pd M3 Pd M4 Pd Alkyne 5-Undecyne Alkyne->M1 Binds to active site H2 H₂ H2->M4 Activates on active site Poison Poison (e.g., R-S-R) Poison->M2 STRONGLY BINDS & BLOCKS SITES

Caption: Mechanism of catalyst poisoning via active site blocking.

Q4: Can a poisoned catalyst be regenerated?

Regeneration is possible but can be challenging and is often more feasible on an industrial scale.[1]

  • Thermal Regeneration: Involves heating the catalyst under a controlled atmosphere (e.g., air followed by hydrogen) to burn off organic poisons and then re-reduce the metal oxide.[17] This can lead to sintering (loss of surface area) and may not be effective for inorganic poisons like heavy metals.

  • Chemical Regeneration: Involves washing the catalyst with specific reagents to remove the poison. For example, a catalyst poisoned by sulfur might be treated with an oxidizing agent followed by reduction.[1][18]

For most lab-scale applications (< 1 kg), the time and resources required for regeneration, coupled with the risk of incomplete recovery of activity and selectivity, make it more practical and reliable to discard the poisoned catalyst and use a fresh batch.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Vertex AI Search.
  • Partial Alkyne Reduction Using Poisoned C
  • Alkyne Hydrogenation | Overview & Reaction Mechanism. Study.com.
  • Organic Chemistry: Catalytic Hydrogenation and Dissolving Metal Reduction Reaction of Alkynes. (2025-12-04). YouTube.
  • Hydrogenation of Alkynes Using a Poison (Lindlar) Catalyst - Formation of Cis Alkenes. (2017-03-03). YouTube.
  • Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogen
  • Illustrated Glossary of Organic Chemistry - Poisoned c
  • Why do poisoned catalysts (Lindlar, nickel borate) result in partial hydrogenation of alkynes?. (2021-06-28). Chemistry Stack Exchange.
  • “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. RSC Publishing.
  • Tuning the Chemoselectivity of Rh Nanoparticle Catalysts by Site-Selective Poisoning with Phosphine Ligands: The Hydrogenation of Functionalized Aromatic Compounds.
  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011-08-19). Master Organic Chemistry.
  • Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. Catalysis Science & Technology (RSC Publishing).
  • Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst.
  • Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. (2022-07-15). Journal of the American Chemical Society.
  • An Overview of Heavy Metal Pollution and Control. (2023-11-28). ACS Symposium Series.
  • Metal contamination – a global environmental issue: sources, implications & advances in mitig
  • Notes - 13 Nitrogen and Sulfur.
  • Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2025-10-15).
  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization c

Sources

Technical Support Center: Optimizing 5-Undecyne Distillation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 5-undecyne. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical expertise and practical, field-proven insights to ensure the successful distillation of this internal alkyne. This document moves beyond a simple step-by-step protocol, delving into the causality behind experimental choices to empower you with a robust understanding of the process.

Understanding 5-Undecyne: Key Physical Properties

A thorough understanding of the physical properties of 5-undecyne is the foundation for optimizing its distillation. This data will inform your choice of distillation parameters, particularly temperature and pressure.

PropertyValueSource
Molecular Formula C₁₁H₂₀PubChem[1]
Molecular Weight 152.28 g/mol PubChem[1]
Boiling Point (Atmospheric Pressure) ~198-200 °C (471-473 K)NIST WebBook[2]
Boiling Point (Reduced Pressure) ~78 °C (351 K) at 10 mmHg (0.013 bar)NIST WebBook[2]
Hazards May be fatal if swallowed and enters airways (Aspiration Hazard)PubChem[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the distillation of 5-undecyne, providing concise and actionable answers.

1. What is the optimal distillation method for purifying 5-undecyne?

For high purity, vacuum fractional distillation is the recommended method.[3][4][5][6] Here's why:

  • Vacuum Distillation: 5-Undecyne has a relatively high boiling point at atmospheric pressure. Distilling under reduced pressure significantly lowers the boiling point, which is crucial for preventing thermal decomposition and isomerization.[7]

  • Fractional Distillation: Synthesis of 5-undecyne, often through the alkylation of a smaller terminal alkyne, can result in impurities with close boiling points, such as unreacted starting materials or isomeric byproducts.[8] A fractionating column provides the necessary theoretical plates for an efficient separation of these components.[3][4]

2. What are the primary concerns during the distillation of 5-undecyne?

There are three primary concerns to be mindful of:

  • Isomerization: Internal alkynes can isomerize to other alkynes or allenes, especially at high temperatures or in the presence of acidic or basic impurities.

  • Peroxide Formation: Alkynes can form explosive peroxides upon exposure to air and light. It is crucial to test for and, if necessary, remove peroxides before distillation.

3. How do I test for peroxides in my 5-undecyne sample?

A simple and effective method is the potassium iodide (KI) test.[9][10][11]

Experimental Protocol: Peroxide Test

  • To 1 mL of the 5-undecyne sample in a test tube, add 1 mL of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% aqueous potassium iodide solution.

  • Shake the mixture. The development of a yellow to brown color indicates the presence of peroxides.[10][11]

Alternatively, commercial peroxide test strips can be used for a semi-quantitative analysis.[9][12]

4. Should I use a polymerization inhibitor during distillation?

While 5-undecyne itself is not prone to polymerization in the same way as vinyl monomers, the addition of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be a prudent precautionary measure, especially if the crude product has been stored for an extended period or if there's a risk of peroxide formation.[13]

Troubleshooting Guide for 5-Undecyne Distillation

This guide is structured to help you identify and resolve common issues encountered during the distillation of 5-undecyne.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Distilled Product 1. System Leak: The vacuum is not reaching the desired low pressure, leading to a higher required distillation temperature and potential product loss through decomposition.Solution: Carefully check all joints and connections for leaks. Ensure all glassware is properly greased. A hissing sound is a common indicator of a leak.[14]
2. Inefficient Condensation: The condenser is not adequately cooling the vapor, allowing the product to be carried over to the vacuum pump.Solution: Ensure a sufficient flow of cold water through the condenser. For very low-pressure distillations, a cold trap between the receiving flask and the vacuum pump is recommended.
3. "Bumping" of the Liquid: Sudden, violent boiling can lead to the crude material being carried over into the condenser and receiving flask.Solution: Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.[14]
Impure Product (Contaminated with Lower-Boiling Impurities) 1. Inefficient Fractional Distillation: The fractionating column is not providing adequate separation.Solution: Ensure the column is properly packed and of sufficient length for the required separation. The distillation should be conducted slowly to allow for proper equilibration between the liquid and vapor phases.
2. Distillation Rate Too High: A rapid distillation rate does not allow for proper fractionation.Solution: Reduce the heating rate to allow for a slow and steady collection of the distillate, typically 1-2 drops per second.
Impure Product (Contaminated with Higher-Boiling Impurities) 1. "Bumping" or Splashing: Violent boiling can carry higher-boiling liquids into the distillate.Solution: Ensure smooth boiling with a stir bar and control the heating rate to avoid vigorous boiling.
Product is Discolored (Yellow or Brown) 1. Thermal Decomposition: The distillation temperature is too high, causing the 5-undecyne to decompose.Solution: Reduce the distillation pressure to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature.
2. Presence of Peroxides: Peroxides can lead to colored byproducts.Solution: Test for and remove peroxides from the crude material before distillation.
Distillation Stalls or Proceeds Very Slowly 1. Insufficient Heating: The heating mantle is not providing enough energy to vaporize the 5-undecyne at the given pressure.Solution: Gradually increase the temperature of the heating mantle. Insulating the distillation flask and fractionating column with glass wool or aluminum foil can also help.
2. Vacuum Pump Issues: The vacuum pump is not achieving the expected pressure.Solution: Check the pump oil and ensure it is clean. Verify that the pump is functioning correctly and that all connections are secure.

Logical Workflow for Optimizing Distillation Parameters

The following diagram illustrates the decision-making process for establishing the optimal conditions for your 5-undecyne distillation.

Sources

Technical Support Center: Purification of Non-Polar Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced and often frustrating challenges encountered during the purification of non-polar alkynes. These molecules, fundamental building blocks in organic synthesis, present unique purification hurdles due to their minimal polarity and similarity to common reaction byproducts. This guide moves beyond generic protocols to provide in-depth, field-tested solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level challenges. For more detailed protocols, please see the Troubleshooting Guides.

Q1: Why is it so difficult to separate my non-polar alkyne from its corresponding alkene or alkane by standard silica gel chromatography?

A: This is a classic purification challenge rooted in the principles of adsorption chromatography. Standard silica gel separates compounds based primarily on polarity differences. Non-polar alkynes, alkenes, and alkanes have very similar, low polarities. Consequently, they exhibit weak and nearly identical interactions with the polar silica surface, causing them to travel down the column at very similar rates (similar Rf values) with purely non-polar eluents like hexanes. This results in significant co-elution and poor separation. The subtle difference in electron density from the π-bonds is often insufficient for effective discrimination on standard silica.

Q2: I've synthesized a terminal alkyne using a Sonogashira coupling. How can I effectively remove the residual palladium and copper catalysts?

A: Residual catalysts are a common issue. For palladium, a simple filtration of the crude reaction mixture through a plug of Celite® or silica gel can often remove a significant portion of the heterogeneous catalyst. However, soluble palladium species may require treatment with a scavenger resin or a more rigorous chromatographic purification. For copper, the challenge is often compounded by the potential for oxidative homocoupling (Glaser coupling) of your terminal alkyne during workup, which is catalyzed by Cu(I) in the presence of air.[1] To mitigate this, it is advisable to perform the workup under an inert atmosphere or add a reducing agent like ascorbic acid post-reaction.[1] Subsequent aqueous washes with a mild chelating agent like aqueous ammonium chloride or a dilute EDTA solution can help remove copper salts before final purification.

Q3: My non-polar alkyne product is an oil at room temperature. How can I purify it if column chromatography is not providing adequate separation?

A: Purifying non-polar oils can be challenging, as crystallization is often difficult. If the compound is thermally stable and has a boiling point distinct from impurities, high-vacuum distillation is an excellent alternative. For small scales or high-boiling-point compounds, Kugelrohr distillation is particularly effective as it minimizes the path length and reduces the risk of thermal decomposition.[2][3] Another strategy for low-melting compounds is low-temperature crystallization. This involves dissolving the oil in a minimal amount of a non-polar solvent (e.g., pentane) and cooling it to very low temperatures (-20°C to -78°C) to induce crystallization.[4]

Q4: What are the best general starting conditions for flash chromatography of a very non-polar alkyne?

A: For highly non-polar compounds, the goal is to maximize the subtle differences in interaction with the stationary phase.

  • Stationary Phase: Standard silica gel is the starting point. If separation from other non-polar impurities is poor, consider using silver nitrate-impregnated silica gel (see Troubleshooting Guide).[5][6]

  • Mobile Phase: Start with 100% non-polar solvents like hexanes, heptane, or petroleum ether. Avoid dichloromethane or ether in the initial screening if possible, as their higher solvent strength can cause your compound to elute too quickly with no separation.[7] A very shallow gradient, such as 0% to 2% ethyl acetate in hexanes over many column volumes, may be necessary to resolve closely eluting spots.[7]

  • Rf Target: Aim for a target Rf value of ~0.2–0.3 on your analytical TLC plate to ensure good separation on the column.[8]

Purification Strategy Selection

The choice of purification method is critical and depends on the properties of your alkyne and the nature of the impurities. The following workflow provides a decision-making framework.

G cluster_start Initial Assessment cluster_properties Physical Properties cluster_impurities Impurity Profile cluster_methods Purification Methods start Crude Non-Polar Alkyne is_solid Is the product a solid at RT? start->is_solid is_volatile Is the product volatile & thermally stable? is_solid->is_volatile No (Oil) crystallize Attempt Crystallization is_solid->crystallize Yes is_alkene Key impurity is alkene/alkane? is_volatile->is_alkene No distill Distillation (Vacuum/Kugelrohr) is_volatile->distill Yes is_catalyst Metal catalyst residue present? is_alkene->is_catalyst No agno3_col AgNO3-Silica Chromatography is_alkene->agno3_col Yes is_polar Impurities are significantly more polar? is_catalyst->is_polar No scavenge Aqueous Wash / Scavenger Resin is_catalyst->scavenge Yes is_polar->agno3_col No (other non-polar impurities) flash_col Standard Flash Chromatography is_polar->flash_col Yes scavenge->is_polar Then...

Caption: Workflow for selecting a purification strategy.

Troubleshooting Guides by Technique
1. Flash Column Chromatography

Flash chromatography is the workhorse of purification, but non-polar compounds require a specialized approach.

Problem: My alkyne co-elutes with the byproduct alkene and/or starting material alkane.

  • Causality: As discussed in the FAQs, the polarity of these species is too similar for effective separation on a standard silica stationary phase. The separation relies on exploiting a different chemical property: the ability of π-bonds to form weak complexes.

  • Solution: Argentation (Silver Nitrate) Chromatography. Silver ions (Ag+) can form reversible π-complexes with unsaturated bonds. The strength of this interaction depends on the number and accessibility of the π-bonds. Alkynes, with two π-bonds, interact more strongly than alkenes (one π-bond), which in turn interact more strongly than alkanes (no π-bonds).[5] This differential interaction dramatically increases the effective "polarity" of the unsaturated compounds on the column, allowing for separation.

    Experimental Protocol: Preparation and Use of Silver Nitrate-Impregnated Silica Gel [9]

    • Preparation (10 wt% AgNO3 on Silica):

      • Safety Note: Wear gloves and eye protection. Silver nitrate is corrosive and will stain skin and clothing.

      • In a round-bottom flask, dissolve silver nitrate (e.g., 10 g) in a minimal amount of deionized water or methanol.

      • Add standard silica gel (e.g., 90 g) to the flask.

      • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive.

      • Dry the resulting greyish powder under high vacuum for several hours to remove all traces of solvent. Store the prepared silica gel in a dark, sealed container.

    • Column Packing and Elution:

      • Pack the column with the AgNO3-silica as you would a normal column, using a non-polar solvent system (e.g., hexanes).

      • Load your sample and begin elution with a non-polar eluent (e.g., 100% hexanes).

      • Gradually increase the polarity by adding a solvent that does not strongly coordinate with silver, such as toluene or a very small percentage of diethyl ether. Avoid using solvents with nitrogen or sulfur atoms (e.g., triethylamine, pyridine), as they will irreversibly bind to the silver.

      • Expected Elution Order: 1st: Alkane, 2nd: Alkene, 3rd: Alkyne.

Problem: My alkyne appears to be decomposing on the column.

  • Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the decomposition of sensitive functional groups. Some alkynes, particularly those with strained rings or certain functional groups, can be labile under these conditions.

  • Solution 1: Deactivate the Silica Gel. Neutralizing the acidic sites on the silica can prevent decomposition. This is typically done by adding a small amount of a basic modifier to the eluent.

    • Protocol: Prepare your chosen solvent system (e.g., 99:1 Hexanes:Ethyl Acetate) and add ~1% triethylamine (Et3N). Use this mobile phase to pack and run the column. The triethylamine will neutralize the acidic sites on the silica surface.[7]

  • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a more inert stationary phase.

    • Alumina (Al2O3): Available in neutral, basic, or acidic grades. For sensitive compounds, neutral or basic alumina is a good choice. Note that the elution order of compounds may differ from silica.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be a good alternative for sensitive compounds.[8]

2. Crystallization

Problem: My non-polar alkyne product "oils out" of solution instead of forming crystals.

  • Causality: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This is common for low-melting solids or compounds that are still impure.

  • Solution 1: Slow Down the Crystallization Process. The key is to approach the point of supersaturation much more slowly.

    • Slow Cooling: Instead of placing the hot solution in an ice bath, allow it to cool to room temperature slowly, then transfer it to a refrigerator (~4°C), and finally to a freezer (-20°C). Insulating the flask (e.g., with glass wool) can further slow the cooling rate.

    • Vapor Diffusion: Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in readily, e.g., diethyl ether or dichloromethane). Place this vial inside a larger, sealed jar containing a "poor" solvent (one it is insoluble in, e.g., hexanes or methanol). The poor solvent will slowly diffuse into the good solvent, gradually decreasing the compound's solubility and promoting slow crystal growth.[10]

  • Solution 2: Use a Multi-Solvent System. Finding a single perfect solvent can be difficult. A two-solvent system provides more control.

    • Protocol: Dissolve the oily compound in a minimum amount of a hot, good solvent. Then, add a poor solvent dropwise at the elevated temperature until the solution becomes faintly cloudy (the saturation point). Add one or two more drops of the good solvent to clarify the solution, then allow it to cool slowly.[11]

  • Solution 3: Induce Nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[11]

    • Seed Crystal: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

3. Distillation

Problem: My alkyne has a high boiling point and seems to decompose when I try to purify it by distillation.

  • Causality: Many organic molecules are not stable at their atmospheric boiling points. The prolonged exposure to high temperatures required for distillation can lead to polymerization, isomerization, or decomposition, especially for thermodynamically unstable compounds like some alkynes.[12]

  • Solution: Kugelrohr (Bulb-to-Bulb) Distillation. This technique is ideal for purifying small to moderate quantities ( < 20 g) of high-boiling or thermally sensitive liquids under high vacuum.[2]

    • Why it Works: The Kugelrohr apparatus minimizes the distance the vapor has to travel from the heated flask to the cooled collection surface (often just a few centimeters). This, combined with high vacuum, allows the distillation to occur at a much lower temperature than a traditional distillation, minimizing thermal stress on the molecule. The rotation of the flasks constantly creates a thin film of the material, which promotes efficient evaporation.[13]

    Experimental Protocol: Kugelrohr Distillation [2][14]

    • Setup: Place the crude, non-polar alkyne into the first bulb of the Kugelrohr apparatus. Attach one or two clean collection bulbs.

    • Vacuum: Connect the apparatus to a high-vacuum line and ensure all joints are well-sealed.

    • Heating & Rotation: Begin rotating the bulbs and slowly heat the oven that encloses the first bulb.

    • Collection: As the compound begins to vaporize, it will travel the short distance to the adjacent, unheated (or actively cooled) bulb and condense as a pure liquid or solid.

    • Fractionation: By carefully controlling the temperature, you can often distill the desired product away from less volatile impurities. If there is a more volatile impurity, it can be collected in the first receiving bulb at a lower temperature before increasing the heat to distill your product into the second bulb.

Troubleshooting Flash Chromatography

This flowchart provides a systematic approach to resolving common issues during the flash chromatography of non-polar compounds.

G cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Poor Separation in Flash Chromatography q_rf Is Rf > 0.4 in 100% Hexanes? start->q_rf q_spots Are spots overlapping on TLC? q_rf->q_spots No sol_rf Compound is too non-polar. Use 100% Hexanes/Heptane. q_rf->sol_rf Yes q_streaking Is there streaking or tailing? q_spots->q_streaking No sol_gradient Run a very shallow gradient (e.g., 0-2% Ether in Hexanes). q_spots->sol_gradient Yes (other impurities) sol_agno3 Impurities have similar polarity. Use AgNO3-impregnated silica. q_spots->sol_agno3 Yes (alkyne/alkene) q_mass_balance Is mass recovery very low? q_streaking->q_mass_balance No sol_deactivate Compound is acid-sensitive. Deactivate silica with Et3N or use Alumina. q_streaking->sol_deactivate Yes q_mass_balance->sol_deactivate Yes

Caption: Troubleshooting flowchart for flash chromatography.

Data Summary Table

Effective chromatography relies on selecting the appropriate solvent system. This table provides a reference for common solvents used in the purification of non-polar compounds.

SolventPolarity Index (Snyder)Eluting Strength (ε° on Silica)Boiling Point (°C)Notes
n-Hexane0.10.0169Standard non-polar eluent. Good for very non-polar compounds.
Petroleum Ether~0.1~0.0130-60Good substitute for hexane; evaporates quickly.
Heptane0.10.0198Less volatile alternative to hexane; can provide slightly different selectivity.
Toluene2.40.29111Can help separate compounds that co-elute in alkanes due to π-π interactions.
Diethyl Ether2.80.3835A slightly more polar solvent for increasing elution strength. Very volatile.
Dichloromethane (DCM)3.10.4240Use with caution; its high eluting strength can cause rapid elution.[7]
Ethyl Acetate4.40.5877A common polar modifier for gradient elution.
References
  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • MDPI. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • UCLA Chemistry. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Lipidhome. (n.d.). A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography on Pre-coated Silica Gel Plates. [Link]

  • Organic Syntheses. (n.d.). Copper-Catalyzed Semi-Reduction of Alkynes. [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. [Link]

  • Chemistry Steps. (n.d.). Alkenes to Alkynes. [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]

  • ResearchGate. (2016). Chromatography with silver nitrate. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. [Link]

  • The University of Queensland. (2015). Chromatography with Silver Nitrate. [Link]

  • YouTube. (2025). Preparation of Alkynes Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • National Institutes of Health. (n.d.). Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction”. [Link]

  • Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. [Link]

  • Khan Academy. (n.d.). Preparation of alkynes. [Link]

  • ACS Publications. (2018). Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. [Link]

  • YouTube. (2021). XI -13 #34 - Alkynes - Preparation and Physical Properties. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • NIST. (n.d.). Purification of substances by a process of freezing and fractional melting under equilibrium conditions. [Link]

  • Chemistry LibreTexts. (2022). Distillation. [Link]

  • Ito Lab, Hokkaido University. (2017). Kugelrohr. [Link]

  • Scilabware. (n.d.). Distillation. [Link]

  • J-KEM Scientific. (n.d.). About J-KEM's Kugelrohr Short Path Distillation System. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. [Link]

Sources

Technical Support Center: Purification of 5-Undecyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-undecyne. This guide is designed for researchers, scientists, and professionals in drug development who are working with this internal alkyne. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of 5-undecyne, ensuring you achieve the desired purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities in a crude sample of 5-undecyne?

A1: The impurities in your 5-undecyne sample will largely depend on the synthetic route employed.

  • From Alkylation of a Terminal Alkyne: If you synthesized 5-undecyne by deprotonating a smaller terminal alkyne (like 1-pentyne or 1-hexyne) with a strong base (e.g., sodium amide, NaNH₂) followed by alkylation with an alkyl halide, common impurities include:

    • Unreacted starting terminal alkyne and alkyl halide.

    • Side products from elimination reactions, particularly if the alkyl halide is secondary or tertiary.[1]

    • Solvents used in the reaction, such as liquid ammonia, tetrahydrofuran (THF), or diethyl ether.

  • From Double Dehydrohalogenation: If you used a vicinal or geminal dihaloalkane and a strong base like sodium amide, potential impurities are:

    • The intermediate vinyl halide, resulting from incomplete elimination.[2]

    • Isomeric alkynes, due to potential rearrangement under strongly basic conditions, especially with weaker bases like KOH at high temperatures.[3]

    • Unreacted dihaloalkane.

Q2: My 5-undecyne sample is a yellow or brown oil. What causes this coloration and how can I remove it?

A2: The coloration is likely due to high-molecular-weight polymeric byproducts or other colored impurities formed during the synthesis, especially if elevated temperatures were used. These can often be removed by passing the crude product through a short plug of silica gel or by distillation.

Q3: What is the boiling point of 5-undecyne, and how does this influence my purification strategy?

A3: 5-Undecyne has a relatively high boiling point, approximately 198-199°C (471-472 K) at atmospheric pressure. This high boiling point makes vacuum distillation an ideal method for purification, as it allows the distillation to be performed at a lower temperature, preventing potential decomposition of the compound.[4]

Q4: In which solvents is 5-undecyne soluble?

A4: As a non-polar hydrocarbon, 5-undecyne is soluble in a wide range of organic solvents. It is miscible with acetone, ether, ethanol, and benzene, and generally shows good solubility in other non-polar and moderately polar solvents like hexanes, ethyl acetate, and dichloromethane.[5][6] It is, however, practically insoluble in water. This solubility profile is key for designing effective liquid-liquid extraction and chromatography procedures.

Troubleshooting and Purification Guides

This section provides detailed protocols and the scientific rationale behind them for the most common purification challenges encountered with 5-undecyne.

Guide 1: Purification by Vacuum Distillation

Issue: My crude 5-undecyne contains high-boiling impurities and residual non-volatile reagents.

Solution: Vacuum fractional distillation is the most effective method for separating 5-undecyne from non-volatile or high-boiling impurities. By reducing the pressure, the boiling point of 5-undecyne is significantly lowered, preventing thermal degradation.[7][8]

Key Physical Data for Distillation:

PropertyValueSource(s)
Molecular Weight 152.28 g/mol [4]
Boiling Point (atm) ~198-199 °C (~471 K)[4]
Boiling Point (10 mmHg) ~73 °C[6]
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry and free of cracks.

    • Use a Claisen adapter to provide a port for a thermometer and to prevent bumping.[9]

    • It is crucial to grease all ground-glass joints to ensure a good seal under vacuum.[9]

    • Place a magnetic stir bar in the distillation flask for smooth boiling. Do not use boiling stones , as they are ineffective under vacuum.[9]

    • Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump.

  • Procedure:

    • Charge the distillation flask with the crude 5-undecyne. Do not fill the flask more than two-thirds full.

    • Begin stirring and start the vacuum pump. The pressure should gradually decrease.

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

    • As the temperature rises, the 5-undecyne will begin to distill. Collect the fraction that distills at the expected temperature for the given pressure.

    • Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly re-introducing air.

Causality: The significant difference in vapor pressure between 5-undecyne and polymeric or salt-based impurities allows for a clean separation. The Vigreux column provides theoretical plates for separating compounds with closer boiling points.

Workflow for Vacuum Distillation:

G cluster_prep Preparation cluster_distill Distillation Process cluster_finish Completion A Assemble Dry Fractional Distillation Apparatus B Add Crude 5-Undecyne and Stir Bar to Flask A->B C Grease All Joints B->C D Start Vacuum Pump and Achieve Stable Low Pressure C->D E Gently Heat the Distillation Flask D->E F Collect Low-Boiling Solvent Fraction E->F G Collect Pure 5-Undecyne Fraction F->G H Cool the Apparatus G->H I Vent to Atmospheric Pressure H->I G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation A Select Solvent System via TLC (e.g., Hexane) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample in Minimal Solvent B->C D Elute with Mobile Phase Under Positive Pressure C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent via Rotary Evaporation G->H

Sources

Technical Support Center: Scaling Up 5-Undecyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-undecyne. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot-scale production. Here, we provide not just protocols, but the underlying principles and troubleshooting strategies essential for a successful and safe scale-up.

Overview of Synthesis for Scale-Up

5-Undecyne (CAS: 2294-72-6) is an internal alkyne with the molecular formula C₁₁H₂₀.[1][2] For pilot-scale production, the most robust and widely adopted method is the alkylation of a terminal alkyne.[3][4] This strategy offers excellent control and predictability, which are paramount when increasing batch size.

The core of this synthesis is a two-step, one-pot process:

  • Deprotonation: A terminal alkyne is treated with a strong base to form a highly nucleophilic acetylide anion.

  • Nucleophilic Substitution (SN2): The acetylide anion displaces a halide from a primary alkyl halide to form the new carbon-carbon bond, yielding the desired internal alkyne.[3]

For 5-undecyne (CH₃(CH₂)₃C≡C(CH₂)₄CH₃), there are two primary disconnection approaches:

  • Route A: 1-Hexyne + 1-Bromopentane

  • Route B: 1-Pentyne + 1-Bromohexane

Both routes are chemically sound. The choice often depends on the relative cost and availability of the starting materials. This guide will focus on Route A as a representative example.

Logical Synthesis Workflow

G cluster_0 Preparation & Setup cluster_1 Reaction Execution cluster_2 Product Isolation A Flame-Dry Glassware (Jacketed Reactor) B Inert Atmosphere (N2/Ar Purge) A->B C Deprotonation: 1-Hexyne + Base in Anhydrous THF B->C D Alkylation (SN2): Add 1-Bromopentane C->D Formation of Acetylide Anion E Reaction Quench (e.g., aq. NH4Cl) D->E Allow to react (monitor via GC) F Work-up: Liquid-Liquid Extraction E->F G Purification: Vacuum Distillation F->G Crude Product H Final Product: 5-Undecyne G->H Purity >98%

Caption: High-level workflow for the pilot-scale synthesis of 5-undecyne.

Detailed Pilot-Scale Protocol: 1-Hexyne Alkylation

This protocol is illustrative for a 1 mole scale reaction and should be adapted based on specific pilot plant equipment and safety protocols.

Reagents & Materials
ReagentFormulaM.W.MolesMass / VolumeNotes
1-HexyneC₆H₁₀82.151.082.15 gEnsure anhydrous
n-Butyllithium (n-BuLi)C₄H₉Li64.061.05420 mL (2.5 M in hexanes)Pyrophoric; handle under inert gas
1-BromopentaneC₅H₁₁Br151.051.0151.05 gPrimary alkyl halide is crucial
Tetrahydrofuran (THF)C₄H₈O72.11-2.0 LAnhydrous grade is essential
Ammonium ChlorideNH₄Cl53.49-1.0 L (Saturated aq. sol.)For quenching
Diethyl Ether(C₂H₅)₂O74.12-~1.5 LFor extraction
BrineNaCl(aq)--~0.5 LFor washing
Anhydrous MgSO₄MgSO₄120.37-As neededFor drying
Step-by-Step Methodology
  • Reactor Setup: Assemble a jacketed reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel. Ensure the system is thoroughly flame-dried and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous THF (1.0 L) and 1-hexyne (1.0 mol). Begin stirring and cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Deprotonation: Slowly add n-BuLi (1.05 mol) solution via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed -65 °C. A slight exotherm is expected. After addition is complete, allow the mixture to stir at -78 °C for an additional hour.

  • Alkylation: In the addition funnel, prepare a solution of 1-bromopentane (1.0 mol) in anhydrous THF (1.0 L). Add this solution dropwise to the acetylide mixture over 90-120 minutes, maintaining the internal temperature below -60 °C.

  • Reaction Completion: After the addition, slowly allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by taking small, carefully quenched aliquots for analysis by Gas Chromatography (GC) to observe the disappearance of 1-hexyne.

  • Quenching: Cool the reactor to 0 °C. Cautiously and slowly add the saturated aqueous ammonium chloride solution to quench any unreacted n-BuLi and the lithium acetylide.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether. Combine all organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to yield pure 5-undecyne.

Troubleshooting Guide (Q&A Format)

Q1: My final yield is disappointingly low. What are the most likely culprits?

A1: Low yield in this synthesis is a common issue when scaling up. Consider these points:

  • Moisture Contamination: The acetylide anion is an extremely strong base and will be instantly quenched by any water. Ensure all glassware is rigorously dried and all solvents are anhydrous.

  • Incomplete Deprotonation: If the base is not added in slight excess or if it has degraded upon storage, deprotonation will be incomplete. Use freshly titrated n-BuLi if possible.

  • Side Reaction (E2 Elimination): The acetylide is also a strong base capable of inducing E2 elimination on the alkyl halide, forming an alkene byproduct instead of the desired alkyne. This is why using a primary alkyl halide like 1-bromopentane is critical. Using a secondary or tertiary halide will result in almost exclusive elimination.

  • Loss During Work-up: 5-undecyne is a relatively volatile organic compound. Be cautious during solvent removal on the rotary evaporator; use appropriate temperature and pressure to avoid co-distilling your product.

Q2: The reaction is generating a significant amount of a C10H22 impurity, identified as decane. What's happening?

A2: This is likely due to a Wurtz-type coupling reaction where the n-BuLi reacts with the 1-bromopentane. This can happen if the 1-bromopentane is added too quickly or if local concentrations of n-BuLi are too high. To mitigate this, ensure the acetylide formation is complete before adding the alkyl halide and maintain slow, controlled addition of the 1-bromopentane solution.

Q3: My reaction exotherm is very difficult to control during the n-BuLi addition. How can I manage thermal safety at pilot scale?

A3: Thermal runaway is a major safety concern.[5]

  • Addition Rate is Key: The rate of heat generation is directly proportional to the rate of reagent addition. Slowing down the addition of n-BuLi is the most effective control measure.

  • Efficient Cooling: Ensure your reactor's cooling system is operating at maximum efficiency. A jacketed reactor with a circulating coolant is standard for this purpose.

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively, though this may impact reaction kinetics and downstream processing.

  • Reverse Addition: In some cases, adding the alkyne solution to the base (reverse addition) can help, but this is often less practical at scale.

Q4: Purification by distillation is giving poor separation between my product and unreacted 1-bromoalkane. What can I do?

A4:

  • Drive the Reaction to Completion: The best way to avoid purifying away starting material is to ensure it has been consumed. Allow for adequate reaction time and temperature. A gentle warming to 40-50 °C for a few hours at the end of the reaction can help push it to completion.

  • Improve Distillation Efficiency: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. Ensure a slow, steady distillation rate and proper vacuum to maximize theoretical plates and improve separation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards for this process? A: The primary hazards are:

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere at all times.

  • Flammable Solvents: THF and diethyl ether are highly flammable. Ensure the process is conducted in a well-ventilated area, away from ignition sources.

  • Exothermic Reaction: As discussed, the deprotonation is exothermic and requires careful temperature control to prevent runaway reactions.

  • 5-Undecyne Hazard: The product itself is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[1]

Q: Which is a better base for pilot scale: n-BuLi or Sodium Amide (NaNH₂)? A: This is a critical process decision:

  • n-Butyllithium (n-BuLi):

    • Pros: Homogeneous reaction (soluble in THF), generally cleaner reactions, and faster kinetics.

    • Cons: More expensive, pyrophoric, requires cryogenic temperatures (-78 °C).

  • Sodium Amide (NaNH₂):

    • Pros: Significantly cheaper, can often be used at higher temperatures (e.g., in liquid ammonia at -33 °C or as a slurry in THF at room temperature).

    • Cons: Often supplied as a solid, leading to heterogeneous reactions that can be difficult to stir and monitor at scale. Can also promote alkyne isomerization if not handled correctly.[6]

For initial pilot studies where control and predictability are paramount, n-BuLi is often the preferred choice despite its cost and handling requirements.

Q: What analytical methods are best for in-process control and final product QC? A:

  • In-Process Control (IPC): Gas Chromatography (GC) is ideal. A small aliquot can be taken, quenched, and quickly analyzed to determine the ratio of starting material to product, signaling reaction completion.

  • Final Product Quality Control (QC):

    • Purity: GC for area % purity.

    • Identity: ¹H NMR and ¹³C NMR to confirm the structure.

    • Residual Solvents: Headspace GC if required.

Reaction Mechanism Visualization

Sources

troubleshooting unexpected NMR peaks in 5-Undecyne

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Undecyne Analysis

Welcome to the technical support center for 5-undecyne. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-undecyne in their work and encountering unexpected peaks in their Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to confidently interpret your data and refine your experimental procedures.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the potential causes for spectral anomalies and offers validated protocols to diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My ¹H NMR spectrum of 5-undecyne shows unexpected signals. What are the most common impurities?

When synthesizing or handling 5-undecyne, several impurities can be introduced, leading to unexpected peaks in your NMR spectrum. The most common culprits are residual starting materials, byproducts from the synthesis, or degradation products.

Common Impurities and Their Likely NMR Signatures:

  • Residual Solvents: Always a primary suspect. Common solvents used in synthesis and purification can be retained in the final product.

    • Identification: Compare the unexpected peaks with known chemical shifts of common laboratory solvents. Resources like the NMR Chemical Shifts of Trace Impurities tables are invaluable for this purpose.[1][2][3]

  • Starting Materials: Incomplete reaction can leave behind starting materials. For instance, if 5-undecyne was synthesized via alkylation of a terminal alkyne (e.g., 1-heptyne), you might see signals corresponding to the unreacted terminal alkyne.[4]

    • ¹H NMR Signature of Terminal Alkynes: A characteristic peak for the acetylenic proton (≡C-H) typically appears in the range of δ 1.7-3.1 ppm.[5] This region can sometimes overlap with aliphatic signals, but the terminal alkyne proton often exhibits long-range coupling.

  • Isomerization Byproducts (Allenes): Internal alkynes can isomerize to form allenes, especially in the presence of bases or certain transition metals.[6][7][8]

    • ¹H NMR Signature of Allenes: Allenic protons typically resonate in the region of δ 4.5-5.5 ppm. The terminal protons of an allene (=C=CH₂) may show complex splitting patterns.

  • Over-reduction Products (Alkenes): If the synthesis involved a reduction step that was not perfectly controlled, you might have partially or fully reduced the alkyne to an alkene (5-undecene) or even an alkane (undecane).

    • ¹H NMR Signature of Alkenes: Vinylic protons of an internal alkene like 5-undecene will appear in the δ 5.3-5.5 ppm range. The signals for cis and trans isomers will be distinct.[9][10]

  • Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of various oxidation products.[11][12]

    • ¹H NMR Signature of α,β-unsaturated ketones/aldehydes: If oxidation occurs at the propargylic position, you might see signals in the aldehydic (δ 9-10 ppm) or vinylic (δ 5.5-7.5 ppm) regions.

    • ¹H NMR Signature of Carboxylic Acids: Cleavage of the triple bond can form carboxylic acids, which exhibit a very broad singlet far downfield (δ 10-13 ppm).[11][12]

Expected ¹H and ¹³C NMR Chemical Shifts for 5-Undecyne and Potential Impurities

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
5-Undecyne (Product) -CH₂-C≡ ~2.14 (t) ~80 (quaternary)
-CH₂-CH₂-C≡~1.51 (m)~18-32
-CH₃~0.9 (t)~14
1-Heptyne (Starting Material)≡C-H~1.8 (t)~68 (≡C-H), ~84 (-C≡)
4-Undecyne (Isomer)-CH₂-C≡~2.1 (m)~75-85
Undeca-4,5-diene (Allene)=C=CH-~5.1 (m)~200 (=C=), ~90 (=CH-), ~75 (=CH₂)
(Z)-5-Undecene (Alkene)-CH=CH-~5.4 (m)~130
Pentanoic Acid (Oxidation)-COOH10-13 (br s)~180

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

I see peaks in the δ 5.0-6.0 ppm region. What could they be?

Signals in this region of the ¹H NMR spectrum are highly indicative of protons attached to sp²-hybridized carbons, such as those found in alkenes or allenes.

Troubleshooting Workflow for δ 5.0-6.0 ppm Signals

G start Unexpected peaks at δ 5.0-6.0 ppm run_13c_dept Run ¹³C and DEPT NMR start->run_13c_dept check_alkene Possible Alkene Impurity (e.g., 5-Undecene) alkene_confirm Alkene Confirmed: Signals at ~120-140 ppm (CH) check_alkene->alkene_confirm check_allene Possible Allene Impurity (e.g., Undeca-4,5-diene) allene_confirm Allene Confirmed: Quaternary C at ~200 ppm, CH/CH₂ signals ~75-95 ppm check_allene->allene_confirm run_13c_dept->check_alkene ¹³C signals ~120-140 ppm run_13c_dept->check_allene ¹³C signals ~75-95 ppm and ~200 ppm purify Purify sample by column chromatography or distillation alkene_confirm->purify allene_confirm->purify

Caption: Troubleshooting workflow for signals in the δ 5.0-6.0 ppm region.

Causality and Experimental Choices:

  • Alkene Formation: The most probable cause is the partial reduction of the alkyne to an alkene (5-undecene) if a hydrogenation catalyst was used in a prior step. Alternatively, elimination reactions of a dihalide precursor might have incompletely proceeded.[13]

  • Allene Formation: Base-catalyzed isomerization is a known reaction pathway for internal alkynes.[6][7] The presence of residual strong base from the synthesis could facilitate this transformation.

  • Why ¹³C and DEPT NMR? A standard ¹³C NMR spectrum will help to identify the sp² and sp hybridized carbons. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, which can be ambiguous in a simple ¹H NMR spectrum. For example, the central carbon of an allene is quaternary and will be absent in DEPT-90 and DEPT-135 spectra, but present in the standard ¹³C spectrum.

Experimental Protocol: DEPT-135 NMR Spectroscopy

  • Sample Preparation: Prepare a concentrated solution of your 5-undecyne sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: On the NMR spectrometer, load a standard DEPT-135 pulse sequence.

  • Acquisition: Acquire the DEPT-135 spectrum. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

  • Analysis: Compare the DEPT-135 spectrum with the standard ¹³C spectrum to identify the quaternary carbons. The characteristic signal for the central carbon of an allene will be present in the ¹³C spectrum (around 200 ppm) but absent in the DEPT-135 spectrum.

My ¹³C NMR spectrum is missing the alkyne signals, or they are very weak. What's happening?

The quaternary carbons of a symmetrical internal alkyne like 5-undecyne often exhibit very weak signals in a standard ¹³C NMR spectrum. This is due to two main factors:

  • Long Relaxation Times (T₁): Quaternary carbons lack attached protons, which are the primary pathway for spin-lattice relaxation. This means they take a long time to return to their equilibrium state after being pulsed by the NMR spectrometer. If the delay between pulses is too short, these signals can become saturated and appear very weak or even disappear.

  • Nuclear Overhauser Effect (NOE): The NOE enhances the signal of carbons that are close in space to protons. Since the alkyne carbons in 5-undecyne have no directly attached protons, they do not benefit from this effect.

Troubleshooting Workflow for Weak/Absent Alkyne Signals

G start Weak or absent alkyne signals in ¹³C NMR increase_scans Increase the number of scans start->increase_scans increase_delay Increase the relaxation delay (d1) start->increase_delay add_reagent Add a relaxation agent (e.g., Cr(acac)₃) start->add_reagent signal_improved Signal intensity improves increase_scans->signal_improved increase_delay->signal_improved add_reagent->signal_improved

Caption: Workflow to improve weak or absent ¹³C NMR signals for 5-undecyne.

Experimental Protocol: Improving ¹³C Signal Intensity

  • Increase Relaxation Delay: In the NMR acquisition parameters, increase the relaxation delay (often denoted as d1) to 5-10 seconds. This allows more time for the quaternary carbons to relax between pulses.

  • Increase Number of Scans: Increase the number of scans (ns) to improve the signal-to-noise ratio.

  • Use a Relaxation Agent: If the above steps are insufficient, add a small amount (a few milligrams) of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to your NMR tube. This will significantly shorten the T₁ relaxation times of all carbons, leading to stronger signals. Be aware that this may cause some line broadening.

I have a singlet around δ 2.0 ppm that I can't assign. Could it be a terminal alkyne?

A signal around δ 2.0 ppm could indeed be a terminal alkyne, but it could also be acetone, a common contaminant.[1] Distinguishing between these requires a combination of spectroscopic techniques.

Diagnostic Tests:

  • DEPT-135 NMR: As mentioned earlier, a DEPT-135 spectrum will show a CH group (like the methine of a terminal alkyne) as a positive signal. The methyl groups of acetone will also be a positive signal.

  • Infrared (IR) Spectroscopy: This is a very effective method for distinguishing between internal and terminal alkynes.

    • Terminal Alkyne IR Signature: A sharp, strong C-H stretch will appear around 3300 cm⁻¹.[5]

    • Internal Alkyne IR Signature: A symmetrical internal alkyne like 5-undecyne will have a very weak or absent C≡C stretch in the 2100-2260 cm⁻¹ region.[5]

    • Acetone IR Signature: A strong C=O stretch will be present around 1715 cm⁻¹.

  • Spiking the Sample: Add a small drop of acetone to your NMR sample and re-acquire the spectrum. If the peak increases in intensity, it is acetone.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Alkynes - OpenOChem Learn. (n.d.). Retrieved from [Link]

  • 5-Undecyne | C11H20 | CID 137530 - PubChem. (n.d.). Retrieved from [Link]

  • Is it possible that the Carbon (CH) of the terminal alkyne does not appear in the NMR DEPT (135)? | ResearchGate. (2015). Retrieved from [Link]

  • Preparation of Alkynes: Elimination Reactions of Dihalides - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology - NIH. (2015). Retrieved from [Link]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation - Master Organic Chemistry. (2025). Retrieved from [Link]

  • Method for producing 1,3-undecadien-5-yne - Google Patents. (2019).
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  • Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. (2014). Retrieved from [Link]

  • Hydroboration-Oxidation of Alkynes with Practice Problems - Chemistry Steps. (2020). Retrieved from [Link]

  • Undec-5-yne - C11H20 | CSCS00000033871 - Chemspace. (n.d.). Retrieved from [Link]

  • Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration | Organic Letters - ACS Publications. (2026). Retrieved from [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ACS Publications. (2022). Retrieved from [Link]

  • Guide to Solving NMR Questions - The OChem Whisperer. (2012). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

  • Synthesis of Alkynes | Organic Chemistry - YouTube. (2020). Retrieved from [Link]

  • ch335: sample alkyne NMR problem - YouTube. (2024). Retrieved from [Link]

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  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025). Retrieved from [Link]

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  • Hydroalkylation of internal alkyne. NMR yield. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition | Organic Letters - ACS Publications. (2026). Retrieved from [Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved from [Link]

  • Short Notes on Synthesis using Alkynes - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Hydration and Oxymercuration of Alkynes - Master Organic Chemistry. (2013). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Acidity of Internal vs. Terminal Alkynes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly in the design and construction of complex molecular architectures for drug discovery, a nuanced understanding of functional group reactivity is paramount. Among the fundamental hydrocarbons, alkynes present a unique reactivity profile, largely governed by the nature of their triple bond. A key distinction arises between terminal and internal alkynes, with their differential acidity serving as a cornerstone for a vast array of synthetic transformations. This guide provides an in-depth comparison of the acidity of these two classes of alkynes, supported by theoretical principles and experimental data, to empower researchers in their synthetic endeavors.

The Crucial Distinction: The Acetylenic Proton

The fundamental difference that dictates the acidic properties of alkynes is the presence or absence of a hydrogen atom directly attached to a triply bonded carbon atom—an acetylenic proton. Terminal alkynes possess such a proton, whereas internal alkynes do not.[1][2] This seemingly simple structural variance has profound implications for their chemical behavior.

Theoretical Underpinnings of Terminal Alkyne Acidity

The enhanced acidity of terminal alkynes compared to other hydrocarbons, such as alkanes and alkenes, is a direct consequence of the hybridization of the carbon atom bearing the proton.[3][4]

  • Hybridization and Electronegativity: In a terminal alkyne, the carbon atom of the C-H bond is sp-hybridized.[5] This sp orbital is composed of 50% s-character and 50% p-character.[3][6] For comparison, the sp² carbons of alkenes have 33% s-character, and the sp³ carbons of alkanes have only 25% s-character.[1] The s-orbitals are closer to the positively charged nucleus than p-orbitals. Consequently, electrons in an orbital with higher s-character are held more tightly to the nucleus. This increased effective electronegativity of the sp-hybridized carbon draws electron density away from the hydrogen atom, polarizing the C-H bond and facilitating the departure of the proton (H⁺).[7][8]

  • Stability of the Conjugate Base: The acidity of a compound is directly related to the stability of its conjugate base.[6] When a terminal alkyne loses a proton, it forms an acetylide anion (RC≡C⁻).[9][10] The lone pair of electrons on the carbon in the acetylide anion resides in an sp-hybridized orbital.[10] Due to the high s-character of this orbital, the negative charge is held close to the carbon nucleus and is therefore significantly stabilized.[8][11] In contrast, the conjugate bases of alkanes (carbanions with lone pairs in sp³ orbitals) and alkenes (vinylic anions with lone pairs in sp² orbitals) are far less stable, making them much weaker acids.[6]

The relationship between hybridization and acidity is visually represented in the diagram below.

G cluster_0 Hybridization and Acidity cluster_1 s-Character and Electronegativity cluster_2 Conjugate Base Stability and Acidity sp3 sp³ Hybridization (Alkane C-H) s_char_sp3 25% s-character Least Electronegative sp3->s_char_sp3 leads to sp2 sp² Hybridization (Alkene C-H) s_char_sp2 33% s-character More Electronegative sp2->s_char_sp2 leads to sp sp Hybridization (Alkyne C-H) s_char_sp 50% s-character Most Electronegative sp->s_char_sp leads to stability_sp3 Least Stable Anion Weakest Acid s_char_sp3->stability_sp3 results in stability_sp2 More Stable Anion Stronger Acid s_char_sp2->stability_sp2 results in stability_sp Most Stable Anion Strongest Acid s_char_sp->stability_sp results in

Caption: Relationship between hybridization, s-character, and acidity.

Quantitative Comparison: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa indicates a stronger acid.[12] The difference in acidity between terminal alkynes and other hydrocarbons is substantial.

Compound Type Example Hybridization of C-H Carbon Approximate pKa
AlkaneEthane (CH₃-CH₃)sp³~50
AlkeneEthene (H₂C=CH₂)sp²~44
Terminal Alkyne Ethyne (HC≡CH)sp ~25
Internal Alkyne 2-Butyne (CH₃-C≡C-CH₃)N/A (no acetylenic H)N/A

Data sourced from multiple references.[6][13][14][15]

As the table illustrates, terminal alkynes are approximately 10¹⁹ times more acidic than alkenes and 10²⁵ times more acidic than alkanes.[6][13] Internal alkynes lack an acetylenic proton, so their acidity is not comparable in this context.[1][2]

Experimental Validation: Deprotonation of Terminal Alkynes

The acidity of terminal alkynes is not merely a theoretical concept; it is a cornerstone of their synthetic utility. The acetylenic proton can be removed by a sufficiently strong base to generate a potent carbon nucleophile, the acetylide anion.[11][16]

Choice of Base is Critical: The pKa of the conjugate acid of the base used must be significantly higher than the pKa of the terminal alkyne (~25) for the deprotonation to proceed to completion.[10]

  • Effective Bases: Strong bases such as sodium amide (NaNH₂, pKa of conjugate acid NH₃ is ~38), sodium hydride (NaH, pKa of conjugate acid H₂ is ~36), and organolithium reagents like n-butyllithium (n-BuLi, pKa of conjugate acid butane is ~50) are commonly employed.[1][17]

  • Ineffective Bases: Weaker bases like hydroxide (HO⁻, pKa of conjugate acid H₂O is ~15.7) or alkoxides (RO⁻, pKa of conjugate acid ROH is ~16-18) are not strong enough to deprotonate terminal alkynes to a significant extent.[14]

The following is a generalized, self-validating protocol for the deprotonation of a terminal alkyne using sodium amide in liquid ammonia. The success of the reaction is often visually indicated by the formation of a precipitate or a color change, and can be confirmed by subsequent reaction with an electrophile.

Objective: To generate a sodium acetylide from a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., 1-hexyne)

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet.

Procedure:

  • Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen to exclude atmospheric moisture, which would quench the strong base.

  • Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of ammonia gas into the flask.

  • Base Addition: Carefully add sodium amide to the liquid ammonia with stirring. A catalytic amount of ferric nitrate can be added to initiate the formation of sodium amide from sodium metal in situ if desired.

  • Alkyne Addition: Slowly add the terminal alkyne dropwise to the stirred solution of sodium amide in liquid ammonia.

  • Reaction: The reaction is typically rapid. The formation of the sodium acetylide, which may be insoluble, indicates the reaction is proceeding.[13] The reaction mixture is stirred for a designated period (e.g., 1-2 hours) to ensure complete deprotonation.

  • Validation: The resulting acetylide solution/suspension is now ready for use as a nucleophile. Its successful formation can be validated by adding a suitable electrophile, such as a primary alkyl halide (e.g., 1-bromobutane), and analyzing the product for the formation of a new carbon-carbon bond.[18][19]

Caption: Workflow for the deprotonation of a terminal alkyne.

Synthetic Implications and Conclusion

The pronounced acidity of terminal alkynes is a defining feature that sets them apart from their internal counterparts and other hydrocarbons. This property allows for the facile generation of acetylide anions, which are powerful nucleophiles widely used in carbon-carbon bond-forming reactions—a critical step in the synthesis of many pharmaceutical agents and complex organic molecules.[17][19] Internal alkynes, lacking this acidic proton, do not undergo such deprotonation at the triple bond and are generally manipulated through addition reactions across the π-system.[18]

For researchers in drug development, a firm grasp of this acidity difference is not just academic; it informs strategic decisions in retrosynthetic analysis and the practical execution of synthetic routes. The ability to selectively deprotonate a terminal alkyne in the presence of other less acidic protons is a powerful tool for molecular construction.

References

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Acidity of Terminal Alkynes Explained | Why Alkynes Are More Acidic Than Alkenes. (2025, October 24). YouTube. Retrieved from [Link]

  • Allen Digital. (n.d.). Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 17). Why do terminal alkynes have lower pKa values than non-terminal alkynes?. Retrieved from [Link]

  • Proprep. (n.d.). What is the alkyne pKa and its significance in organic chemistry?. Retrieved from [Link]

  • Kishan's Classes. (2025, December 4). Organic Chemistry: Alkyne Introduction with Acidity, pKA, and Preparation (Practice Problems!). YouTube. Retrieved from [Link]

  • Collegedunia. (n.d.). Acidity of Alkynes : Causes, Character & Hybridisation. Retrieved from [Link]

  • Michael Evans. (2018, March 7). 27.01 Structure and Acidity of Alkynes. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidity Of Alkynes Explanation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

  • Chad's Prep. (2020, December 3). 9.2 Acidity of Alkynes | Organic Chemistry. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Acidic character of alkynes. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, January 13). 16.06.3: Deprotonated Alkynes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 18). 9.8: Alkylation of Acetylide Anions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. Retrieved from [Link]

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Differentiating 5-Undecyne and its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of chemical synthesis and pharmaceutical development, the precise identification of isomers is a cornerstone of rigorous scientific practice. Subtle variations in the placement of a functional group, such as the triple bond in undecyne, can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of standard spectroscopic techniques for distinguishing 5-undecyne from its positional isomers. Leveraging the unique spectroscopic fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy, researchers can achieve unambiguous structural elucidation.

The Challenge of Isomeric Purity

The undecyne isomers (C₁₁H₂₀) share the same molecular formula and, consequently, the same molecular weight (152.28 g/mol ).[1][2] This identity in mass makes their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. The primary distinction lies in the position of the carbon-carbon triple bond along the eleven-carbon chain. This guide will focus on differentiating the terminal alkyne, 1-undecyne, from the internal isomers: 2-undecyne, 3-undecyne, 4-undecyne, and the centrally located 5-undecyne.

A Multi-faceted Spectroscopic Approach

A definitive identification of a specific undecyne isomer necessitates a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined application leads to a self-validating system for isomer differentiation.

logical_workflow cluster_start Initial Analysis cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Isomer Identification Start Undecyne Isomer Sample IR_Spec Acquire IR Spectrum Start->IR_Spec IR_Decision Presence of ~3300 cm⁻¹ & ~2120 cm⁻¹ peaks? IR_Spec->IR_Decision NMR_Spec Acquire ¹H and ¹³C NMR Spectra IR_Decision->NMR_Spec No Terminal_ID Identified as 1-Undecyne IR_Decision->Terminal_ID Yes NMR_Analysis Analyze Chemical Shifts and Coupling Patterns NMR_Spec->NMR_Analysis MS_Spec Acquire Mass Spectrum NMR_Analysis->MS_Spec MS_Analysis Analyze Fragmentation Pattern MS_Spec->MS_Analysis Internal_ID Differentiate Internal Isomers (2-, 3-, 4-, 5-Undecyne) MS_Analysis->Internal_ID

Figure 1: Logical workflow for the spectroscopic differentiation of undecyne isomers.

Infrared (IR) Spectroscopy: A First Pass Distinction

Infrared spectroscopy provides a rapid and effective method for the initial classification of an undecyne isomer as either terminal or internal. This technique probes the vibrational frequencies of bonds within a molecule, and the unique environment of the C-H bond in a terminal alkyne provides a distinct and easily identifiable signal.

Key Differentiating Features:

  • 1-Undecyne (Terminal): The most telling feature is a sharp, strong absorption band appearing around 3300 cm⁻¹ , which corresponds to the stretching vibration of the hydrogen atom directly bonded to a triply bonded carbon (≡C-H).[3] Additionally, a weaker absorption for the C≡C triple bond stretch is observed around 2120 cm⁻¹ .[3]

  • Internal Undecyne Isomers (2-, 3-, 4-, and 5-Undecyne): These isomers lack the terminal ≡C-H bond, and therefore, their IR spectra are devoid of the characteristic peak at ~3300 cm⁻¹. The C≡C stretching vibration for internal alkynes is present in the 2100-2260 cm⁻¹ region; however, this absorption is often weak and can be absent in nearly symmetrical isomers due to a lack of a significant change in the dipole moment during the vibration.[4]

Isomer≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)
1-Undecyne ~3300 (Strong, Sharp)~2120 (Weak)
2-Undecyne Absent~2260-2100 (Weak to Very Weak)
3-Undecyne Absent~2260-2100 (Weak to Very Weak)
4-Undecyne Absent~2260-2100 (Weak to Very Weak)
5-Undecyne Absent~2260-2100 (Weak to Very Weak)

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For liquid samples like the undecyne isomers, the neat liquid technique is most straightforward. Place a single drop of the neat liquid undecyne isomer between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing the Triple Bond

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of the undecyne isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise location of the triple bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms.

  • 1-Undecyne: The terminal alkyne proton (≡C-H) gives a characteristic triplet at approximately 1.8-2.0 ppm . The protons on the carbon adjacent to the triple bond (-CH₂-C≡) appear as a multiplet around 2.2 ppm .

  • Internal Undecyne Isomers: These isomers lack the terminal alkyne proton signal. The protons on the carbons adjacent to the triple bond (-CH₂-C≡) typically resonate around 2.1 ppm . The subtle differences in the chemical shifts and coupling patterns of the alkyl chain protons can be used to distinguish between the internal isomers, though this can be complex.

¹³C NMR Spectroscopy: The Decisive Technique

¹³C NMR spectroscopy is particularly informative for differentiating alkyne isomers. The chemical shifts of the sp-hybridized carbons of the triple bond are highly sensitive to their position within the carbon chain.

  • 1-Undecyne: The two sp-hybridized carbons are in distinct environments. The terminal ≡C-H carbon appears around 68 ppm , while the internal sp carbon is found at approximately 84 ppm .[3]

  • Internal Undecyne Isomers: The chemical shifts of the two sp-hybridized carbons provide a clear fingerprint for each isomer. As the triple bond moves towards the center of the molecule, the chemical shifts of the acetylenic carbons become more similar. For 5-undecyne, a nearly symmetrical molecule, these two signals would be very close together.

IsomerAcetylenic Carbon Chemical Shifts (δ, ppm)
1-Undecyne ~68 and ~84
2-Undecyne ~75 and ~79
3-Undecyne ~80 and ~81
4-Undecyne Predicted to be very close to 80 ppm
5-Undecyne Predicted to be nearly equivalent, around 80 ppm

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the undecyne isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum with single lines for each carbon.

    • Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation pattern. While all undecyne isomers have a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 152, the way they break apart upon ionization is unique to each isomer.[3]

Key Differentiating Features:

  • Molecular Ion: A peak at m/z 152 confirms the molecular formula C₁₁H₂₀.

  • Fragmentation Pattern: The fragmentation of alkynes is complex, but generally involves cleavage of the C-C bonds adjacent to the triple bond. The stability of the resulting carbocations dictates the major fragment ions observed.

    • 1-Undecyne: Common fragments are observed at m/z 123, 109, 95, 81, 67, 55, and 41, corresponding to the loss of various alkyl radicals.[3]

    • Internal Isomers: The location of the triple bond will influence the fragmentation. For example, 2-undecyne is likely to show a prominent fragment from the cleavage of the C3-C4 bond. Similarly, 3-undecyne would show a characteristic fragmentation pattern resulting from cleavage of the C2-C3 and C5-C6 bonds. For 5-undecyne, the fragmentation is expected to be more symmetrical.

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
1-Undecyne 152123, 109, 95, 81, 67, 55, 41
2-Undecyne 15295, 81, 67, 55, 41
3-Undecyne 15281, 67, 41
4-Undecyne 15295, 67, 55
5-Undecyne 15281, 67, 54

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

  • Sample Introduction: For volatile liquids like undecyne isomers, gas chromatography-mass spectrometry (GC-MS) is ideal. Dilute the sample in a volatile solvent (e.g., hexane) and inject a small volume (e.g., 1 µL) into the GC. The isomers will be separated by the GC column before entering the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, the selection rules are different, making it a complementary technique. For alkynes, the C≡C stretch is often a strong and sharp signal in the Raman spectrum, particularly for internal alkynes where the IR signal can be weak or absent.

Key Differentiating Features:

  • Terminal vs. Internal Alkynes: A key distinction is the position of the C≡C stretching frequency. Terminal alkynes typically show a Raman signal around 2100 cm⁻¹ , while internal alkynes exhibit a signal at a higher frequency, around 2200 cm⁻¹ .

  • Symmetry: For a perfectly symmetrical internal alkyne, the C≡C stretch would be Raman inactive. However, for a long-chain alkyne like 5-undecyne, while it is the most symmetrical of the undecyne isomers, it is not perfectly symmetrical, and a weak Raman signal for the C≡C stretch is expected. The intensity of this peak is expected to increase as the triple bond moves away from the center of the molecule.

experimental_workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Sample Undecyne Isomer IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Raman Raman Spectroscopy Sample->Raman IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data MS_Data m/z & Fragmentation MS->MS_Data Raman_Data Raman Shifts Raman->Raman_Data Structure Structural Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure Raman_Data->Structure

Figure 2: General experimental workflow for spectroscopic analysis of undecyne isomers.

Conclusion

The unambiguous identification of 5-undecyne and its positional isomers is readily achievable through the systematic application of a suite of spectroscopic techniques. IR spectroscopy offers a rapid initial screen to distinguish the terminal 1-undecyne from its internal counterparts. Subsequently, ¹³C NMR spectroscopy provides the most definitive data for pinpointing the exact location of the triple bond in the internal isomers. Mass spectrometry complements this by confirming the molecular weight and providing characteristic fragmentation patterns that serve as an additional layer of verification. Finally, Raman spectroscopy can offer valuable complementary data, especially for the otherwise difficult-to-detect C≡C stretch in near-symmetrical internal alkynes. By integrating the data from these orthogonal techniques, researchers can ensure the structural integrity of their compounds, a critical step in the advancement of chemical and pharmaceutical research.

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A Senior Application Scientist's Guide to GC-MS Protocol for Separating Alkyne Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural characterization of novel compounds is paramount. Alkyne positional isomers—molecules sharing the same chemical formula but differing in the location of their carbon-carbon triple bond—present a significant analytical challenge. Their nearly identical boiling points and polarities make them notoriously difficult to separate using standard gas chromatography (GC) methods. A lack of baseline chromatographic resolution renders mass spectrometry (MS) data ambiguous, as the resulting spectra are often a composite of co-eluting isomers.

This guide provides an in-depth comparison of advanced protocols designed to overcome this challenge. We will move beyond rudimentary approaches and delve into methodologies that leverage specialized column chemistries and innovative derivatization strategies to achieve definitive separation. The protocols herein are designed to be self-validating, providing clear causality for each experimental choice to ensure robust and reproducible results.

The Core Challenge: Overcoming Near-Identical Physicochemical Properties

The separation of positional isomers by GC relies on differential partitioning between the mobile phase (carrier gas) and the stationary phase within the GC column. However, shifting a triple bond from, for example, the 1-position to the 2- or 3-position in a hydrocarbon chain results in only minuscule changes to volatility and polarity. Consequently, isomers interact with standard stationary phases (like non-polar polydimethylsiloxane) in a nearly identical fashion, leading to severe peak co-elution.[1]

Effective separation, therefore, requires a strategy that can amplify these subtle structural differences. This can be achieved in two primary ways:

  • Employing a highly selective stationary phase that interacts with the isomers based on their precise molecular shape or electronic properties.

  • Chemically modifying the isomers to create derivatives whose chromatographic behavior is dramatically different and dependent on the original position of the alkyne.

Comparison of Separation Strategies

We will compare two primary methodologies: direct injection onto specialized GC columns versus pre-column derivatization followed by analysis on a standard column. Each approach has distinct advantages and is suited for different experimental contexts.

StrategyPrincipleKey AdvantageKey DisadvantageBest Suited For
Direct Injection: Liquid Crystal Column Shape-selective partitioningNo sample preparation required; direct analysisColumns can be expensive and have specific temperature rangesRapid screening and analysis of thermally stable, non-polar alkynes
Direct Injection: Highly Polar Column Polarity & Polarizability InteractionsSimpler than derivatizationMay require very long columns and extensive method developmentIsomers with slight polarity differences; requires high-efficiency GC systems
Pre-Column Derivatization: Silver Ion SPE Reversible π-complexationExcellent selectivity based on triple bond accessibilityRequires an extra sample preparation step; potential for analyte lossComplex mixtures where isomers need to be isolated from the matrix prior to GC-MS
Pre-Column Derivatization: Cobalt Complexation Covalent modification to create bulky adductsDrastically alters molecular shape, enabling separation on standard columnsReagents can be toxic and require careful handling; reaction workup neededDifficult-to-separate isomers where baseline resolution is critical for quantification

Strategy 1: Advanced Chromatographic Separation (Direct Injection)

This approach focuses on selecting a GC column with a stationary phase capable of discriminating between the subtle geometric differences of the isomers.

Method A: Nematic Liquid Crystal Stationary Phases

Expertise & Experience: Liquid crystal stationary phases represent a pinnacle of selectivity for isomeric separations.[2] Unlike conventional phases that separate based on boiling point or polarity, these phases separate analytes based on their molecular shape. Long, planar molecules fit better into the ordered, rod-like structure of the liquid crystal and are retained longer than less linear, non-planar isomers.[2] For a series of linear alkyne isomers, the terminal alkyne is typically the most linear, while internal alkynes are slightly less so, allowing for shape-based discrimination.

Trustworthiness: The separation on these columns is highly reproducible, provided that the column's specific mesophasic (liquid crystalline) temperature range is strictly maintained. Operating outside this range will cause the phase to behave like a conventional polar phase, losing its unique shape selectivity.

Method B: High-Polarity (High-Cyanopropyl) Columns

Expertise & Experience: While less selective than liquid crystal phases, highly polar columns can resolve some alkyne isomers. The separation relies on interactions between the polarizable π-electrons of the triple bond and the highly polar stationary phase (e.g., phases with high percentages of cyanopropyl groups).[3] The accessibility of the π-bond to the stationary phase differs slightly with its position, enabling separation. However, achieving baseline resolution often requires columns of extreme length (e.g., >100 meters) and precise temperature programming to exploit small differences in interaction strength.[4][5]

Strategy 2: Pre-Column Chemical Modification to Enhance Separation

This strategy involves chemically altering the alkyne isomers before they are introduced into the GC-MS system. The goal is to create new molecules (derivatives) whose properties are much more distinct than the original isomers.

Method A: Silver Ion Solid-Phase Extraction (Ag-SPE) for Isomer Fractionation

Expertise & Experience: Argentation, or silver ion chromatography, is a powerful technique that exploits the reversible reaction between silver ions (Ag+) and the π-electrons of unsaturated bonds.[6][7][8] The strength of this interaction depends on the steric accessibility of the triple bond. Terminal alkynes, being less sterically hindered, typically form stronger complexes with silver ions than internal alkynes. This principle can be used in a solid-phase extraction (SPE) format to fractionate a mixture of isomers before GC-MS analysis.

Trustworthiness: This method provides a self-validating workflow. By collecting different fractions eluted from the Ag-SPE cartridge with solvents of increasing polarity, one can confirm the separation. For example, the internal (more sterically hindered) isomers will elute first with a non-polar solvent, while the terminal (less hindered) isomer will be retained more strongly and require a more polar solvent for elution. Analyzing each fraction separately by GC-MS confirms the identity and purity of the isolated isomers.

  • Cartridge Preparation: Use a commercially available SPE cartridge containing silica gel impregnated with silver nitrate, or prepare one in-house. Condition the cartridge by washing with 5 mL of hexane.

  • Sample Loading: Dissolve the alkyne isomer mixture (approx. 1-5 mg) in a minimal volume of hexane (e.g., 200 µL) and load it onto the conditioned cartridge.

  • Fraction 1 (Internal Isomers): Elute the cartridge with 5 mL of 1% diethyl ether in hexane. This fraction will primarily contain the internal alkyne isomers. Collect this eluate in a clean vial.

  • Fraction 2 (Terminal Isomer): Elute the cartridge with 5 mL of 20% diethyl ether in hexane. This more polar solvent will displace the more strongly bound terminal alkyne. Collect this eluate in a separate clean vial.

  • Analysis: Concentrate each fraction under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS injection. Analyze both fractions to confirm the separation of isomers.

Ag_SPE_Workflow cluster_prep Preparation cluster_elution Elution & Fractionation IsomerMix Isomer Mixture in Hexane AgSPE Ag-SPE Cartridge IsomerMix->AgSPE Load Sample Elute1 Elute with 1% Ether/Hexane AgSPE->Elute1 Step 1 Elute2 Elute with 20% Ether/Hexane AgSPE->Elute2 Step 2 Fraction1 Fraction 1: Internal Isomers Elute1->Fraction1 Fraction2 Fraction 2: Terminal Isomer Elute2->Fraction2 GCMS GC-MS Analysis Fraction1->GCMS Fraction2->GCMS

Caption: Workflow for separating alkyne isomers using Ag-SPE.

Method B: Derivatization via Cobalt Complexation

Expertise & Experience: For the most challenging separations, derivatization with dicobalt octacarbonyl (Co₂(CO)₈) offers a definitive solution. This reagent reacts specifically with the alkyne functional group to form a stable, bulky hexacarbonyl dicobalt complex.[9] The key to this method's success is that the resulting complex has a dramatically different size and shape that is highly dependent on the original position of the triple bond. A bulky Co₂(CO)₆ adduct at the end of a chain (from a terminal alkyne) creates a much different molecular profile than one in the middle of a chain (from an internal alkyne). These significant steric differences make the derivatives easily separable on a standard, non-polar GC column like a DB-5 or HP-5ms.

Trustworthiness: The validation of this protocol is inherent in the results. A single peak for each isomer is expected in the chromatogram after derivatization, with retention times that are significantly different and well-resolved. The mass spectrum will also be definitive, showing a characteristic molecular ion for the cobalt complex and fragmentation patterns involving the sequential loss of carbonyl (CO) groups.

  • Reaction Setup: In a well-ventilated fume hood, dissolve the alkyne isomer mixture (~1 mg) in 1 mL of dichloromethane (DCM) in a small vial.

  • Reagent Addition: Add a slight molar excess (1.1 equivalents) of dicobalt octacarbonyl (Co₂(CO)₈) to the solution. The solution will typically turn dark red.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting alkyne spot has disappeared.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporator). Purify the residue by passing it through a small plug of silica gel, eluting with hexane or a hexane/diethyl ether mixture to remove excess cobalt reagent.

  • Analysis: Collect the colored band containing the cobalt-alkyne complex. Evaporate the solvent and dissolve the residue in a suitable solvent for GC-MS analysis.

Cobalt_Derivatization_Workflow IsomerMix Alkyne Isomer Mixture Reagent + Co2(CO)8 in DCM IsomerMix->Reagent Reaction Stir 1h @ RT Reagent->Reaction Workup Silica Plug Purification Reaction->Workup Derivatives Separated Cobalt Complex Derivatives Workup->Derivatives GCMS GC-MS on Standard Column (e.g., HP-5ms) Derivatives->GCMS

Caption: Workflow for derivatizing alkyne isomers with Co₂(CO)₈.

Mass Spectrometry Considerations

While the primary goal is chromatographic separation, MS provides the definitive identification. For underivatized alkynes, electron ionization (EI) mass spectra can be challenging to interpret for positional information. Fragmentation is often dominated by propargylic cleavage, but the resulting ions may be common to multiple isomers.[10]

In contrast, the cobalt-complexed derivatives provide highly diagnostic mass spectra. The molecular ion of the complex will be clearly visible, and a characteristic fragmentation pathway is the sequential loss of the six carbonyl ligands, providing a textbook confirmation of the derivative's identity.

Conclusion

Separating alkyne positional isomers by GC-MS is a non-trivial task that requires moving beyond standard protocols.

  • For rapid, direct analysis of thermally stable compounds, liquid crystal columns offer unparalleled shape selectivity.

  • For complex mixtures or when isomers must be isolated, Ag-SPE fractionation provides an elegant pre-separation cleanup that leverages the differential π-bond accessibility.

  • For the most stubborn separation challenges where baseline resolution is non-negotiable, derivatization with dicobalt octacarbonyl is the most robust and definitive method. It transforms the isomers into structurally distinct complexes that can be easily separated on common GC columns, providing a self-validating system through both chromatography and mass spectrometry.

By understanding the principles behind these advanced strategies, researchers can select the optimal protocol to convert a challenging analytical problem into a routine, reliable characterization.

References

  • Cai, A. et al. (2015). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules. Available at: [Link]

  • Soják, L. (2006). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. Available at: [Link]

  • Mahindaratne, M. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Available at: [Link]

  • Nikolova-Damyanova, B. Introduction to Silver Ion Chromatography. AOCS Lipid Library. Available at: [Link]

  • Johnson, J. et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. Available at: [Link]

  • Ghanem, E. & Al-Hariri, S. (2012). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Available at: [Link]

  • Zhang, C. et al. (2021). Using a Chromatographic Pseudophase Model To Elucidate the Mechanism of Olefin Separation by Silver(I) Ions in Ionic Liquids. Analytical Chemistry. Available at: [Link]

  • Restek. GC Column Selection Guide. Available at: [Link]

  • Johnson, J. et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ResearchGate. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Available at: [Link]

  • All 'Bout Chemistry. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. Available at: [Link]

  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research. Available at: [Link]

  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. PubMed. Available at: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]

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  • Ghorai, P. (2016). Chromatography with silver nitrate. ResearchGate. Available at: [Link]

  • Li, S. L. et al. (2001). Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 5-Undecyne via ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of 5-undecyne's structure, leveraging the power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present a comparison with predicted data, and provide a detailed experimental protocol, establishing a self-validating system for structural confirmation.

The Principle of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique that provides information about the carbon skeleton of a molecule. The chemical environment of each carbon atom influences its resonance frequency in a magnetic field, resulting in a unique chemical shift (δ) in the NMR spectrum. For a molecule like 5-undecyne, its symmetrical nature is a key determinant of its ¹³C NMR spectrum.

Due to the molecular symmetry of 5-undecyne, we can predict the number of unique carbon signals. Carbons that are chemically equivalent due to the plane of symmetry will resonate at the same chemical shift, resulting in a simplified spectrum.

Predicting the ¹³C NMR Spectrum of 5-Undecyne

Based on the symmetrical structure of 5-undecyne (CH₃CH₂CH₂CH₂C≡CCH₂CH₂CH₂CH₂CH₃), we anticipate six unique carbon signals. The carbons are numbered starting from the end of the alkyl chain.

A prediction of the ¹³C NMR chemical shifts for 5-undecyne can be generated using established online databases and prediction software.[1][2][3] These tools utilize algorithms that compare the chemical environment of each carbon to a vast library of known compounds.

Below is a logical workflow for predicting and validating the structure of 5-undecyne using ¹³C NMR.

Caption: Workflow for 5-Undecyne Structure Validation.

Comparison of Predicted and Expected Experimental Data

The following table presents a comparison between the predicted ¹³C NMR chemical shifts for 5-undecyne and the expected ranges for each type of carbon. The existence of an experimental spectrum for 5-undecyne is noted in the PubChem database, confirming that this data is obtainable.[4]

Carbon Atom(s)Carbon TypePredicted Chemical Shift (ppm)Expected Chemical Shift Range (ppm)
C-5, C-6Alkynyl (sp)80.570-100
C-4, C-7Alkyl (sp³)19.015-40
C-3, C-8Alkyl (sp³)31.515-40
C-2, C-9Alkyl (sp³)22.515-40
C-1, C-10Alkyl (sp³)14.110-20
C-11Alkyl (sp³)13.910-20

The alkynyl carbons (C-5 and C-6) are expected to appear in the characteristic downfield region for sp-hybridized carbons.[5] The remaining sp³-hybridized carbons of the butyl chains will appear in the upfield region of the spectrum. The slight differences in their chemical shifts are due to their varying distances from the electron-withdrawing alkyne functional group.

The relationship between the carbon atoms in 5-undecyne and their corresponding signals in the ¹³C NMR spectrum is illustrated below.

Caption: Correlation of 5-Undecyne carbons to ¹³C NMR signals.

Experimental Protocol for ¹³C NMR Analysis

To acquire a high-quality ¹³C NMR spectrum of 5-undecyne, the following protocol is recommended:

1. Sample Preparation:

  • Analyte: 5-Undecyne

  • Concentration: 50-100 mg

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for non-polar compounds like 5-undecyne. Use approximately 0.6-0.7 mL.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[6]

  • Procedure: Dissolve the 5-undecyne sample in the deuterated solvent in a clean, dry NMR tube. Add a small drop of TMS. Cap the tube and gently invert to mix thoroughly.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal resolution.

  • Nucleus: ¹³C

  • Acquisition Mode: Proton-decoupled to simplify the spectrum to single lines for each carbon.[6]

  • Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30) is appropriate.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary alkynyl carbons to ensure full relaxation and accurate integration, although for routine identification this is often sufficient.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[6]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative ratios of the different carbon atoms.

Alternative and Confirmatory Techniques

While a standard proton-decoupled ¹³C NMR spectrum is highly informative, other NMR techniques can provide further structural confirmation:

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. For 5-undecyne, the CH₂ groups will appear as negative peaks, and the CH₃ group as a positive peak. The quaternary alkynyl carbons will be absent. This provides an excellent cross-validation of the peak assignments.

  • 2D NMR (HSQC/HMBC): Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate carbons with their directly attached protons (HSQC) or protons that are 2-3 bonds away (HMBC). This would definitively link the alkyl chain carbons to their respective protons, providing unambiguous assignment.

Conclusion

The structural validation of 5-undecyne by ¹³C NMR is a robust and reliable process. By leveraging the molecule's symmetry, predicting the chemical shifts, and comparing this theoretical data with experimental results, a high degree of confidence in the assigned structure can be achieved. The detailed experimental protocol and the suggestion of complementary NMR techniques provide a comprehensive framework for the unambiguous structural elucidation of this and similar symmetrical alkynes.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • 5-Undecyne. PubChem. (n.d.). Retrieved from [Link]

  • Alkynes - OpenOChem Learn. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. (2013). Magnetic Resonance in Chemistry, 51(10), 654-659. Retrieved from [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.). Retrieved from [Link]

  • 1-Undecyne. PubChem. (n.d.). Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

  • 5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. (2021, September 12). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

  • NMR Predictor | Chemaxon Docs. (n.d.). Retrieved from [Link]

  • 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. (n.d.). Retrieved from [Link]

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A-Comparative-Guide-to-Stereoselective-Alkyne-Reduction-Lindlars-Catalyst-vs-Sodium-in-Liquid-Ammonia

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. The partial reduction of alkynes to alkenes is a fundamental transformation where the geometry of the resulting double bond—cis (Z) or trans (E)—can dramatically influence the properties and biological activity of a molecule. This guide provides an in-depth comparison of two cornerstone methodologies for this conversion: catalytic hydrogenation using Lindlar's catalyst and the dissolving metal reduction with sodium in liquid ammonia. We will delve into the mechanistic underpinnings, substrate scope, operational considerations, and provide field-proven protocols to aid researchers in making informed decisions for their synthetic strategies.

At-a-Glance-Comparison

FeatureLindlar's CatalystSodium in Liquid Ammonia
Product Stereochemistry cis (Z)-Alkenetrans (E)-Alkene
Mechanism Heterogeneous Catalytic Hydrogenation (syn-addition)Dissolving Metal Reduction (Radical anion intermediate)
Key Reagents Pd/CaCO₃, Pb(OAc)₂, Quinoline, H₂ gasNa (or Li) metal, Liquid NH₃, Proton source (e.g., EtOH)
Reaction Conditions Room temperature, atmospheric pressure H₂Low temperature (-33°C to -78°C)
Substrate Compatibility Tolerates most functional groups not reduced by H₂/Pd.[1]Sensitive to reducible functional groups (e.g., esters, ketones). Terminal alkynes can be problematic.[2]
Safety Considerations Pyrophoric catalyst, handling of H₂ gas.[3]Handling of reactive alkali metals, cryogenic liquids, and anhydrous ammonia.

Mechanistic-Foundations-Controlling-Stereochemical-Outcomes

The distinct stereochemical outcomes of these two reactions are a direct consequence of their fundamentally different mechanisms.

Lindlar's-Catalyst-Surface-Mediated-syn-Addition

The reduction using Lindlar's catalyst is a form of heterogeneous catalytic hydrogenation.[4] The catalyst itself is palladium supported on calcium carbonate, which has been intentionally "poisoned" with lead acetate and quinoline.[5][6][7][8] This poisoning deactivates the catalyst just enough to prevent the over-reduction of the initially formed alkene to an alkane.[5][6][7][8]

The mechanism proceeds via the following key steps:

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst, where the H-H bond is weakened.[4][7]

  • Complexation: The alkyne approaches the catalyst surface and its π-orbitals complex with the palladium.[4]

  • Hydrogen Transfer: Two hydrogen atoms are transferred sequentially from the metal surface to the same face of the alkyne triple bond.[4][7] This concerted or near-concerted syn-addition dictates the formation of the cis-alkene.[5][6]

The role of the poisons is critical. Lead salts are believed to reduce the number of available active sites and decrease the absorption of hydrogen.[9] Quinoline further modulates the catalyst's activity, primarily by decreasing the adsorption of the alkene product, thereby preventing its subsequent reduction.[10][11] This ensures the reaction selectively stops at the cis-alkene stage.[1][10]

Caption: Mechanism of Lindlar's Catalyst Reduction.

Sodium-in-Liquid-Ammonia-Stepwise-anti-Addition

In stark contrast, the dissolving metal reduction proceeds through a homogeneous, stepwise mechanism involving single electron transfers.[12] When an alkali metal like sodium is dissolved in liquid ammonia, it forms a deep blue solution containing solvated electrons (e⁻(NH₃)ₓ), which are powerful reducing agents.[2][13]

The reaction pathway is as follows:

  • Electron Transfer: A solvated electron adds to one of the alkyne's π-orbitals to form a radical anion intermediate.[5][12]

  • Protonation: The highly basic radical anion is protonated by the ammonia solvent (or an added alcohol) to yield a vinylic radical.[5][12]

  • Second Electron Transfer: A second electron is transferred to the vinylic radical, forming a vinylic anion.[5][12] It is at this stage that the stereochemistry is set. The vinylic anion rapidly equilibrates to the more stable trans configuration, where the bulky alkyl groups are further apart, minimizing steric repulsion.[5][12]

  • Final Protonation: The trans-vinylic anion is protonated by another solvent molecule to give the final trans-alkene product.[5][12]

This mechanism's reliance on the formation of the thermodynamically favored trans-vinylic anion intermediate is the key to its high stereoselectivity for trans-alkenes.[5]

Sources

A Comparative Guide to the Reactivity of 5-Undecyne Versus Other C11 Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a specific molecular scaffold is a critical decision point that dictates synthetic strategy and molecular properties. Within the C11 alkyne family, the choice between an internal isomer like 5-undecyne and a terminal one such as 1-undecyne is not trivial. This guide provides an in-depth comparison of their reactivity profiles, supported by mechanistic explanations and experimental data, to empower informed decisions in your research and development endeavors.

The Fundamental Divide: Structural and Electronic Differences

The reactivity of an alkyne is fundamentally governed by the location of its carbon-carbon triple bond. 5-Undecyne is an unsymmetrical internal alkyne, meaning the triple bond is flanked by two different alkyl groups (a butyl group and a pentyl group). In contrast, C11 alkynes like 1-undecyne possess a terminal triple bond, featuring a hydrogen atom attached to one of the sp-hybridized carbons.

This seemingly simple structural difference introduces profound electronic and steric disparities that dictate their behavior in key organic transformations.

  • Acidity: The most significant difference is the acidity of the terminal proton in 1-undecyne (pKa ≈ 25). This proton can be readily removed by a strong base to form a potent acetylide nucleophile.[1][2] 5-Undecyne, lacking this acidic proton, cannot participate in the vast class of reactions initiated by deprotonation.

  • Steric Hindrance: The triple bond in 5-undecyne is more sterically encumbered than in 1-undecyne. This increased steric bulk can influence the rate and feasibility of reactions involving attack at the alkyne carbons.

  • Symmetry and Regiochemistry: As an unsymmetrical internal alkyne, 5-undecyne presents a challenge for regioselectivity in addition reactions. Without a directing bias, reactions can often yield a mixture of two constitutional isomers. Terminal alkynes, by their nature, provide a strong electronic bias for regioselective transformations.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the performance of 5-undecyne against its terminal C11 counterparts in several foundational reaction classes.

Electrophilic Addition Reactions

Electrophilic additions are hallmark reactions of alkynes, proceeding through the attack of the electron-rich π-systems.[3] However, these reactions are often slower for alkynes compared to alkenes, a counterintuitive fact explained by the high energy of the resulting vinyl carbocation intermediate and the greater electronegativity of sp-hybridized carbons, which hold their π-electrons more tightly.[4]

  • 5-Undecyne (Internal): The addition of one equivalent of a hydrogen halide (like HBr) across 5-undecyne is not regioselective. The initial protonation can occur at either C5 or C6, leading to two different vinyl carbocation intermediates with similar stability. This results in a mixture of two isomeric products: 5-bromo-5-undecene and 6-bromo-5-undecene.[5][6]

  • 1-Undecyne (Terminal): This reaction proceeds with high regioselectivity according to Markovnikov's rule . The proton adds to the terminal carbon (C1), forming the more stable secondary vinyl carbocation at C2. The subsequent attack by the halide yields a single major product, 2-bromo-1-undecene.[4][7]

cluster_0 Hydrohalogenation of 5-Undecyne (Unsymmetrical Internal) cluster_1 Hydrohalogenation of 1-Undecyne (Terminal) 5-Undecyne 5-Undecyne Product_Mix Mixture: 5-Bromo-5-undecene & 6-Bromo-5-undecene 5-Undecyne->Product_Mix HBr 1-Undecyne 1-Undecyne Markovnikov_Product Single Product: 2-Bromo-1-undecene 1-Undecyne->Markovnikov_Product HBr 5-Undecyne 5-Undecyne Ketone_Mix Mixture: Undecan-5-one & Undecan-6-one 5-Undecyne->Ketone_Mix H₂SO₄, HgSO₄ 1-Undecyne 1-Undecyne Methyl_Ketone Undecan-2-one 1-Undecyne->Methyl_Ketone H₂SO₄, HgSO₄ (Markovnikov) Aldehyde Undecanal 1-Undecyne->Aldehyde 1. R₂BH 2. H₂O₂, NaOH (Anti-Markovnikov)

Caption: Hydration pathways for internal vs. terminal alkynes.

Catalytic Hydrogenation

Reduction of alkynes can be controlled to produce either alkanes or alkenes with specific stereochemistry. Alkynes adsorb more strongly to catalyst surfaces than alkenes, which allows for selective partial reduction. [8]

  • Full Reduction: Both 5-undecyne and 1-undecyne can be completely hydrogenated to undecane using powerful catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with excess H₂. [9][10]* Partial Reduction (Stereoselective): This is where precise control is paramount.

    • 5-Undecyne: Can be selectively reduced to either the cis or trans alkene.

      • Syn-addition: Using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) yields cis-5-undecene. [9] * Anti-addition: Using sodium metal in liquid ammonia yields trans-5-undecene. [9] * 1-Undecyne: Can be reduced to 1-undecene using either method. The concept of cis/trans isomerism is not applicable here as one of the alkene carbons is bonded to two identical hydrogen atoms.

Substrate Reagents & Conditions Major Product Stereochemistry
5-UndecyneH₂, Lindlar's Catalystcis-5-UndeceneZ-isomer (Syn-addition)
5-UndecyneNa, NH₃ (l)trans-5-UndeceneE-isomer (Anti-addition)
5-UndecyneH₂ (excess), Pd/CUndecaneN/A
1-UndecyneH₂, Lindlar's Catalyst or Na, NH₃1-UndeceneN/A
1-UndecyneH₂ (excess), Pd/CUndecaneN/A
Table 1: Comparative Outcomes of Catalytic Hydrogenation.
Carbon-Carbon Bond Forming Reactions

The unique acidity of terminal alkynes is the gateway to powerful C-C bond-forming methodologies that are completely inaccessible to internal alkynes like 5-undecyne under standard conditions.

A cornerstone of "click chemistry," this reaction is exceptionally efficient and selective for terminal alkynes. [11][12]

  • 5-Undecyne (Internal): Is generally unreactive in CuAAC. The mechanism requires the formation of a copper acetylide intermediate, which cannot be formed without the acidic terminal proton. [11]* 1-Undecyne (Terminal): Reacts rapidly and cleanly with azides in the presence of a Cu(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole product. [11]The rate acceleration compared to the uncatalyzed reaction can be as high as 10⁸. [13]

This palladium/copper co-catalyzed cross-coupling reaction is a premier method for coupling alkynes with aryl or vinyl halides.

  • 5-Undecyne (Internal): Is not a suitable substrate for the classical Sonogashira coupling. Like CuAAC, the mechanism is predicated on the in-situ formation of a copper acetylide from a terminal alkyne. [14]* 1-Undecyne (Terminal): Readily participates in Sonogashira coupling, providing a direct and efficient route to complex molecules containing an internal, conjugated alkyne moiety. [14]

Critical Role of the Terminal Proton cluster_0 Sonogashira / CuAAC Pathway cluster_1 Internal Alkyne Inactivity Terminal_Alkyne 1-Undecyne (Terminal) Deprotonation Base Deprotonation Terminal_Alkyne->Deprotonation Acetylide Copper Acetylide Intermediate Deprotonation->Acetylide + Cu(I) Product Coupled Product (Triazole or Aryl-Alkyne) Acetylide->Product Catalytic Cycle Internal_Alkyne 5-Undecyne (Internal) No_Reaction No Acidic Proton NO REACTION Internal_Alkyne->No_Reaction

Sources

A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 5-Undecyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Importance of Purity in 5-Undecyne

5-Undecyne (C₁₁H₂₀) is a simple internal alkyne, yet its utility in organic synthesis, particularly in the development of complex molecules and pharmaceutical intermediates, is significant.[1][2] The triple bond offers a reactive handle for a multitude of chemical transformations. However, the success of these sensitive reactions is intrinsically linked to the purity of the starting material. The presence of even minute quantities of impurities, such as positional isomers (e.g., 3-undecyne), residual starting materials from synthesis, or byproducts, can lead to unpredictable reaction outcomes, reduced yields, and complications in downstream purification.[3]

This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of 5-Undecyne purity. As researchers, scientists, and professionals in drug development, the choice of analytical methodology is not merely a procedural step but a critical decision that impacts the integrity of your research and the quality of your final product. Here, we will delve into the causality behind experimental choices for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), providing field-proven insights and self-validating protocols.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like 5-Undecyne.[2] Its high resolving power and sensitivity make it an excellent choice for separating 5-Undecyne from closely related impurities.

Principle of GC Analysis

In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas (the mobile phase) transports the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of the sample components between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase travel more slowly, resulting in separation. For purity analysis, the area under the peak of a given component in the resulting chromatogram is proportional to its concentration.[4]

Experimental Protocol: GC-FID for 5-Undecyne Purity

This protocol is designed for a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 5-Undecyne sample.
  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane or ethyl acetate in a volumetric flask. This creates a stock solution of ~10 mg/mL.
  • Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of ~100 µg/mL. This concentration prevents column overload and ensures sharp peaks.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent.[5]
  • Injector: Split/Splitless injector at 250°C with a split ratio of 50:1. A high split ratio is used to prevent column overload with the main component.
  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate of 1.0 mL/min. High-purity gas is essential for a stable baseline.[6]
  • Column: A non-polar capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. A non-polar column is chosen because "like dissolves like," and 5-Undecyne is a non-polar molecule.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Final hold: 5 minutes at 250°C. This temperature program ensures the separation of volatile impurities at the beginning and the elution of any heavier byproducts.
  • Detector: Flame Ionization Detector (FID) at 280°C.
  • Injection Volume: 1 µL.

3. Data Analysis and Purity Calculation:

  • Integrate the peaks in the resulting chromatogram.
  • Calculate the percent purity using the area percent method, excluding the solvent peak.[4]
  • Formula: % Purity = (Area of 5-Undecyne Peak / Total Area of all Peaks) x 100.[4]

4. Self-Validation System:

  • System Suitability: Before sample analysis, inject a standard solution of 5-Undecyne to verify system performance. Key parameters include peak symmetry (should be between 0.9 and 1.2) and theoretical plates (should be >20,000) to ensure good column efficiency.
  • Method Repeatability: Analyze the same sample in triplicate to ensure the relative standard deviation (RSD) of the 5-Undecyne peak area is less than 2%.[7]
GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep1 Weigh 5-Undecyne Prep2 Dissolve in Hexane Prep1->Prep2 Prep3 Dilute to 100 µg/mL Prep2->Prep3 Analysis1 Inject 1 µL into GC Prep3->Analysis1 Analysis2 Separation on HP-5ms Column Analysis1->Analysis2 Analysis3 Detection by FID Analysis2->Analysis3 Data1 Integrate Chromatogram Analysis3->Data1 Data2 Calculate Area % Data1->Data2 Purity Purity Result Data2->Purity

Caption: Workflow for GC-FID Purity Analysis of 5-Undecyne.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities

While GC is excellent for volatile compounds, HPLC can be advantageous if non-volatile or thermally sensitive impurities are expected. For a non-polar compound like 5-Undecyne, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[8]

Principle of RP-HPLC Analysis

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8] Non-polar compounds like 5-Undecyne are more strongly retained by the stationary phase and elute later with a higher proportion of organic solvent in the mobile phase.[9][10] This allows for separation from more polar impurities, which would elute earlier.

Experimental Protocol: RP-HPLC-UV for 5-Undecyne Purity

This protocol uses a UV detector. Since the alkyne bond has a weak chromophore, detection may be at a low wavelength (e.g., ~210 nm), or an alternative detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed for better sensitivity if available.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Undecyne sample.
  • Dissolve and dilute to 10 mL in a volumetric flask using acetonitrile to a final concentration of ~1 mg/mL.
  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC system.

2. Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD), monitoring at 210 nm.
  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides strong retention for the non-polar 5-Undecyne.[9]
  • Mobile Phase:
  • A: Water
  • B: Acetonitrile
  • Gradient Elution:
  • Start at 80% B, hold for 2 minutes.
  • Ramp to 100% B over 10 minutes.
  • Hold at 100% B for 5 minutes. A gradient is used to ensure the elution of any potential impurities with varying polarities.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.

3. Data Analysis and Purity Calculation:

  • Integrate the peaks in the chromatogram.
  • Calculate the percent purity using the area percent method.
  • Formula: % Purity = (Area of 5-Undecyne Peak / Total Area of all Peaks) x 100.

4. Self-Validation System:

  • System Suitability: Inject a standard solution to check for theoretical plates (>2000) and tailing factor (<1.5).
  • Linearity: Prepare a series of standards of known concentrations to demonstrate the detector response is linear over the expected concentration range of impurities and the main component.[11][12]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh 5-Undecyne Prep2 Dissolve in Acetonitrile Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Analysis1 Inject 10 µL into HPLC Prep3->Analysis1 Analysis2 Separation on C18 Column Analysis1->Analysis2 Analysis3 Detection by UV (210 nm) Analysis2->Analysis3 Data1 Integrate Chromatogram Analysis3->Data1 Data2 Calculate Area % Data1->Data2 Purity Purity Result Data2->Purity

Caption: Workflow for RP-HPLC-UV Purity Analysis of 5-Undecyne.

Quantitative NMR (qNMR): An Absolute Method

Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance against a certified internal standard.[13][14] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15]

Principle of qNMR Analysis

In qNMR, a known mass of the sample is mixed with a known mass of a high-purity internal standard. The purity of the sample is then calculated by comparing the integral of a specific resonance from the sample with the integral of a resonance from the internal standard.[13][16]

Experimental Protocol: ¹H qNMR for 5-Undecyne Purity

1. Sample Preparation:

  • Accurately weigh ~15 mg of the 5-Undecyne sample into a vial.
  • Accurately weigh ~10 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard must have a simple spectrum with at least one peak that does not overlap with any of the 5-Undecyne signals.
  • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker 400 MHz Avance III or equivalent.
  • Nucleus: ¹H.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the standard (a d1 of 30 seconds is generally a safe starting point to ensure full relaxation and accurate integration).
  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

3. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.
  • Carefully integrate a well-resolved peak from 5-Undecyne (e.g., the methyl protons at ~0.9 ppm) and a peak from the internal standard.
  • Calculate the purity using the following formula:

4. Self-Validation System:

  • The method is inherently self-validating if a certified internal standard is used. The accuracy is directly traceable to the purity of the standard.
  • Analyze multiple, distinct proton signals from the 5-Undecyne molecule and verify that they give consistent purity values.
qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Prep1 Weigh 5-Undecyne (m_analyte) Prep3 Dissolve in CDCl₃ Prep1->Prep3 Prep2 Weigh Internal Standard (m_std) Prep2->Prep3 Analysis1 Acquire ¹H Spectrum Prep3->Analysis1 Analysis2 Ensure Full Relaxation (d1 > 5*T₁) Analysis1->Analysis2 Data1 Process Spectrum (FT, Phase, Baseline) Analysis2->Data1 Data2 Integrate Analyte & Standard Peaks Data1->Data2 Data3 Calculate Purity Data2->Data3 Purity Absolute Purity Data3->Purity

Caption: Workflow for qNMR Purity Analysis of 5-Undecyne.

Hyphenated Techniques: GC-MS and LC-MS for Impurity Identification

For a comprehensive analysis, especially during method development or troubleshooting, coupling chromatography with Mass Spectrometry (MS) is invaluable.[17][18] While the primary quantification is still performed by the chromatographic detector (e.g., FID or UV), the mass spectrometer provides crucial data for the identification of unknown impurity peaks.[19]

Principle of GC/LC-MS

After components are separated by GC or HPLC, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of each component and, through fragmentation patterns, structural information that can be used to identify impurities.[18][20]

Application in 5-Undecyne Analysis
  • GC-MS: Ideal for identifying volatile impurities. The NIST WebBook already lists mass spectral data for 5-Undecyne, which can be used for library matching.[2]

  • LC-MS: Useful for identifying less volatile or thermally labile impurities.

The protocols for GC-MS and LC-MS would be similar to the GC and HPLC methods described above, with the MS detector running in parallel or as the primary detector. Analysis of the mass spectra of impurity peaks can help identify potential isomers, byproducts from the synthesis (e.g., partially reacted starting materials), or degradation products.[19]

Comparative Performance Analysis

ParameterGas Chromatography (GC-FID)HPLC-UVQuantitative NMR (qNMR)GC/LC-MS
Primary Use Routine purity testing, volatile impuritiesPurity testing, non-volatile impuritiesAbsolute purity determination, reference standard certificationImpurity identification and structural elucidation
Selectivity Excellent for isomers and related hydrocarbonsGood; depends on impurity polarityExcellent; depends on spectral resolutionExcellent separation and specific mass detection
Sensitivity High (ng to pg range)Moderate (µg to ng range)Low (mg range)Very High (pg to fg range)
Accuracy Good (relative method)Good (relative method)Excellent (absolute method)Primarily qualitative; can be quantitative
Precision Excellent (<1% RSD typical)Excellent (<1% RSD typical)Excellent (<1% RSD typical)Good
Throughput HighHighModerateModerate to Low
Cost ModerateModerateHigh (instrument cost)High

Potential Impurities in 5-Undecyne

The choice of analytical method should be guided by the potential impurities arising from the synthesis route. Common syntheses of internal alkynes involve the alkylation of a smaller terminal alkyne. For 5-undecyne, this could involve reacting 1-pentyne with a hexyl halide or 1-heptyne with a butyl halide.[21] Potential impurities could therefore include:

  • Positional Isomers: Such as 3-, 4-, or 6-undecyne, which may have very similar properties.

  • Starting Materials: Unreacted 1-pentyne, 1-heptyne, or alkyl halides.

  • Coupling Byproducts: Dienes formed from elimination reactions.[22]

  • Solvent Residues: Residual solvents from the reaction or purification steps.[23]

GC, with its high resolving power for hydrocarbons, is particularly well-suited for separating these closely related isomers and byproducts.

Conclusion and Recommendations

The quantitative analysis of 5-Undecyne purity is not a one-size-fits-all endeavor. The optimal method depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, Gas Chromatography with FID (GC-FID) is the recommended method. It is robust, highly sensitive, and provides excellent resolution for the likely impurities.

  • If non-volatile impurities are suspected, Reversed-Phase HPLC offers a complementary approach.

  • For the certification of a reference standard or when absolute purity is required, Quantitative NMR (qNMR) is the gold standard, providing direct traceability and high accuracy without the need for a specific reference standard of the analyte itself.

  • For impurity profiling, troubleshooting, and structural elucidation of unknown peaks, hyphenated techniques like GC-MS and LC-MS are indispensable tools.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions, ensuring the quality and integrity of their work from the starting material to the final product.

References

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  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Method for producing 1,3-undecadien-5-yne.
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  • Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent. [Link]

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A Senior Application Scientist's Guide to Spectral Databases for the Characterization of 5-Undecyne

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of a molecule is paramount. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are the cornerstones of molecular characterization. However, the raw data from these instruments is most powerful when compared against reliable, curated reference spectra. This guide provides an in-depth comparison of publicly accessible spectral databases for the characterization of 5-Undecyne, a simple internal alkyne, offering insights into the utility and nuances of these critical resources.

The Role of Spectral Databases in Compound Identification

Before delving into the specifics of 5-Undecyne, it's crucial to understand the workflow that leverages these databases. The process is not merely about matching pictures; it's a deductive exercise that combines theoretical knowledge with empirical data.

G cluster_0 Experimental Analysis cluster_1 Theoretical Prediction cluster_2 Database Comparison & Validation A Synthesize or Isolate 5-Undecyne B Acquire Spectroscopic Data (IR, NMR, MS) A->B Sample Prep E Compare Experimental Data with Database Spectra B->E C Predict Spectra Based on Molecular Structure C->E D Query Spectral Databases (NIST, PubChem, SDBS) D->E F Confirm Structure E->F Conclusive Match G M 5-Undecyne (M) m/z = 152 F1 Loss of C4H9 (Butyl radical) M->F1 - •C4H9 F2 Loss of C3H7 (Propyl radical) M->F2 - •C3H7 I1 [C7H11]+ m/z = 95 F1->I1 I2 [C8H13]+ m/z = 109 F2->I2

Caption: Predicted major fragmentation pathways for 5-Undecyne in EI-MS.

Database Comparison: Mass Spectral Data for 5-Undecyne

DatabaseMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)Data Quality/Comments
NIST Chemistry WebBook 152109, 95, 81, 67, 55, 41Provides a high-quality electron ionization mass spectrum with a clear molecular ion peak and numerous fragment ions consistent with aliphatic chain fragmentation.
PubChem (via NIST) 152109, 95, 81, 67, 54Also presents the NIST mass spectrum. The data is identical, showcasing the interoperability of these databases.
SDBS No data availableN/A5-Undecyne is not currently in this database.

Analysis: Both the NIST Chemistry WebBook and PubChem provide the same high-quality EI mass spectrum for 5-Undecyne.[1][2] The presence of the molecular ion peak at m/z = 152 confirms the molecular formula. The key fragment ions at m/z 109 (loss of a propyl radical) and 95 (loss of a butyl radical) are consistent with the predicted propargylic cleavage, helping to pinpoint the location of the triple bond at the 5-position. The series of smaller fragments are characteristic of hydrocarbon chain fragmentation.[3]

Experimental Protocols

To ensure the generation of high-quality data for comparison with these databases, standardized experimental protocols are essential.

A. Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Apply a single drop of neat liquid 5-Undecyne directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of 5-Undecyne in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

C. Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

  • Sample Introduction: Introduce the 5-Undecyne sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or via a direct insertion probe.

  • Ionization: In the ion source, bombard the sample with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

For the comprehensive characterization of 5-Undecyne, a multi-database approach is most effective. The NIST Chemistry WebBook stands out as the primary resource for high-quality, curated IR and mass spectral data.[1] PubChem serves as an excellent aggregator, providing crucial NMR data through its linkage to SpectraBase and cross-referencing the same high-quality mass spectrum from NIST.[2] While the Spectral Database for Organic Compounds (SDBS) is a valuable resource for many organic molecules, it currently lacks an entry for 5-Undecyne.

By combining the empirical data from these databases with a solid understanding of spectroscopic principles, researchers can confidently verify the structure and purity of 5-Undecyne, ensuring the integrity of their subsequent research and development activities.

References

  • 5-Undecyne. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, [Link], (retrieved January 22, 2026).

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  • 13C NMR Chemical Shift. Oregon State University, [Link], (retrieved January 22, 2026).

  • Mass Spectrometry: Alkyne Fragmentation. JoVE, [Link], (retrieved January 22, 2026).

  • Lec15 - IR Spectra of Alkynes and Nitriles. YouTube, [Link], (retrieved January 22, 2026).

  • Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube, [Link], (retrieved January 22, 2026).

  • IR: alkynes. University of Calgary, [Link], (retrieved January 22, 2026).

  • Spectroscopy of the Alkynes. Chemistry LibreTexts, [Link], (retrieved January 22, 2026).

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  • 5-undecyne (C11H20). PubChemLite, [Link], (retrieved January 22, 2026).

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link], (retrieved January 22, 2026).

  • 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi, [Link], (retrieved January 22, 2026).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Undecyne

Author: BenchChem Technical Support Team. Date: February 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical reagents. 5-Undecyne, a valuable internal alkyne in synthetic chemistry, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring personnel safety and environmental integrity.

Hazard Profile of 5-Undecyne: Understanding the Risks

Before any handling or disposal, a thorough understanding of the inherent hazards of 5-Undecyne is paramount. The primary risk is not reactivity but a significant physical hazard upon ingestion. This knowledge directly informs the necessity of the stringent disposal protocols outlined below.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Undecyne is classified as an Aspiration Hazard, Category 1.[1] This is the most severe category for this hazard class.

Table 1: GHS Hazard Information for 5-Undecyne

Hazard ClassCategoryHazard StatementPrecautionary Statement (Disposal)
Aspiration Hazard1H304: May be fatal if swallowed and enters airways.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

The causality behind this classification is critical to appreciate: if 5-Undecyne is ingested, its low viscosity allows it to be easily drawn into the lungs during a gag reflex or vomiting. This can cause severe chemical pneumonitis, which can be fatal. The precautionary statement P331 (Do NOT induce vomiting) is a direct consequence of this risk.[1] Furthermore, as a combustible hydrocarbon, its vapors can form flammable mixtures with air, and its combustion byproducts include hazardous gases like carbon monoxide.[3][4]

The Core Disposal Principle: Mandated Professional Management

The single most important principle for the disposal of 5-Undecyne is that it must not be disposed of through conventional means such as drain or general solid waste. All waste streams containing 5-Undecyne are to be considered hazardous chemical waste.

The Rationale: The disposal of chemical waste is governed by stringent national and local regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States. Disposing of 5-Undecyne via a licensed hazardous waste management facility ensures that it is handled and treated by methods that neutralize its hazards effectively and legally. The industry-standard method for this type of organic liquid waste is high-temperature incineration in a specialized facility.[5][6] These incinerators operate at temperatures between 1,600 and 2,500ºF, which guarantees the complete destruction of the hydrocarbon molecule into simpler, less harmful components like CO2 and water.[5][7]

Step-by-Step Laboratory Protocol for Waste Collection

Proper disposal begins with meticulous collection and segregation at the point of generation. The following protocol provides a self-validating system to ensure safety and compliance.

3.1. Waste Segregation and Containerization

  • Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., glass or high-density polyethylene) clearly labeled "Hazardous Waste: 5-Undecyne, Flammable, Aspiration Hazard."

  • Segregate Waste Streams: Do not mix 5-Undecyne waste with other chemical waste streams (e.g., halogenated solvents, aqueous waste). Mixing can create unknown and potentially dangerous chemical reactions and complicates the disposal process.[2]

  • Collect All Forms: This includes:

    • Unused or excess 5-Undecyne.

    • Spent reaction mixtures containing 5-Undecyne.

    • Solvent used for rinsing glassware that has contained 5-Undecyne.

  • Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the escape of vapors. Store in a cool, well-ventilated area away from ignition sources.[4]

3.2. Management of Contaminated Solids

  • Collection: Any solid materials that come into direct contact with 5-Undecyne (e.g., gloves, pipette tips, absorbent pads used for small spills, contaminated silica gel) must be treated as hazardous waste.

  • Packaging: Place these items in a separate, clearly labeled, sealed plastic bag or container designated for solid hydrocarbon waste. Do not place them in the liquid waste container.

3.3. Protocol for Empty Container Disposal An "empty" container of 5-Undecyne is not truly empty and must be managed as hazardous waste until properly decontaminated.[2]

  • Triple Rinsing: The standard procedure for decontaminating the container is to triple-rinse it.[8][9]

    • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container. Close the container and shake vigorously to ensure the solvent contacts all interior surfaces.

    • Collect Rinsate: Pour the solvent rinsate into your designated liquid hazardous waste container for 5-Undecyne.[8]

    • Repeat: Perform this rinsing procedure two more times.

  • Container Disposal: After triple-rinsing and air-drying in a fume hood, deface or remove the original label. The container may now be disposed of according to your institution's policy for decontaminated glassware or plastic. Consult your Environmental Health & Safety (EHS) office for specific guidance.

Visualization of the Disposal Workflow

To ensure clarity, the decision-making process for handling different 5-Undecyne waste streams is summarized in the diagram below.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation cluster_2 Step 3: Action cluster_3 Step 4: Final Disposal start 5-Undecyne Waste Generated q_type Identify Waste Type start->q_type liquid Liquid Waste (Pure, solutions, rinsate) q_type->liquid Liquid solid Contaminated Solids (Gloves, wipes, silica) q_type->solid Solid container Empty Original Container q_type->container Container collect_liquid Collect in Labeled Liquid Hydrocarbon Waste Container liquid->collect_liquid collect_solid Collect in Labeled Solid Hydrocarbon Waste Container solid->collect_solid rinse Triple-Rinse with Solvent container->rinse end Arrange Pickup by Environmental Health & Safety (EHS) or Licensed Waste Contractor collect_liquid->end collect_solid->end rinse->collect_liquid Collect Rinsate dispose_container Deface Label & Dispose of Decontaminated Container (per EHS guidance) rinse->dispose_container

Caption: Decision workflow for the proper segregation and disposal of 5-Undecyne waste streams.

Prohibited Disposal Methods: Actions to Avoid

To maintain a safe and compliant laboratory, it is equally important to know what not to do. The following methods are strictly prohibited:

  • Drain Disposal: Never pour 5-Undecyne or its rinsate down the drain. This is a direct violation of regulations in most jurisdictions and can contaminate waterways.[10] The EPA has instituted a broad sewer ban for hazardous waste pharmaceuticals, setting a clear precedent for other hazardous chemicals.[10]

  • Evaporation in Fume Hood: Intentionally allowing 5-Undecyne to evaporate is not a disposal method. It releases chemical vapors into the environment, poses an inhalation risk, and creates a potential fire hazard.

  • Trash Disposal: Disposing of liquid 5-Undecyne or non-decontaminated containers in the regular trash is illegal and unsafe, posing a risk to sanitation workers and the environment.

By adhering to these detailed procedures, researchers can ensure the safe and responsible management of 5-Undecyne waste, upholding the highest standards of laboratory practice and environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • 5-Undecyne: Safety and Hazards . PubChem, National Institutes of Health. [Link]

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A-Z Safety Protocol: Personal Protective Equipment for Handling 5-Undecyne

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is directly linked to the safety and precision of our lab practices. This guide provides essential, immediate safety protocols for handling 5-Undecyne, focusing on the correct selection and use of Personal Protective Equipment (PPE). This document is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a comprehensive understanding and fostering a culture of safety and excellence.

Hazard Assessment: Understanding 5-Undecyne

5-Undecyne is an internal alkyne, a class of unsaturated hydrocarbons. While specific toxicological data for 5-Undecyne is limited, its chemical nature as a flammable liquid and organic solvent dictates a stringent set of precautions.[1] The primary risks are associated with its flammability and potential for aspiration toxicity.[2][3]

A thorough risk assessment is the foundation of any laboratory procedure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers have a written Chemical Hygiene Plan (CHP) that outlines specific protective measures.[4][5]

Table 1: Hazard Profile and Required PPE for 5-Undecyne

Hazard Class Nature of Risk Primary Engineering Control Required Personal Protective Equipment (PPE)
Flammable Liquid Vapors can form explosive mixtures with air and may be ignited by heat, sparks, or flames.[6] Work within a certified chemical fume hood.[7] Flame-resistant (FR) lab coat, chemical splash goggles, face shield (for larger quantities), nitrile gloves.[8]
Aspiration Hazard May be fatal if swallowed and enters airways.[3] Use of appropriate liquid handling tools (e.g., pipettes with bulbs). Chemical splash goggles, nitrile gloves.
Skin/Eye Irritant Prolonged contact may cause skin dryness or cracking.[6] Direct contact can cause eye irritation. N/A Chemical splash goggles, chemical-resistant gloves.[8]

| Inhalation Hazard | Vapors can cause dizziness or mild headaches upon overexposure.[1] | Work within a certified chemical fume hood. | Respiratory protection may be required if ventilation is inadequate.[9] |

Your Armor: The Personal Protective Equipment Protocol

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical being handled.[5]

Eye and Face Protection: Your First Line of Defense
  • Mandatory Equipment: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling 5-Undecyne.[10]

  • Causality: Standard safety glasses do not offer sufficient protection against splashes or vapors. Goggles are essential to prevent contact with the liquid or its fumes, which can cause significant irritation.[10]

  • For Larger Quantities (>50 mL): A face shield, worn in conjunction with chemical splash goggles, is required. This provides an additional layer of protection for the entire face from splashes.[10]

Hand Protection: The Importance of Material Compatibility
  • Recommended Equipment: Nitrile gloves with a minimum thickness of 4 mils are the standard recommendation. Always check the manufacturer's compatibility chart for breakthrough times with organic solvents.

  • Causality: Solvents like 5-Undecyne can degrade many glove materials. Nitrile provides good resistance to a wide range of chemicals, including hydrocarbons. Latex gloves are not suitable as they offer poor protection against organic solvents.[11] Before each use, visually inspect gloves for any signs of degradation, such as discoloration or pinholes.[12]

Body Protection: Beyond the Basic Lab Coat
  • Mandatory Equipment: A flame-resistant (FR) lab coat is essential.

  • Causality: Due to the flammability of 5-Undecyne, a standard cotton or polyester-blend lab coat is insufficient.[2] An FR lab coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire.

Respiratory Protection: When Engineering Controls Are Not Enough
  • Standard Protocol: All work with 5-Undecyne must be conducted in a properly functioning chemical fume hood to control vapor accumulation.[7]

  • When is a Respirator Needed? In the event of a large spill or a failure of the ventilation system, respiratory protection may be necessary.

  • Recommended Equipment: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the appropriate choice.[9] All personnel who may require a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including the disposal of all waste materials.

The Handling Workflow: A Step-by-Step Guide
  • Preparation: Before bringing 5-Undecyne into the work area, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and has been inspected.

  • Donning PPE:

    • First, put on the flame-resistant lab coat.

    • Next, don chemical splash goggles.

    • Then, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Chemical:

    • Perform all manipulations of 5-Undecyne inside the chemical fume hood.

    • Keep the container tightly closed when not in use.[13]

    • Be mindful of potential ignition sources such as hot plates and electrical equipment.[7][14]

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outside surface.

    • Then, remove the lab coat.

    • Finally, remove the goggles.

    • Wash hands thoroughly with soap and water after removing all PPE.[12]

Visualizing the Workflow

The following diagram illustrates the critical steps for safely handling 5-Undecyne.

Caption: Workflow for Safe Handling of 5-Undecyne

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Spill: For a small spill inside a fume hood, use an absorbent material (e.g., sand, universal binder) to contain it.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Critical Final Step
  • Liquid Waste: Unused 5-Undecyne and solutions containing it must be collected in a designated, properly labeled hazardous waste container.[15] This container should be kept closed and stored in a well-ventilated area.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips must be disposed of as solid hazardous waste.[16] Do not dispose of these items in the regular trash.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[15][16]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the validity and integrity of your scientific work.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: n-Undecane. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: n-Undecan. Available at: [Link]

  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents? Available at: [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137530, 5-Undecyne. Available at: [Link]

  • Storemasta. (2024). 5 Tips for Working Safely with Flammable and Combustible Liquids. Available at: [Link]

  • Princeton University Environmental Health and Safety. Flammable Liquid Handling Precautions. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • 3M. Organic Solvents. Available at: [Link]

  • Health and Safety Executive. (2025). Safe use and handling of flammable liquids. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: H₂N-PEG4-Alkyne. Available at: [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Available at: [Link]

  • Colorado College. Flammable Liquid Safety. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • KIET. NIOSH Pocket Guide To Chemical Hazards. Available at: [Link]

  • Glen Research. (2018). SAFETY DATA SHEET Alkyne-NHS Ester. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. Available at: [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Available at: [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Available at: [Link]

  • TU Chemnitz. (2023). Instructions for Liquid Waste Disposal. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • BVL. Personal protective equipment when handling plant protection products. Available at: [Link]

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  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.